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Core Science & Biosynthesis

Foundational

2-Octyloxy-benzaldehyde chemical structure and properties

Architecting Lipophilic Intermediates: A Technical Guide to 2-Octyloxybenzaldehyde As a Senior Application Scientist, I approach the synthesis and utilization of chemical intermediates not merely as routine benchwork, bu...

Author: BenchChem Technical Support Team. Date: March 2026

Architecting Lipophilic Intermediates: A Technical Guide to 2-Octyloxybenzaldehyde

As a Senior Application Scientist, I approach the synthesis and utilization of chemical intermediates not merely as routine benchwork, but as the strategic design of molecular gateways. 2-Octyloxybenzaldehyde (and its halogenated derivatives, such as 5-bromo-2-octyloxybenzaldehyde) serves as a critical building block in both advanced pharmacology and materials science[1][2].

This whitepaper deconstructs the physicochemical profile, the mechanistic causality behind its synthesis, and its divergent applications, providing a self-validating framework for researchers and drug development professionals.

Physicochemical Profiling & Data Summary

Before executing any synthetic workflow, one must understand the intrinsic properties of the target molecule. The addition of an eight-carbon (octyl) chain to the ortho-position of benzaldehyde fundamentally alters the molecule's lipophilicity and steric bulk, which is the primary driver for its use in downstream applications.

PropertyValueScientific Rationale / Implication
Molecular Formula C₁₅H₂₂O₂Defines the exact stoichiometry required for downstream condensations.
Molecular Weight 234.34 g/mol Critical for precise molar equivalent calculations during scale-up.
Physical State Clear to pale yellow liquidFacilitates liquid handling, solvent-free transfers, and accurate volumetric dosing.
Lipophilicity (LogP) ~4.5 (Estimated)High lipophilicity is deliberately engineered to enhance cellular membrane permeability in drug design.
Reactivity Profile Electrophilic carbonylThe unhindered aldehyde serves as a prime target for nucleophiles (e.g., amines, pyrroles) in subsequent coupling steps.

Mechanistic Causality in Synthesis

The synthesis of 2-octyloxybenzaldehyde relies on a classic Williamson Ether Synthesis —an Sₙ2 alkylation of a phenolic precursor (salicylaldehyde) with a primary alkyl halide (1-bromooctane).

The Causality of Reagent Selection:

  • Why Potassium Carbonate (K₂CO₃)? We utilize K₂CO₃ as a mild inorganic base rather than stronger alternatives like Sodium Hydride (NaH). K₂CO₃ is perfectly calibrated to selectively deprotonate the highly acidic phenolic hydroxyl (pKa ~8.4) without triggering unwanted aldol condensations at the reactive aldehyde site[1].

  • Why N,N-Dimethylformamide (DMF)? DMF is a polar aprotic solvent. It aggressively solvates the potassium cation, leaving the newly formed phenoxide anion "naked" and highly nucleophilic. This significantly lowers the activation energy required for the Sₙ2 attack on the alkyl bromide[1].

G A Salicylaldehyde (Phenolic Precursor) C Deprotonation (K2CO3) Phenoxide Formation A->C Base addition B 1-Bromooctane (Alkylating Agent) D SN2 Alkylation in DMF (50°C) B->D Electrophile C->D Nucleophilic attack E 2-Octyloxybenzaldehyde (Target Molecule) D->E Workup & Isolation

Figure 1: Mechanistic workflow for the SN2 alkylation yielding 2-octyloxybenzaldehyde.

Self-Validating Experimental Protocol

A protocol is only robust if it contains built-in quality control checkpoints. The following methodology for synthesizing 2-octyloxybenzaldehyde (or its 5-bromo analog) is designed as a self-validating system , ensuring the scientist can confirm success at every phase before proceeding.

Step 1: Phenoxide Generation

  • Action: To a suspension of salicylaldehyde (1.0 equiv) and K₂CO₃ (2.0 equiv) in DMF, stir at room temperature for 1.5 hours[1].

  • Validation Checkpoint: The solution will undergo a distinct color shift (often deepening to a vibrant yellow/orange). This visual cue confirms the successful deprotonation and formation of the phenoxide anion.

Step 2: Thermal Sₙ2 Alkylation

  • Action: Add 1-bromooctane (1.1 equiv) dropwise. Elevate the temperature to 50°C and stir for 3.5 hours[1]. Causality: 50°C provides optimal thermal energy to overcome the steric drag of the long octyl chain without inducing thermal degradation.

  • Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate eluent. The highly polar starting material (Rf ~0.3, strongly UV active) must completely disappear, replaced by a new, highly lipophilic spot (Rf ~0.7) corresponding to the ether product.

Step 3: Quench and Phase Extraction

  • Action: Quench the reaction by pouring it into a large volume of distilled water. Extract the aqueous mixture with Ethyl Acetate (EtOAc)[1]. Wash the organic layer successively with water and saturated brine.

  • Validation Checkpoint: Test the pH of the initial aqueous waste layer. It should be mildly basic (pH 8-10), confirming that an excess of carbonate was maintained throughout the reaction. If it is neutral or acidic, the base loading was insufficient.

Step 4: Structural Verification

  • Action: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the product[1].

  • Validation Checkpoint: Submit the crude oil for ¹H-NMR analysis. The reaction is validated by the absolute disappearance of the phenolic -OH proton peak (typically around 11.0 ppm) and the emergence of a distinct triplet near 4.0 ppm, representing the -OCH₂- protons of the newly attached octyl chain.

Downstream Applications: Pharmacology & Materials Science

The strategic value of 2-octyloxybenzaldehyde lies in its bifunctional nature: the aldehyde allows for complex structural coupling, while the octyl chain dictates the physical behavior of the final macro-molecule.

A. Sphingosine 1-Phosphate (S1P) Receptor Modulators In drug development, 2-octyloxybenzaldehyde is a critical precursor for synthesizing 2-aminopropane-1,3-diol derivatives ()[1]. These compounds act as potent immunosuppressants (analogous to FTY720/Fingolimod) used to prevent organ transplant rejection and treat autoimmune diseases[1].

  • Causality: Conventional S1P modulators often cause transient bradycardia. By modifying the benzene ring with specific lipophilic alkoxy groups (like an octyloxy chain), medicinal chemists can fine-tune the receptor binding affinity and pharmacokinetic half-life, aiming to mitigate these cardiac side effects[1].

B. Porphyrin Dyes for Photovoltaics In materials science, this aldehyde is condensed with pyrrole to synthesize Zinc tetraarylporphyrinates for use in Dye-Sensitized Solar Cells (DSSCs) ()[2].

  • Causality: The long octyl chains protrude from the porphyrin core, acting as steric bumpers. This prevents the flat porphyrin macrocycles from π-π stacking and aggregating on the TiO₂ semiconductor surface, a phenomenon that would otherwise quench the excited state and drastically reduce solar conversion efficiency.

App A 2-Octyloxybenzaldehyde (Core Scaffold) B Sphingosine 1-Phosphate (S1P) Receptor Modulators A->B Reductive Amination C Porphyrin Dyes for DSSCs A->C Condensation with Pyrrole D Immunosuppressants (e.g., FTY720 analogs) B->D Drug Development E Light-Harvesting Complexes C->E Materials Science

Figure 2: Divergent application pathways of 2-octyloxybenzaldehyde.

References

  • Source: Google Patents (US20090137530A1)
  • Highly improved performance of Zn tetraarylporphyrinates in DSSCs Source: RSC Advances (Royal Society of Chemistry) URL:[Link] Relevance: Demonstrates the use of 2-octyloxybenzaldehyde in the synthesis of sterically hindered porphyrin dyes to prevent aggregation in solar cell applications.

  • Amine compound and use thereof for medical purposes (International) Source: Google Patents (WO2007069712A1) URL: Relevance: Provides broader structural context on how alkoxy-substituted benzaldehydes mitigate transient bradycardia side effects in autoimmune therapies.

Sources

Exploratory

An In-depth Technical Guide to Salicylaldehyde Octyl Ether: Synthesis, Properties, and Safety

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of salicylaldehyde octyl ether, systematically referred to as 2-(octyloxy)benzaldehyde. As a Senior A...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of salicylaldehyde octyl ether, systematically referred to as 2-(octyloxy)benzaldehyde. As a Senior Application Scientist, this document is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a thorough understanding for researchers, scientists, and professionals in drug development.

Compound Identification and Physicochemical Properties

Salicylaldehyde octyl ether, or 2-(octyloxy)benzaldehyde, is an aromatic ether. The core structure consists of a benzaldehyde molecule with an octyloxy group (-O-(CH₂)₇CH₃) attached at the ortho position relative to the aldehyde group. While a specific CAS number for 2-(octyloxy)benzaldehyde is not readily found in major chemical databases, its isomer, 4-(octyloxy)benzaldehyde, is well-documented with CAS Number 24083-13-4.[1][2] This highlights the importance of specifying the isomer when sourcing or synthesizing this compound.

Table 1: Physicochemical Properties of 2-(octyloxy)benzaldehyde (and related compounds for reference)

Property2-(octyloxy)benzaldehyde (Predicted/Inferred)4-(octyloxy)benzaldehydeSalicylaldehyde (Precursor)
Molecular Formula C₁₅H₂₂O₂C₁₅H₂₂O₂C₇H₆O₂
Molecular Weight 234.34 g/mol 234.33 g/mol [1][2]122.12 g/mol
Appearance Likely a colorless to pale yellow liquidClear colorless liquidColorless to yellow oily liquid
Boiling Point Not experimentally determined158 °C at 0.5 Torr[2]196-197 °C
Solubility Insoluble in water; soluble in organic solvents like ethanol, ether, and DMF.Insoluble in water; soluble in organic solvents.Slightly soluble in water; miscible with alcohol and ether.

Synthesis of 2-(octyloxy)benzaldehyde: The Williamson Ether Synthesis

The most direct and widely applicable method for the preparation of 2-(octyloxy)benzaldehyde is the Williamson ether synthesis.[3][4][5] This venerable reaction involves the nucleophilic substitution (Sₙ2) of an alkyl halide by an alkoxide. In this specific case, the sodium salt of salicylaldehyde (sodium salicylaldehydate) acts as the nucleophile, attacking an octyl halide.

Causality Behind Experimental Choices

The Williamson ether synthesis is favored for this transformation due to its reliability and broad scope.[4] The choice of a primary alkyl halide, such as 1-bromooctane or 1-iodooctane, is critical to ensure the reaction proceeds via an Sₙ2 mechanism, minimizing the competing E2 elimination pathway that can become significant with secondary or tertiary halides.[3][5] The use of a strong base is necessary to deprotonate the phenolic hydroxyl group of salicylaldehyde, forming the more nucleophilic phenoxide. While sodium hydroxide can be used, stronger bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile can lead to higher yields by ensuring complete deprotonation.[6]

A potential complication in the direct alkylation of salicylaldehyde is the reactivity of the aldehyde group. To circumvent side reactions, a protection-deprotection strategy can be employed.[7] The aldehyde can be converted to a stable Schiff base (imine) by reaction with a primary amine (e.g., aniline or n-butylamine), protecting it from the basic reaction conditions of the ether synthesis. Following etherification, the Schiff base is readily hydrolyzed back to the aldehyde under acidic conditions.

Experimental Workflow Diagram

SynthesisWorkflow Workflow for the Synthesis of 2-(octyloxy)benzaldehyde cluster_protection Step 1: Protection of Aldehyde (Optional but Recommended) cluster_etherification Step 2: Williamson Ether Synthesis cluster_deprotection Step 3: Deprotection of Aldehyde Salicylaldehyde Salicylaldehyde SchiffBase Schiff Base (Salicylidene-aniline) Salicylaldehyde->SchiffBase Reflux in Ethanol + Catalytic Acetic Acid Amine Primary Amine (e.g., Aniline) Amine->SchiffBase ProtectedAldehyde Protected Salicylaldehyde (Schiff Base) SchiffBase->ProtectedAldehyde EtherProduct Protected 2-(octyloxy)benzaldehyde ProtectedAldehyde->EtherProduct Aprotic Polar Solvent (e.g., DMF) Heat Base Base (e.g., K₂CO₃, NaH) Base->EtherProduct OctylHalide 1-Bromooctane OctylHalide->EtherProduct ProtectedEther Protected 2-(octyloxy)benzaldehyde EtherProduct->ProtectedEther FinalProduct 2-(octyloxy)benzaldehyde ProtectedEther->FinalProduct Reflux Acid Aqueous Acid (e.g., HCl) Acid->FinalProduct

Caption: Synthesis workflow for 2-(octyloxy)benzaldehyde.

Detailed Step-by-Step Methodology

Part 1: Protection of Salicylaldehyde (Schiff Base Formation) [7]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve salicylaldehyde (1.0 eq) in absolute ethanol.

  • Addition of Amine: To this solution, add a primary amine such as aniline (1.0 eq) dropwise with continuous stirring. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

  • Reflux: Heat the reaction mixture to reflux for 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the mixture to room temperature. The precipitated Schiff base (a yellow solid) is collected by filtration, washed with cold ethanol, and dried under vacuum.

Part 2: Williamson Ether Synthesis [6][7]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve the dried Schiff base (1.0 eq) in an anhydrous aprotic polar solvent such as DMF or acetonitrile.

  • Addition of Base: Add a suitable base, such as anhydrous potassium carbonate (2.0 eq) or sodium hydride (1.2 eq, handle with extreme care).

  • Addition of Alkyl Halide: Heat the mixture to approximately 80°C with vigorous stirring. Add 1-bromooctane (1.5 eq) dropwise from the dropping funnel over 30 minutes.

  • Reaction: Maintain the reaction mixture at 80°C for 12-16 hours. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and wash the filter cake with the solvent. The filtrate is then typically subjected to an aqueous work-up.

Part 3: Deprotection of the Aldehyde [7]

  • Hydrolysis: The crude product from the previous step is dissolved in a suitable solvent and treated with an aqueous acid solution (e.g., 2M HCl).

  • Reflux: The mixture is heated to reflux for 2-4 hours, or until the hydrolysis is complete as indicated by TLC.

  • Neutralization and Extraction: Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate. Extract the product with an organic solvent like diethyl ether or ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude 2-(octyloxy)benzaldehyde can be purified by vacuum distillation or column chromatography.

An alternative, greener approach involves conducting the etherification in an aqueous micellar medium using a surfactant like cetyltrimethylammonium bromide (CTAB).[8][9] This method can enhance reaction rates and simplify the work-up procedure.

Safety Data and Handling

Table 2: Summary of Potential Hazards and Safety Precautions

Hazard CategoryPotential HazardRecommended Precautions
Acute Toxicity May be harmful if swallowed, inhaled, or in contact with skin. Benzaldehydes can cause irritation.Avoid ingestion, inhalation, and skin contact. Use in a well-ventilated area or a fume hood.[13][14]
Skin Corrosion/Irritation Causes skin irritation.[12][15]Wear appropriate chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles.[13][14]
Eye Damage/Irritation Causes serious eye irritation.[10][12][15]Wear safety glasses with side shields or chemical splash goggles.[13][14]
Respiratory Irritation May cause respiratory irritation.[10][13][15]Work in a well-ventilated area. If vapors or aerosols are generated, use respiratory protection.[15]
Environmental Hazards Potentially toxic to aquatic life.Avoid release to the environment.[15]

Experimental Protocols for Safe Handling:

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves when handling 2-(octyloxy)benzaldehyde and its precursors.

  • Ventilation: All procedures should be carried out in a well-ventilated laboratory, preferably within a chemical fume hood.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Applications and Future Directions

Salicylaldehyde derivatives are important intermediates in the synthesis of a wide range of compounds, including pharmaceuticals, fragrances, and dyes. The introduction of a long alkyl chain, such as the octyl group, can significantly modify the lipophilicity and other physicochemical properties of the parent molecule. This can be particularly relevant in drug development for modulating membrane permeability and bioavailability. Furthermore, alkoxy-substituted salicylaldehydes are precursors to Schiff base ligands that can form stable complexes with various metal ions, which have applications in catalysis and materials science.[16]

Conclusion

This technical guide has provided a detailed overview of the synthesis, properties, and safety considerations for 2-(octyloxy)benzaldehyde. The Williamson ether synthesis, potentially coupled with a protection-deprotection strategy for the aldehyde functionality, remains a robust method for its preparation. While specific safety data is limited, a cautious approach based on the known hazards of similar compounds is essential for its safe handling in a research and development setting.

References

  • PubChem. p-(Octyloxy)benzaldehyde. National Center for Biotechnology Information. [Link]

  • CAS Common Chemistry. 4-(Octyloxy)benzaldehyde. American Chemical Society. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Chemistry Steps. The Williamson Ether Synthesis. [Link]

  • Organic Chemistry Portal. Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]

  • OUCI. Synthesis of 2-(Prop-2-ynyloxy) Benzaldehyde using Salicyl Aldehyde and Propargyl Bromide in Aqueous Micellar Media. [Link]

  • MDPI. 2-Hydroxy-3-octyloxybenzaldehyde. [Link]

  • Cheméo. Chemical Properties of Benzaldehyde, 4-(octyloxy)- (CAS 24083-13-4). [Link]

  • ScienceOpen. Synthesis of 2-(Prop-2-ynyloxy) Benzaldehyde using Salicyl Aldehyde and Propargyl Bromide in Aqueous Micellar Media. [Link]

Sources

Foundational

Comparative Technical Guide: 2-Octyloxybenzaldehyde vs. 4-Octyloxybenzaldehyde

This guide serves as an in-depth technical resource for researchers and drug development professionals characterizing or synthesizing octyloxybenzaldehyde isomers. Executive Summary The structural isomerism between 2-oct...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an in-depth technical resource for researchers and drug development professionals characterizing or synthesizing octyloxybenzaldehyde isomers.

Executive Summary

The structural isomerism between 2-octyloxybenzaldehyde (ortho-substituted) and 4-octyloxybenzaldehyde (para-substituted) fundamentally dictates their physicochemical behavior and industrial utility. While chemically identical in molecular formula (


), the spatial arrangement of the octyloxy tail relative to the aldehyde group acts as a "molecular switch" for material properties.
  • 4-Octyloxybenzaldehyde is a linear, rod-like molecule (calamitic) and a ubiquitous precursor in Liquid Crystal (LC) synthesis.

  • 2-Octyloxybenzaldehyde adopts a bent, "kinked" geometry due to steric proximity, rendering it non-mesogenic but valuable as a sterically hindered intermediate in organic synthesis.

Part 1: Molecular Architecture & Physicochemical Properties

The primary differentiator is the aspect ratio and molecular symmetry . The para-substitution allows for efficient packing, essential for the formation of mesophases (liquid crystalline states), whereas the ortho-substitution disrupts this order.[1]

Comparative Data Table
Feature2-Octyloxybenzaldehyde4-Octyloxybenzaldehyde
IUPAC Name 2-(Octyloxy)benzaldehyde4-(Octyloxy)benzaldehyde
CAS Number 29267-87-6 (General Ref)24083-13-4
Substitution Ortho (1,2-position)Para (1,4-position)
Geometry Bent / Kinked (

effective angle)
Linear / Rod-like (Calamitic)
Electronic Effect Inductive (

) & Resonance (

); Steric hindrance on -CHO
Inductive (

) & Resonance (

); No steric hindrance on -CHO
Physical State (RT) Yellowish Oil (Liquid)Colorless to Pale Yellow Liquid/Low-Melting Solid
Boiling Point ~160–165 °C @ 0.5 mmHg140–142 °C @ 0.1 mmHg
pKa (Precursor) 8.37 (Salicylaldehyde - Intramolecular H-bond)7.62 (4-Hydroxybenzaldehyde)
Primary Application Organic Intermediates, Ligand SynthesisLiquid Crystals, Schiff Base Mesogens
Structural Logic Flow

The following diagram illustrates how the position of the octyloxy chain dictates the macroscopic phase behavior of the material.

StructurePropertyLogic Isomer Octyloxybenzaldehyde Isomer Para 4-Isomer (Para) Linear Geometry Isomer->Para 1,4-Substitution Ortho 2-Isomer (Ortho) Bent Geometry Isomer->Ortho 1,2-Substitution Packing_P Efficient Stacking (Anisotropic) Para->Packing_P Rod-like Shape Packing_O Disrupted Stacking (Isotropic) Ortho->Packing_O Steric Kink Result_P Liquid Crystalline (Mesogenic) Packing_P->Result_P Result_O Amorphous Liquid (Non-Mesogenic) Packing_O->Result_O

Caption: Causal pathway linking molecular geometry (ortho vs. para) to macroscopic material properties (mesogenicity).

Part 2: Synthetic Protocols (Williamson Ether Synthesis)

Both isomers are synthesized via Williamson Ether Synthesis , alkylating the corresponding hydroxybenzaldehyde with 1-bromooctane. However, the reaction kinetics differ.

Mechanistic Insight
  • 4-Isomer: The phenolic proton of 4-hydroxybenzaldehyde (

    
    ) is easily removed by weak bases (
    
    
    
    ). The phenoxide ion is unhindered, allowing rapid
    
    
    attack on the alkyl halide.
  • 2-Isomer: Salicylaldehyde possesses a strong intramolecular hydrogen bond between the phenolic -OH and the carbonyl oxygen. This stabilizes the proton, effectively raising the

    
     (~8.4) and requiring slightly more forcing conditions (higher temperature or longer reflux) to break the H-bond and drive the equilibrium toward the phenoxide.
    
Standardized Protocol

Reagents:

  • Precursor: 4-hydroxybenzaldehyde (for 4-isomer) OR Salicylaldehyde (for 2-isomer) [1.0 eq]

  • Alkylating Agent: 1-Bromooctane [1.2 eq]

  • Base: Anhydrous

    
     [2.0 eq] (Catalytic KI optional for rate enhancement)
    
  • Solvent: DMF (fastest) or Acetone (easier workup)

Step-by-Step Workflow:

  • Activation: Dissolve aldehyde in DMF (0.5 M concentration). Add

    
    . Stir at RT for 30 min. Observation: Color change indicates phenoxide formation (Yellow/Orange).
    
  • Alkylation: Add 1-bromooctane dropwise.

  • Reflux: Heat to 80°C (DMF) or Reflux (Acetone).

    • 4-Isomer: Complete in 4–6 hours.

    • 2-Isomer: May require 8–12 hours due to steric/H-bond factors.

  • Monitoring (Self-Validation): Check TLC (Hexane:EtOAc 8:2).

    • Product: High

      
       spot (non-polar ether).
      
    • Reactant: Low

      
       spot (polar phenol).
      
    • Validation: Reaction is complete only when the low

      
       spot disappears.
      
  • Workup: Pour into ice water. Extract with EtOAc (

    
    ). Wash organic layer with 1M NaOH (removes unreacted phenol—critical step).
    
  • Purification: Vacuum distillation or Column Chromatography (Silica, Hexane

    
     5% EtOAc/Hexane).
    
Experimental Workflow Diagram

SynthesisWorkflow Start Start: Hydroxybenzaldehyde (Ortho or Para) Deprotonation Activation: + K2CO3 in DMF (Break H-bond if Ortho) Start->Deprotonation Alkylation Alkylation: + 1-Bromooctane Heat to 80°C Deprotonation->Alkylation Check TLC Validation: Hexane:EtOAc (8:2) Alkylation->Check Check->Alkylation Reactant Persists (Add time/heat) Workup Workup: Quench in Ice Water Extract w/ EtOAc Check->Workup Reactant Gone Wash Critical Wash: 1M NaOH (Removes unreacted Phenol) Workup->Wash Dry Drying & Concentration: Na2SO4 -> Rotovap Wash->Dry Final Pure Octyloxybenzaldehyde Dry->Final

Caption: Generalized synthesis workflow with critical quality control checkpoints (TLC and NaOH wash).

Part 3: Applications & Reactivity[4][5]

Liquid Crystals (The "Killer App" for the 4-Isomer)

4-Octyloxybenzaldehyde is a cornerstone intermediate for synthesizing Schiff base liquid crystals (e.g., N-(4-octyloxybenzylidene)-4-alkylanilines).

  • Mechanism: The aldehyde condenses with an aniline to form an imine (

    
    ) linkage.
    
  • Role of 4-Octyloxy: The long

    
     tail provides flexible aliphatic character, while the rigid benzene ring provides the aromatic core. The para linearity ensures the molecule maintains a high length-to-width ratio (
    
    
    
    ), stabilizing the Nematic and Smectic phases.
  • 2-Octyloxy: The bent shape effectively reduces the

    
     ratio, preventing the parallel alignment required for liquid crystallinity. It acts as an impurity that depresses the clearing point if present in LC mixtures.
    
Chemical Reactivity (Steric Hindrance)

In subsequent reactions (e.g., Grignard addition, reduction, or Schiff base formation):

  • 2-Octyloxybenzaldehyde: The bulky octyloxy group at the ortho position creates significant steric hindrance around the carbonyl carbon.

    • Consequence: Nucleophilic attacks may be slower. Condensation reactions (imine formation) may require acid catalysis and water removal (Dean-Stark) to drive to completion.

  • 4-Octyloxybenzaldehyde: The carbonyl is sterically accessible. Reactions proceed under standard kinetic control.

References

  • Chemical Properties of 4-Octyloxybenzaldehyde

    • Source: PubChem Compound Summary.
    • Link:

  • Synthesis of Alkoxybenzaldehydes (Williamson Ether Protocol)

    • Source: BenchChem Technical Guide on Etherific
    • Link:

  • Liquid Crystal Phase Behavior (Ortho vs. Para)

    • Source: "Liquid-crystalline properties of 4-octyloxybenzylidene derivatives.
    • Link:

  • Salicylaldehyde Reactivity & Intramolecular Hydrogen Bonding

    • Source: Wikipedia / General Organic Chemistry texts.
    • Link:[2]

Sources

Exploratory

An In-depth Technical Guide to the Physical Properties of Ortho-Alkoxy Benzaldehydes

For Researchers, Scientists, and Drug Development Professionals Introduction Ortho-alkoxy benzaldehydes represent a significant class of aromatic aldehydes, characterized by an alkoxy group (-OR) at the C2 position of th...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ortho-alkoxy benzaldehydes represent a significant class of aromatic aldehydes, characterized by an alkoxy group (-OR) at the C2 position of the benzaldehyde scaffold. This substitution pattern imparts unique electronic and steric properties that influence their physical characteristics and reactivity. These compounds serve as crucial intermediates in the synthesis of a wide array of fine chemicals, pharmaceuticals, and fragrances.[1][2] Understanding their core physical properties is paramount for optimizing reaction conditions, purification processes, and for the rational design of new molecules with desired physicochemical profiles. This guide provides a comprehensive overview of the key physical properties of ortho-alkoxy benzaldehydes, with a focus on the influence of the alkoxy chain length on these characteristics.

Boiling and Melting Points: The Influence of Alkoxy Chain Length

The boiling and melting points of a homologous series of ortho-alkoxy benzaldehydes are primarily dictated by the interplay of intermolecular forces, namely dipole-dipole interactions and van der Waals forces. The polar carbonyl group and the ether linkage contribute to the dipole moment of the molecules, leading to stronger intermolecular attractions compared to non-polar analogues.

As the length of the alkyl chain in the ortho-alkoxy substituent increases, the molecular weight and the surface area of the molecule also increase. This leads to stronger van der Waals dispersion forces, which generally results in a higher boiling point.[3]

However, the effect on the melting point is more complex. Increased branching or the introduction of flexible alkyl chains can disrupt the crystal lattice packing, which may lead to a decrease in the melting point.[4] Conversely, for longer, linear alkyl chains, the potential for increased van der Waals interactions can sometimes lead to a more ordered packing and a higher melting point, often exhibiting an "odd-even" effect where the melting points of homologues with an even number of carbon atoms in the alkyl chain are higher than those of their odd-numbered counterparts.[5]

Table 1: Boiling and Melting Points of Ortho-Alkoxy Benzaldehydes

CompoundAlkoxy GroupMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)
2-Methoxybenzaldehyde-OCH₃C₈H₈O₂136.15236 - 238[1][6]34 - 40[1]
2-Ethoxybenzaldehyde-OCH₂CH₃C₉H₁₀O₂150.17136 - 138 (at 24 mmHg)-
2-Propoxybenzaldehyde-OCH₂CH₂CH₃C₁₀H₁₂O₂164.20--
2-Butoxybenzaldehyde-OCH₂(CH₂)₂CH₃C₁₁H₁₄O₂178.23--
2-(sec-Butoxy)benzaldehyde-OCH(CH₃)CH₂CH₃C₁₁H₁₄O₂178.23--
2-(tert-Butoxy)benzaldehyde-OC(CH₃)₃C₁₁H₁₄O₂178.23--
2-Pentyloxybenzaldehyde-OCH₂(CH₂)₃CH₃C₁₂H₁₆O₂192.25--

Caption: Relationship between alkoxy chain length and boiling point.

Solubility Profile

The solubility of ortho-alkoxy benzaldehydes is governed by the "like dissolves like" principle. The presence of the polar carbonyl and ether groups allows for dipole-dipole interactions and potential hydrogen bonding with protic solvents. However, the nonpolar aromatic ring and the increasing length of the alkyl chain contribute to the hydrophobic character of the molecule.

Consequently, these compounds exhibit limited solubility in water, which decreases as the alkyl chain becomes longer.[2][6][7] They are, however, generally soluble in a wide range of common organic solvents.[1][2][6]

Table 2: Qualitative Solubility of Ortho-Alkoxy Benzaldehydes

SolventPolarityExpected SolubilityRationale
WaterHighly PolarLow to InsolubleThe hydrophobic character of the benzene ring and alkyl chain dominates over the polar functional groups.[2][6][7]
EthanolPolar ProticSolubleThe ability to engage in hydrogen bonding and the presence of a nonpolar ethyl group make it a good solvent.[1][2][6]
AcetonePolar AproticSolubleThe polar carbonyl group of acetone can interact with the polar groups of the solute.
Diethyl EtherSlightly PolarSolubleThe ether linkage and overall low polarity of the solvent are compatible with the solute.[2][6]
TolueneNonpolarSolubleThe aromatic nature of toluene facilitates dissolution through π-π stacking and van der Waals forces.
HexaneNonpolarModerately to Sparingly SolubleSolubility is expected to increase with the length of the alkoxy chain due to increasing nonpolar character.

Note: Quantitative solubility data for this class of compounds is not extensively reported and presents an opportunity for further research.

Spectroscopic Properties

UV-Vis Spectroscopy

The ultraviolet-visible (UV-Vis) absorption spectra of ortho-alkoxy benzaldehydes are characterized by electronic transitions within the aromatic ring and the carbonyl group. Typically, two main absorption bands are observed: a strong band at shorter wavelengths corresponding to a π → π* transition of the conjugated system, and a weaker band at longer wavelengths resulting from an n → π* transition of the carbonyl group.[8]

For 2-methoxybenzaldehyde, the UV-Vis spectrum shows a π→π∗ transition of the benzene ring at 298 nm and another band at 372 nm corresponding to the π→π∗ transition of the constituent functional groups (-CHO & -OCH₃).[8] The position and intensity of these bands can be influenced by the solvent polarity.

UV_Vis_Spectroscopy_Workflow cluster_workflow UV-Vis Spectroscopy Experimental Workflow A Prepare Stock Solution of ortho-alkoxy benzaldehyde B Select Appropriate Solvent (e.g., Ethanol, Cyclohexane) A->B C Prepare a Series of Dilutions B->C D Set Spectrophotometer Parameters (Wavelength Range, Blank) C->D E Measure Absorbance of Each Dilution D->E F Plot Absorbance vs. Concentration (Beer-Lambert Plot) E->F G Determine λmax and Molar Absorptivity (ε) F->G

Caption: A generalized workflow for UV-Vis spectroscopic analysis.

Infrared (IR) Spectroscopy

The IR spectra of ortho-alkoxy benzaldehydes provide valuable information about their functional groups. Key characteristic absorption bands include:

  • C=O Stretch (Aldehyde): A strong, sharp peak typically in the region of 1680-1700 cm⁻¹.

  • C-H Stretch (Aldehyde): Two weak bands are often observed around 2820 cm⁻¹ and 2720 cm⁻¹.

  • C-O-C Stretch (Ether): An absorption band in the region of 1250-1000 cm⁻¹.

  • Aromatic C=C Stretches: Medium intensity peaks in the 1600-1450 cm⁻¹ region.

  • Aromatic C-H Bending: Bands in the fingerprint region that can give information about the substitution pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential tools for the structural elucidation of ortho-alkoxy benzaldehydes.

  • ¹H NMR:

    • Aldehydic Proton (-CHO): A characteristic singlet in the downfield region, typically between δ 9.8 and 10.5 ppm.

    • Aromatic Protons: A complex multiplet pattern in the region of δ 6.8-7.8 ppm, with chemical shifts influenced by the electron-donating alkoxy group and the electron-withdrawing aldehyde group.

    • Alkoxy Protons (-OR): The chemical shifts and splitting patterns of these protons depend on the nature of the alkyl group. For example, the methoxy group of 2-methoxybenzaldehyde appears as a singlet around δ 3.9 ppm.

  • ¹³C NMR:

    • Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 190-195 ppm.

    • Aromatic Carbons: Signals between δ 110-165 ppm. The carbon attached to the oxygen of the alkoxy group is typically the most downfield among the ring carbons.

    • Alkoxy Carbons: Signals in the upfield region, with chemical shifts dependent on the alkyl chain length.

Crystallographic Data

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a given solvent.

Objective: To determine the solubility of an ortho-alkoxy benzaldehyde in a selected solvent (e.g., ethanol) at a constant temperature.

Materials:

  • ortho-Alkoxy benzaldehyde sample

  • Selected solvent (e.g., analytical grade ethanol)

  • Glass vials with screw caps

  • Temperature-controlled shaker or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or a UV-Vis spectrophotometer)

Procedure:

  • Preparation of a Saturated Solution: a. Add an excess amount of the ortho-alkoxy benzaldehyde to a glass vial. The excess solid should be clearly visible. b. Add a known volume of the selected solvent (e.g., 5.0 mL of ethanol) to the vial. c. Securely cap the vial to prevent solvent evaporation.

  • Equilibration: a. Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). b. Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The concentration of the dissolved solute should be constant over time.

  • Phase Separation: a. After equilibration, allow the vial to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle. b. Centrifuge the vial to further facilitate the separation of the solid and liquid phases. c. Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

  • Quantification: a. Prepare a series of standard solutions of the ortho-alkoxy benzaldehyde in the selected solvent with known concentrations. b. Analyze the standard solutions using a calibrated HPLC or UV-Vis spectrophotometer to generate a calibration curve (absorbance or peak area vs. concentration). c. Accurately dilute a known volume of the filtered saturated solution with the solvent. d. Analyze the diluted sample under the same conditions as the standards.

  • Calculation and Reporting: a. Using the calibration curve, determine the concentration of the ortho-alkoxy benzaldehyde in the diluted sample. b. Calculate the concentration in the original saturated solution, taking into account the dilution factor. c. Report the solubility in appropriate units, such as g/100 mL or mol/L, at the specified temperature.

solubility_protocol start Start prep Prepare Saturated Solution (Excess Solute + Solvent) start->prep equilibrate Equilibrate (24-48h at constant T) prep->equilibrate separate Phase Separation (Centrifuge & Filter) equilibrate->separate quantify Quantify Concentration (HPLC or UV-Vis) separate->quantify calculate Calculate & Report Solubility quantify->calculate end_node End calculate->end_node

Caption: Workflow for the shake-flask solubility determination method.

References

  • 2-Methoxybenzaldehyde (C8H8O2) properties. (n.d.).
  • o-Anisaldehyde - ChemBK. (2022, October 17).
  • 2-Methoxybenzaldehyde. (n.d.).
  • CAS: 135-02-4 Name: 2-Methoxybenzaldehyde - Aribo Biotechnology. (n.d.).
  • 2-Methoxybenzaldehyde CAS# 135-02-4: Odor profile, Molecular properties, Suppliers & Regulation - Scent.vn. (n.d.).
  • Understanding O-Anisaldehyde (CAS 135-02-4): Properties, Safety, and Usage. (2026, February 11).
  • o-anisaldehyde - BDMAEE. (2024, February 2).
  • Structure–property relationship of p-alkoxyazobenzenes as molecular solar thermal phase change material energy storage systems (MOST-PCM) - RSC Publishing. (2025, May 16).
  • 2-Methoxybenzaldehyde (2-methoxybenzaldehyde; o-Anisaldehyde) | Bacterial | 135-02-4 | Invivochem. (n.d.).
  • ortho-anisaldehyde, 135-02-4 - The Good Scents Company. (n.d.).
  • CAS 22921-59-1: 2-(butan-2-yloxy)benzaldehyde | CymitQuimica. (n.d.).
  • o-Anisaldehyde. (n.d.).
  • 2-Methoxybenzaldehyde | C8H8O2 | CID 8658 - PubChem. (n.d.).
  • Spectral, Optical and Structural Studies of 2-methoxybenzaldehyde - ResearchGate. (2025, August 8).
  • UV-Visible Solvents. (n.d.).
  • 2-amino-4-methoxy-3-pentoxybenzaldehyde - Chemical Synthesis Database. (2025, May 20).
  • 2-Propoxybenzaldehyde | 7091-12-5 - MilliporeSigma. (n.d.).
  • 2-Propoxy-benzaldehyde | C10H12O2 | CID 249807 - PubChem. (n.d.).
  • 2-Propoxybenzamide - PMC. (n.d.).
  • 2-Methoxybenzaldehyde | CAS 135-02-4 | SCBT - Santa Cruz Biotechnology. (n.d.).
  • Crystallography Open Database - Re3data.org. (n.d.).
  • Benzaldehyde, 2-methoxy- - the NIST WebBook. (n.d.).
  • Benzaldehyde, 2-(2-propenyloxy)- - the NIST WebBook. (n.d.).
  • 2-Methoxybenzaldehyde 98 135-02-4. (n.d.).
  • Benzaldehyde, 2-methoxy- - the NIST WebBook. (n.d.).
  • 2-Methoxybenzaldehyde - Wikipedia. (n.d.).
  • 2-propoxy-benzaldehyde (C10H12O2) - PubChemLite. (n.d.).
  • there are 524051 entries in the selection - Crystallography Open Database: Search results. (n.d.).
  • Benzaldehyde - the NIST WebBook. (n.d.).
  • 4-N-BUTOXYBENZALDEHYDE | 5736-88-9 - ChemicalBook. (2026, January 13).
  • Benzaldehyde puriss. p.a., = 99.0 GC 100-52-7 - Sigma-Aldrich. (n.d.).
  • 4-n-propoxybenzaldehyde 5736-85-6 - Guidechem. (n.d.).
  • Chemical Properties of Benzaldehyde, 4-(pentyloxy)- (CAS 5736-91-4) - Cheméo. (n.d.).
  • 2-Butoxybenzaldehyde | C11H14O2 | CID 250088 - PubChem. (n.d.).
  • 2 - SAFETY DATA SHEET. (n.d.).
  • CAS 5736-91-4: 4-(Pentyloxy)benzaldehyde | CymitQuimica. (n.d.).
  • 2-Hydroxy-5-propoxybenzaldehyde | Sigma-Aldrich. (n.d.).
  • Effect of Alkyl Chain Length on the Phase Situation of Glass-Forming Liquid Crystals - MDPI. (2022, October 3).
  • 2-Ethoxybenzaldehyde = 97 613-69-4 - Sigma-Aldrich. (n.d.).
  • X‐ray crystallographic structure of 3 a. | Download Scientific Diagram - ResearchGate. (n.d.).
  • Alkyl Chain Length Impact on Chemical Properties - Patsnap Eureka. (2025, July 15).
  • ULTRAVIOLET AND VISIBLE SPECTROPHOTOMETRY - AWS. (n.d.).
  • 2-tert-Butoxybenzaldehyde | C11H14O2 | CID 14955526 - PubChem. (n.d.).
  • Branching, and Its Affect On Melting and Boiling Points - Master Organic Chemistry. (2010, July 9).
  • Influence of the Alkyl Side Chain Length on the Assembly and Thermochromic Solid-State Properties in Symmetric and Asymmetric Monoalkoxynaphthalene–Naphthalimide Donor–Acceptor Dyads | Crystal Growth & Design - ACS Publications. (2022, November 1).
  • 2-((2-Chlorobenzyl)oxy)-3-ethoxybenzaldehyde - ChemScene. (n.d.).

Sources

Foundational

2-n-Octyloxybenzaldehyde: Core Properties, Mechanistic Synthesis, and Advanced Applications

Executive Summary 2-n-Octyloxybenzaldehyde (also referred to as 2-(octyloxy)benzaldehyde) is a highly versatile ortho-substituted benzaldehyde derivative. Characterized by a reactive aldehyde moiety coupled with a lipoph...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-n-Octyloxybenzaldehyde (also referred to as 2-(octyloxy)benzaldehyde) is a highly versatile ortho-substituted benzaldehyde derivative. Characterized by a reactive aldehyde moiety coupled with a lipophilic n-octyl chain, this compound serves as a critical building block in advanced organic synthesis. This technical guide provides an in-depth analysis of its physicochemical properties, establishes a self-validating mechanistic protocol for its synthesis, and explores its downstream applications in pharmaceutical drug development and organic electronics.

Core Identity & Physicochemical Data

The structural integrity of 2-n-octyloxybenzaldehyde relies on the balance between its polar aldehyde headgroup and its non-polar, eight-carbon aliphatic tail. This amphiphilic-like nature dictates its solubility profile and its behavior in subsequent coupling reactions (e.g., Wittig or Aldol condensations).

Quantitative Data Summary
PropertyValue
Chemical Name 2-n-Octyloxybenzaldehyde
Synonyms 2-(octyloxy)benzaldehyde
CAS Registry Number 24083-11-2[1]
Molecular Formula C15H22O2[1]
Molecular Weight 234.33 g/mol [1]
Appearance Clear, pale yellow to colorless liquid
Solubility Soluble in DMF, DCM, EtOAc, EtOH; Insoluble in water

Mechanistic Synthesis Protocol

The synthesis of 2-n-octyloxybenzaldehyde is achieved via a classic Williamson ether synthesis , utilizing salicylaldehyde (2-hydroxybenzaldehyde) and 1-bromooctane[2].

Causality & Experimental Design

The reaction requires a base, typically potassium carbonate (


), to deprotonate the phenolic hydroxyl group of salicylaldehyde, generating a highly nucleophilic phenoxide anion. The selection of a polar aprotic solvent, such as N,N-dimethylformamide (DMF), is a critical experimental choice. DMF effectively solvates the potassium cations but leaves the phenoxide anion relatively "naked" and highly reactive, thereby accelerating the 

nucleophilic substitution on the primary alkyl halide[2].
Step-by-Step Methodology

To ensure a self-validating and high-yield workflow, follow this protocol:

  • Preparation & Deprotonation: In an oven-dried round-bottom flask equipped with a magnetic stirrer, suspend 1.0 equivalent of salicylaldehyde (e.g., 5.00 g) and 1.5 equivalents of anhydrous

    
     (e.g., 10.3 g) in 50 mL of dry DMF[2]. Stir the suspension at room temperature for 15–30 minutes to ensure complete deprotonation.
    
  • Alkylation: Dropwise add 1.1 to 1.2 equivalents of 1-bromooctane to the activated mixture[2].

  • Thermal Activation: Elevate the temperature to 50°C and stir for 3.5 to 5 hours[2]. The thermal energy overcomes the activation barrier for the

    
     displacement.
    
  • In-Process Monitoring: Validate reaction progress via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (e.g., 9:1 v/v) eluent system. The disappearance of the lower-Rf salicylaldehyde spot confirms completion.

  • Aqueous Workup: Quench the reaction by adding distilled water. Extract the aqueous phase three times with ethyl acetate (EtOAc). Critical Step: The organic layer must be washed extensively (at least 3 times) with saturated brine to partition and remove residual DMF from the organic phase[2].

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (

    
    ), filter, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography to yield pure 2-n-octyloxybenzaldehyde.
    

SynthesisWorkflow A Salicylaldehyde (2-Hydroxybenzaldehyde) E Nucleophilic Substitution (SN2) Heating at 50-80°C A->E B 1-Bromooctane (Alkylating Agent) B->E C Potassium Carbonate (K2CO3) Base / Deprotonation C->E D DMF Solvent (Polar Aprotic) D->E F 2-n-Octyloxybenzaldehyde (Target Product) E->F

Fig 1. Mechanistic workflow for the synthesis of 2-n-Octyloxybenzaldehyde.

Advanced Applications

Pharmaceutical Intermediates & Immunomodulators

2-n-Octyloxybenzaldehyde and its halogenated derivatives (such as 5-bromo-2-octyloxybenzaldehyde) are pivotal in the synthesis of amine-based immunomodulators[2]. Specifically, these compounds are precursors to structural analogs of FTY720 (Fingolimod) , a sphingosine 1-phosphate (S1P) receptor modulator used clinically to suppress organ transplant rejection and treat autoimmune diseases[2]. The octyloxy chain mimics the lipophilic tail of endogenous sphingolipids, allowing the synthesized drug to effectively bind to S1P receptors.

Furthermore, octyloxy-substituted benzaldehydes are utilized to synthesize chalcones, coumaranones, and other flavonoids that exhibit potent anti-HIV-1 activity by targeting viral replication pathways and minimizing cellular toxicity[3].

Materials Science & Organic Electronics

In the realm of renewable energy and organic photovoltaics (OPVs), 2-n-octyloxybenzaldehyde is a critical building block for synthesizing conjugated polymers. It is used to engineer 2,6-linked-anthracene–benzothiadiazole based polymers for bulk heterojunction solar cells[4].

Causality in Material Design: The n-octyl chain is not merely a structural afterthought; it is strategically incorporated to disrupt intermolecular


 stacking just enough to enhance the solubility of the rigid conjugated polymer backbone in organic solvents. This solubility is a mandatory requirement for solution-processed solar cell fabrication (e.g., spin-coating or roll-to-roll printing)[4]. Additionally, it serves as a precursor for zinc tetraarylporphyrinates utilized in high-efficiency Dye-Sensitized Solar Cells (DSSCs).

ApplicationPathways Core 2-n-Octyloxybenzaldehyde (C15H22O2) Pharm Pharmaceutical Synthesis Core->Pharm MatSci Materials Science Core->MatSci Immuno Immunosuppressants (FTY720 Analogs) Pharm->Immuno AntiHIV Anti-HIV Agents (Chalcones/Flavonoids) Pharm->AntiHIV DSSC Dye-Sensitized Solar Cells (Porphyrin Dyes) MatSci->DSSC OPV Organic Photovoltaics (Conjugated Polymers) MatSci->OPV

Fig 2. Downstream applications in drug discovery and materials science.

References

  • Amine Compound and Use Thereof for Medical Purposes - Google Patents (US20090137530A1).
  • 5-bromo-2-(octyloxy)benzaldehyde - CAS号942400-07-9 - Molaid (Synthesis of Anti-HIV agents).
  • 2-(octyloxy)benzaldehyde CAS#: 24083-11-2 - ChemicalBook.
  • Synthesis and characterisation of a new series of 2,6-linked-anthracene–benzothiadiazole based polymers for solar cells application - ResearchGate.

Sources

Exploratory

Solvation Thermodynamics and Practical Handling of 2-Octyloxybenzaldehyde in Organic Synthesis

Executive Summary 2-Octyloxybenzaldehyde (also known as o-octyloxybenzaldehyde) is a highly versatile building block utilized extensively in the synthesis of active pharmaceutical ingredients (APIs)[1] and advanced mater...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Octyloxybenzaldehyde (also known as o-octyloxybenzaldehyde) is a highly versatile building block utilized extensively in the synthesis of active pharmaceutical ingredients (APIs)[1] and advanced materials, including conjugated polymers for organic photovoltaics[2]. From a physicochemical perspective, the molecule presents a fascinating solvation challenge: it possesses a rigid, planar aromatic core, a reactive and polar formyl headgroup, and a highly flexible, lipophilic eight-carbon aliphatic tail.

This whitepaper provides an authoritative, mechanistic guide to the solubility profile of 2-octyloxybenzaldehyde. By bridging the gap between theoretical solvation thermodynamics and bench-top reality, this guide equips researchers with self-validating protocols for the extraction, purification, and handling of this critical precursor.

Physicochemical Profiling & Solvation Thermodynamics

To master the handling of 2-octyloxybenzaldehyde, one must first understand the causality behind its interactions with various solvent environments. The molecule's solubility is dictated by competing intermolecular forces.

Mechanistic Drivers of Solvation
  • London Dispersion Forces (The Dominant Force): The C8 aliphatic chain (octyl group) and the benzene ring generate a massive hydrophobic surface area. This dictates an exceptionally high affinity for non-polar and moderately polar organic solvents (e.g., hexane, toluene, dichloromethane).

  • Dipole-Dipole Interactions: The ortho-substituted aldehyde group (-CHO) introduces a localized permanent dipole. This allows the molecule to readily dissolve in polar aprotic solvents like[1].

  • Hydrophobic Exclusion (The Water Penalty): The thermodynamic penalty for creating a cavity in a hydrogen-bonded water network large enough to accommodate the octyl chain is insurmountable at standard temperature and pressure. Consequently, the compound is strictly insoluble in aqueous media[3].

Solvation Solute 2-Octyloxybenzaldehyde (Amphiphilic Core) NonPolar Non-Polar Solvents (e.g., Hexane, Toluene) Solute->NonPolar Dispersion Forces (Octyl Chain) PolarAprotic Polar Aprotic Solvents (e.g., THF, EtOAc) Solute->PolarAprotic Dipole-Dipole (Aldehyde Group) PolarProtic Polar Protic Solvents (e.g., Methanol) Solute->PolarProtic H-Bond Acceptor (Carbonyl Oxygen) Water Aqueous Solvents (Water) Solute->Water Hydrophobic Exclusion (Insoluble)

Figure 1: Solvation mechanisms of 2-octyloxybenzaldehyde across different solvent classes.

Quantitative Solubility Profile

The table below summarizes the empirical solubility behavior of 2-octyloxybenzaldehyde, mapped against the dielectric constants (ε) of common laboratory solvents.

Solvent ClassRepresentative SolventDielectric Constant (ε)Solubility LevelMechanistic Rationale
Aliphatic Hydrocarbon n-Hexane1.89Highly SolubleFavorable entropy of mixing; dominant London dispersion forces with the C8 chain.
Aromatic Hydrocarbon Toluene2.38Highly Solubleπ-π stacking interactions with the aromatic core combined with lipophilic tail solvation.
Polar Aprotic (Ester) Ethyl Acetate6.02Highly SolubleOptimal balance of polarity; frequently used for [1].
Polar Aprotic (Ether) Tetrahydrofuran (THF)7.58Highly SolubleStrong dipole-dipole interactions with the formyl group; excellent reaction medium.
Polar Protic Methanol32.7Moderately SolubleSoluble at room temperature, but the hydrophobic tail limits solubility at sub-zero temperatures.
Aqueous Water80.1InsolubleHigh thermodynamic penalty for cavity formation; utilized for [3].

Standardized Experimental Protocols

Scientific integrity demands that protocols are not merely lists of instructions, but self-validating systems . The following workflows are designed to ensure high-yield recovery and purity verification of 2-octyloxybenzaldehyde.

Protocol 1: Liquid-Liquid Extraction (LLE) from Aqueous Reaction Mixtures

Because 2-octyloxybenzaldehyde features a polar head and a non-polar tail, it exhibits pseudo-surfactant properties. Vigorous shaking during extraction can lead to stubborn emulsions. This protocol utilizes causality-driven steps to prevent emulsion formation and maximize yield.

Step 1: Solvent Addition & Equilibration

  • Action: To the crude aqueous reaction mixture, add an equal volume of Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Causality: EtOAc (ε = 6.02) perfectly matches the compound's Hansen Solubility Parameters, ensuring a high partition coefficient (LogP) into the organic phase[1].

  • Self-Validation Checkpoint: Observe the interface. A sharp meniscus indicates good phase separation. A cloudy interface indicates an emulsion.

Step 2: Emulsion Disruption (If Necessary)

  • Action: If an emulsion forms, add saturated aqueous sodium chloride (brine) to the mixture.

  • Causality: The "salting-out" effect increases the ionic strength of the aqueous phase, drastically increasing the thermodynamic penalty for the organic solute to remain in the aqueous layer, forcing the droplets to coalesce.

Step 3: Phase Separation & Washing

  • Action: Separate the organic layer. Wash the organic layer sequentially with distilled water, then brine.

  • Self-Validation Checkpoint: Spot the aqueous waste layer on a Thin Layer Chromatography (TLC) plate (Eluent: 9:1 Hexane:EtOAc) and visualize under UV light (254 nm). The absence of a UV-active spot confirms 100% of the product has partitioned into the organic phase.

Step 4: Drying & Concentration

  • Action: Add anhydrous Magnesium Sulfate (MgSO₄) to the organic phase. Filter, then remove the solvent via rotary evaporation at 40°C under reduced pressure.

  • Self-Validation Checkpoint: MgSO₄ should flow freely like a "snow globe" when swirled. Clumping indicates residual water. Following evaporation, achieving a constant mass on an analytical balance confirms the complete removal of volatile solvents.

Workflow Start Crude Reaction Mixture (Aqueous + Organic) AddSolvent Add Extraction Solvent (EtOAc or DCM) Start->AddSolvent Mix Agitate & Equilibrate (Watch for Emulsions) AddSolvent->Mix PhaseSep Phase Separation Mix->PhaseSep OrgPhase Organic Phase (Product) PhaseSep->OrgPhase Top/Bottom Layer AqPhase Aqueous Phase (Impurities) PhaseSep->AqPhase Discard Wash Wash with Brine (Salting Out) OrgPhase->Wash Dry Dry over MgSO4 Wash->Dry Evap Rotary Evaporation (40°C, Vacuum) Dry->Evap Pure Pure 2-Octyloxybenzaldehyde Evap->Pure

Figure 2: Optimized liquid-liquid extraction workflow for 2-octyloxybenzaldehyde.

Downstream Applications & Process Implications

The solubility profile of 2-octyloxybenzaldehyde directly impacts its utility in advanced chemical synthesis:

  • Pharmaceutical Synthesis: The compound is frequently utilized in cross-coupling reactions or reductive aminations. Because it is highly soluble in polar aprotic solvents like N,N-Dimethylformamide (DMF) and THF, these solvents are the standard media for[1].

  • Organic Electronics (Conjugated Polymers): In materials science, octyloxy-substituted benzene derivatives are polymerized to create bulk heterojunction (BHJ) solar cells. The long octyl chain is intentionally chosen because it[2], allowing them to be solution-processed (e.g., spin-coated or inkjet-printed) using solvents like chlorobenzene or toluene.

References

  • Title: Amine Compound and Use Thereof for Medical Purposes (US20090137530A1)
  • Title: Synthesis and characterisation of a new series of 2,6-linked-anthracene–benzothiadiazole based polymers for solar cells application Source: ResearchGate URL: [Link]

Sources

Foundational

The Role of Octyloxybenzaldehyde Isomers in Liquid Crystal Research: A Mechanistic and Synthetic Guide

Executive Summary In the interdisciplinary field of materials science and organic synthesis, the design of thermotropic liquid crystals (LCs) relies heavily on the precise geometric tuning of molecular building blocks. A...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the interdisciplinary field of materials science and organic synthesis, the design of thermotropic liquid crystals (LCs) relies heavily on the precise geometric tuning of molecular building blocks. Among these, octyloxybenzaldehyde serves as a cornerstone intermediate[1]. The length of its eight-carbon alkoxy tail provides the necessary flexibility to stabilize mesophases, while the benzaldehyde core offers a rigid, reactive site for elongation into complex architectures like Schiff bases and star mesogens[2].

However, the positional isomerism of the octyloxy group—whether it occupies the ortho (2-), meta (3-), or para (4-) position relative to the aldehyde—dictates the fundamental shape of the resulting mesogen. This technical guide explores the mechanistic principles behind these isomers, detailing why 4-octyloxybenzaldehyde dominates calamitic (rod-like) LC synthesis, how lateral substitutions are leveraged for specialized networks, and providing field-proven protocols for their application.

Mechanistic Foundations: Isomerism and Mesophase Formation

The formation of liquid crystalline phases (mesophases) is governed by a delicate balance of intermolecular forces: rigid core interactions (π-π stacking, dipole-dipole) that promote order, and flexible tail dynamics that promote fluidity.

The Calamitic Imperative: 4-Octyloxybenzaldehyde

The para-substituted isomer, 4-octyloxybenzaldehyde (CAS: 24083-13-4), is the most widely utilized precursor in LC research[1][3]. Its linear geometry is critical for the synthesis of calamitic liquid crystals. When reacted with anilines to form Schiff bases, the 1,4-substitution ensures that the molecular axis remains highly elongated. This high length-to-width ratio allows the molecules to align parallel to one another, a prerequisite for both nematic (orientational order) and smectic (positional layer order) phases. The long octyloxy chain specifically enhances smectogenic behavior by increasing lateral van der Waals interactions between adjacent molecules.

Steric Disruption and Lateral Substitution: 2- and 3-Isomers

Conversely, shifting the octyloxy group to the ortho (2-) or meta (3-) position fundamentally disrupts the linearity of the molecule. This steric hindrance typically suppresses conventional nematic and smectic phases by increasing the molecular width and preventing tight parallel packing.

However, researchers actively exploit these "disruptive" geometries for advanced LC systems. For example, derivatives of 2-hydroxy-4-octyloxybenzaldehyde are synthesized to introduce lateral hydrogen bonding. The presence of the ortho-hydroxyl group allows the molecules to form interpenetrating networks perpendicular to the smectic layer, inducing pronounced enantiotropic first-order phase transitions and unique collective polar phenomena[4].

Synthesis and Experimental Workflows

The most common application of 4-octyloxybenzaldehyde in LC research is the synthesis of Schiff base derivatives via condensation reactions. Below is a self-validating, step-by-step protocol for synthesizing a model Schiff base (N-(4-octyloxybenzylidene)-4-butylaniline), detailing the causality behind each experimental choice[5].

Protocol: Acid-Catalyzed Condensation of a Schiff Base LC

Step 1: Stoichiometric Reagent Preparation

  • Action: In a reaction flask, weigh exactly 2.50 g of 4-octyloxybenzaldehyde and 1.49 g of 4-butylaniline[5].

  • Causality: Maintaining a precise 1:1 molar ratio is critical in LC synthesis. Unreacted starting materials act as impurities that disrupt the delicate intermolecular forces of the mesophase, leading to a drastically depressed clearing temperature (the transition point from liquid crystal to isotropic liquid).

Step 2: Solvent and Catalyst Addition

  • Action: Add approximately 30 mL of methanol and 3 drops of glacial acetic acid. Heat the solution to its boiling point for 10 minutes[5].

  • Causality: Acetic acid acts as a Brønsted acid catalyst, protonating the carbonyl oxygen of 4-octyloxybenzaldehyde to increase its electrophilicity, thereby accelerating nucleophilic attack by the amine. Methanol is chosen as a polar protic solvent because it keeps the heated reactants miscible but is a poor solvent for the highly hydrophobic Schiff base product at lower temperatures, facilitating later recovery.

Step 3: Precipitation and Recovery

  • Action: Remove the flask from heat and immediately cool it in a water/ice bath. Recover the resulting whitish precipitate via vacuum filtration[5].

  • Causality: Rapid thermal quenching drastically reduces the solubility limit of the Schiff base in methanol, driving a high-yield crystallization.

Step 4: Recrystallization

  • Action: Recrystallize the crude product from absolute ethanol until a constant melting point is achieved.

  • Causality: Liquid crystals are highly sensitive to trace impurities (dust, paper fibers, or synthetic byproducts), which can cause focal-conic defects or suppress the scintillation effect of the nematic phase director. Repeated crystallization ensures the high purity required for accurate differential scanning calorimetry (DSC) and polarized optical microscopy (POM) characterization.

Comparative Data: Isomeric and Structural Influence on Mesophases

The structural modifications of the benzaldehyde core and the length of the alkoxy tail directly dictate the thermal windows of the resulting mesophases. Table 1 summarizes the phase transition temperatures of various octyl/octyloxy-functionalized liquid crystals to illustrate these structure-property relationships.

Table 1: Phase Transition Temperatures of Octyl/Octyloxy-Functionalized Liquid Crystals

Compound / DerivativeCore StructurePhase Transitions (°C)*Reference
M68R (Derived from 2-hydroxy-4-octyloxybenzaldehyde)Methacrylic Schiff BaseCr 39.4 → SmC 80.2 → N 104.7 → I[4][6]
K-24 (4-cyano-4'-octylbiphenyl)Cyanobiphenyl (Alkyl tail)Cr 21.5 → SmA 33.5 → N 40.5 → I[5]
M-24 (4-cyano-4'-octoxybiphenyl)Cyanobiphenyl (Alkoxy tail)Cr 54.5 → SmA 67.0 → N 80.0 → I[5]

*Key: Cr = Crystal, SmC = Tilted Smectic C, SmA = Smectic A, N = Nematic, I = Isotropic Liquid.

Note how the inclusion of the oxygen atom in the tail (M-24 vs K-24) significantly elevates all transition temperatures due to the added dipole moment and enhanced polarizability, a primary reason octyloxybenzaldehyde is preferred over alkylbenzaldehydes[5].

Reaction Pathway and Phase Transition Workflow

The following diagram maps the logical progression from the raw isomeric building block through the chemical synthesis and into the thermally induced mesophases.

G A 4-Octyloxybenzaldehyde (Rigid Core + Flexible Tail) C Acid-Catalyzed Condensation (Methanol + Acetic Acid, Heat) A->C B 4-Butylaniline (Amine Reactant) B->C D Schiff Base LC Intermediate (Whitish Precipitate) C->D E Thermal Heating (DSC/POM) D->E F Thermotropic Mesophases (Smectic & Nematic Phases) E->F Melting G Isotropic Liquid (Clearing Temperature Reached) F->G Heating G->F Cooling

Workflow of Schiff base liquid crystal synthesis from 4-octyloxybenzaldehyde and phase transitions.

Conclusion

The isomers of octyloxybenzaldehyde are not merely interchangeable precursors; they are the geometric architects of liquid crystal materials. While 4-octyloxybenzaldehyde remains the industry standard for generating the linear, rod-like structures required for broad-temperature nematic and smectic phases, lateral isomers like 2-hydroxy-4-octyloxybenzaldehyde offer advanced pathways for engineering interpenetrating networks and complex polar phenomena. By strictly controlling reaction stoichiometry, catalysis, and purification, researchers can reliably translate these simple aromatic aldehydes into high-performance electro-optical materials.

References

  • EP3209748A1 - Metal organic liquid crystal dyes. Google Patents.
  • Studies of first- and second-order phase transitions in LC methacrylic monomers based on the v-hexyloxysalicylaldimine group . Universidad de Chile. Available at: [Link]

  • An old dog with new tricks: Schiff bases for liquid crystals materials based on isoxazolines and isoxazoles . Lume - UFRGS. Available at: [Link]

  • Trimesic Acid-Based Star Mesogens with Flexible Spacer: Synthesis and Mesophase Characterization . Australian Journal of Chemistry. Available at:[Link]

Sources

Exploratory

Thermodynamic Stability & Handling of 2-Alkoxy Benzaldehydes: A Structural & Kinetic Analysis

Content Type: Technical Whitepaper Audience: Senior Researchers, Process Chemists, and Drug Development Scientists Focus: Structural Dynamics, Oxidative Kinetics, and Stability Assessment Protocols Executive Summary 2-Su...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper Audience: Senior Researchers, Process Chemists, and Drug Development Scientists Focus: Structural Dynamics, Oxidative Kinetics, and Stability Assessment Protocols

Executive Summary

2-Substituted alkoxy benzaldehydes (e.g., o-anisaldehyde, 2-ethoxybenzaldehyde) are critical electrophilic intermediates in the synthesis of benzofurans, isoquinolines, and diverse pharmaceutical scaffolds. However, their utility is frequently compromised by a specific thermodynamic vulnerability: oxidative degradation driven by the homolytic cleavage of the formyl C–H bond.

This guide analyzes the thermodynamic landscape of these molecules, distinguishing between conformational stability (O-cis vs. O-trans) and chemical stability (autoxidation). It provides a self-validating experimental framework to assess shelf-life and reactivity, ensuring data integrity in drug development pipelines.

Part 1: Structural Dynamics & Conformational Isomerism

The thermodynamic baseline of 2-alkoxybenzaldehydes is governed by the rotational equilibrium of the formyl group relative to the ortho-alkoxy substituent. Unlike para-substituted analogs, the ortho-derivative is subject to significant steric and electrostatic locking.

The O-trans Preference

Thermodynamic data and dipole moment analysis confirm that the O-trans conformer (where the carbonyl oxygen is anti to the alkoxy group) is the global energy minimum.

  • Dipole Minimization: In the O-cis conformation, the carbonyl oxygen and the ether oxygen—both electronegative—are in close proximity, creating a destabilizing dipole-dipole repulsion. The O-trans form aligns these dipoles in opposition, reducing the system's potential energy.

  • Steric Gating: While a weak intramolecular hydrogen bond (C–H···O) is theoretically possible in the O-cis form (between the formyl proton and the alkoxy oxygen), it is energetically overwhelmed by the repulsive forces.

Substituent Effects (The "Ortho Effect")

The size of the alkoxy group (


) dictates the rotational barrier.
  • R = Methyl (Methoxy): The rotational barrier is moderate (~8–10 kcal/mol). The molecule exists primarily as O-trans but retains rotational freedom at ambient temperatures.

  • R = Isopropyl/t-Butyl: Increased steric bulk forces the carbonyl group out of coplanarity with the benzene ring. This deconjugation raises the ground state energy (enthalpy of formation becomes less negative) but paradoxically increases kinetic stability against nucleophilic attack by shielding the carbonyl carbon.

Conformation cluster_0 Thermodynamic Equilibrium cluster_1 Steric Impact O_trans O-trans Conformer (Global Minimum) Dipoles Opposed O_cis O-cis Conformer (High Energy) Dipole Repulsion O_trans->O_cis Rotational Barrier (~8-12 kcal/mol) Bulk Bulky R-Group (e.g., O-tBu) Deconj Deconjugation (Twisted Carbonyl) Bulk->Deconj Steric Clash

Figure 1: Conformational equilibrium of 2-alkoxybenzaldehydes. The O-trans form is thermodynamically favored due to dipole minimization.

Part 2: Oxidative Instability & The Radical Mechanism

The primary stability concern for 2-alkoxybenzaldehydes is not thermal decomposition, but autoxidation to the corresponding 2-alkoxybenzoic acid. This is a radical chain reaction accelerated by light and trace metals.

The Mechanism

The rate-limiting step is the abstraction of the formyl hydrogen atom.

  • Initiation: A trace radical (

    
    ) abstracts the formyl hydrogen.
    
  • Propagation: The resulting acyl radical reacts with molecular oxygen to form a peracyl radical, which then abstracts a hydrogen from another aldehyde molecule.

  • Branching: The peracid product reacts with a second aldehyde molecule (Baeyer-Villiger type pathway) to yield two molecules of benzoic acid.

Electronic vs. Steric Trade-off

The 2-alkoxy substituent plays a dual role:

  • Destabilizing (Electronic): The alkoxy group is an electron-donating group (EDG). By donating electron density into the ring, it stabilizes the electron-deficient acyl radical intermediate via resonance, thereby lowering the Bond Dissociation Energy (BDE) of the formyl C–H bond (approx. 80–82 kcal/mol vs. 88 kcal/mol for unsubstituted benzaldehyde). This makes the molecule more susceptible to oxidation.

  • Stabilizing (Steric): A bulky 2-alkoxy group (e.g., 2-benzyloxy) sterically shields the formyl hydrogen from the approaching peracyl radical.

Autoxidation cluster_factors Modulating Factors Aldehyde 2-Alkoxybenzaldehyde Radical Acyl Radical (Stabilized by EDG) Aldehyde->Radical H-Abstraction (Rate Limiting) Peracyl Peracyl Radical Radical->Peracyl + O2 (Fast) Peracid Perbenzoic Acid Peracyl->Peracid + Aldehyde Acid 2-Alkoxybenzoic Acid (Solid Precipitate) Peracid->Acid + Aldehyde (Redox Step) EDG Alkoxy Donation (Accelerates) EDG->Radical Sterics Ortho-Bulk (Retards) Sterics->Aldehyde

Figure 2: Autoxidation cascade. The 2-alkoxy group electronically accelerates radical formation but may sterically hinder propagation.

Part 3: Experimental Validation Protocols

To rigorously assess the thermodynamic stability of a specific 2-alkoxybenzaldehyde derivative, use the following self-validating protocols.

Accelerated Stability Testing (Isothermal Stress)

This protocol determines the pseudo-first-order rate constant (


) of oxidation.

Methodology:

  • Preparation: Dissolve the aldehyde (0.1 M) in a non-oxidizable solvent (e.g., chlorobenzene or acetonitrile).

  • Stressing: Aerate the solution continuously with synthetic air (20% O2) at elevated temperature (40°C or 60°C).

  • Sampling: Withdraw aliquots at t=0, 1, 2, 4, 8, and 24 hours.

  • Quenching: Immediately dilute into mobile phase containing 0.1% BHT (butylated hydroxytoluene) to stop radical propagation.

Analytical Quantification (HPLC-UV)

A validated HPLC method is required to separate the aldehyde from the acid degradation product.

ParameterSpecificationRationale
Column C18 Reverse Phase (e.g., 150 x 4.6 mm, 3.5 µm)Standard separation of aromatics.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH suppresses ionization of the benzoic acid, improving peak shape.
Mobile Phase B AcetonitrileStrong eluent for organic aldehydes.
Gradient 20% B to 90% B over 10 minEnsures elution of the non-polar aldehyde after the polar acid.
Detection UV @ 254 nm and 280 nm254 nm for general aromatic; 280 nm maximizes carbonyl absorption.
Pass Criteria Resolution (

) > 2.0 between Aldehyde and Acid
Critical for accurate integration of low-level degradation.
1H-NMR Assessment (The "Purity Check")

For rapid purity assessment without calibration curves.

  • Solvent: CDCl3 (Note: Chloroform often contains acid traces; filter through basic alumina or use DMSO-d6 for stability).

  • Key Signals:

    • Aldehyde -CHO: Singlet at 10.3 – 10.5 ppm .

    • Carboxylic Acid -COOH: Broad singlet at 11.0 – 13.0 ppm .

  • Calculation: Molar % Purity =

    
    
    

Part 4: Implications for Drug Development[1]

Storage & Handling
  • Inert Atmosphere: These compounds must be stored under Nitrogen or Argon. The "headspace" in the bottle is the primary source of degradation.

  • Antioxidants: For non-GMP intermediates, adding 100–500 ppm of BHT (Butylated hydroxytoluene) effectively scavenges the initial radicals, extending shelf life from weeks to years.

  • Container: Amber glass is mandatory to prevent photo-initiation of the radical chain.

Synthetic Utility
  • Cannizzaro Reaction: In basic media, 2-alkoxybenzaldehydes are highly prone to the Cannizzaro reaction (disproportionation to alcohol and acid) because the electron-rich ring destabilizes the hydrate intermediate less than electron-poor rings, but the ortho steric bulk can slow this down.

  • Schiff Base Formation: The O-trans conformation facilitates condensation with amines. However, if the alkoxy group is too bulky (e.g., 2-isopropoxy), the rate of imine formation will be kinetically retarded, requiring higher temperatures or Lewis acid catalysis (e.g., Ti(OiPr)4).

References

  • Conformational Analysis of Ortho-Substituted Benzaldehydes BenchChem. (2025). "A Comparative Guide to the Theoretical Stability of 2-(allyloxy)benzaldehyde Isomers."

  • Kinetics of Benzaldehyde Oxidation Raju, V. S., et al. (2000).[1] "Kinetics and mechanism of the oxidation of substituted benzaldehydes by benzyltrimethylammonium chlorobromate." Journal of Organic Chemistry.

  • Homolytic Bond Dissociation Energies Luo, Y. R. (2003). "Handbook of Bond Dissociation Energies in Organic Compounds." CRC Press. (Cited via MasterOrganicChemistry summaries of BDE trends).

  • Intramolecular Hydrogen Bonding Dziembowska, T., et al. (2020). "Intramolecular Hydrogen Bond Energy and Its Decomposition." Molecules.

  • Experimental Protocols for Aldehyde Oxidation Martinez-Oliván, J., et al. (2023). "Oxidation of Aldehydes Used as Food Additives by Peroxynitrite."[2] Antioxidants.

Sources

Foundational

A Comparative Technical Guide to the Reactivity of 2-Octyloxybenzaldehyde and Salicylaldehyde

Abstract In the landscape of organic synthesis and materials science, substituted benzaldehydes are foundational synthons. Their reactivity is intricately modulated by the nature and position of substituents on the aroma...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of organic synthesis and materials science, substituted benzaldehydes are foundational synthons. Their reactivity is intricately modulated by the nature and position of substituents on the aromatic ring. This guide provides an in-depth analysis of two ortho-substituted benzaldehydes: salicylaldehyde (2-hydroxybenzaldehyde) and 2-octyloxybenzaldehyde. While structurally similar, the seemingly simple replacement of a hydroxyl proton with an octyl chain instigates a profound divergence in their chemical behavior. We will explore how intramolecular hydrogen bonding in salicylaldehyde and steric hindrance in 2-octyloxybenzaldehyde dictate their reactivity profiles, offering field-proven insights and detailed experimental protocols for researchers, scientists, and professionals in drug development.

Core Structural and Electronic Divergence: A Tale of Two Ortho-Substituents

The reactivity of an aromatic aldehyde is fundamentally governed by the electrophilicity of the carbonyl carbon, which is in turn influenced by the electronic and steric environment imposed by its substituents. The distinction between salicylaldehyde and 2-octyloxybenzaldehyde is a classic case study in this principle.

Salicylaldehyde: The defining feature of salicylaldehyde is the ortho-positioning of the hydroxyl (-OH) and aldehyde (-CHO) groups, which facilitates the formation of a strong intramolecular hydrogen bond (IHB).[1][2] This creates a stable, six-membered pseudo-ring. This IHB is not merely a structural curiosity; it has significant electronic consequences:

  • Reduced Carbonyl Electrophilicity: The hydrogen bond donates electron density to the carbonyl oxygen, which, through resonance, reduces the partial positive charge on the carbonyl carbon, making it less susceptible to nucleophilic attack compared to its meta and para isomers.[2][3]

  • Altered Phenolic Acidity: The IHB stabilizes the neutral molecule, making the phenolic proton less acidic than in 4-hydroxybenzaldehyde.[4]

2-Octyloxybenzaldehyde: The replacement of the hydroxyl group with a bulky octyloxy (-OC₈H₁₇) group dismantles the IHB and introduces two new dominant factors:

  • Steric Hindrance: The long, flexible octyl chain creates significant steric congestion around the aldehyde functionality.[5][6] This "ortho effect" physically obstructs the trajectory of incoming nucleophiles, slowing reaction rates and often necessitating more forcing conditions.[5][7]

  • Electronic Effect: The alkoxy group is, like the hydroxyl group, an electron-donating group through resonance (+R effect) and electron-withdrawing through induction (-I effect). The +R effect generally dominates, activating the ring towards electrophilic substitution. Compared to a hydroxyl group, an alkoxy group is often considered a slightly stronger electron-donating group via resonance.[8][9]

G cluster_0 Salicylaldehyde cluster_1 2-Octyloxybenzaldehyde Salicylaldehyde Salicylaldehyde IHB Intramolecular Hydrogen Bond (IHB) - Reduces Carbonyl Electrophilicity - Stabilizes Molecule Salicylaldehyde->IHB Octyloxy Octyloxy Steric Steric Hindrance - Obstructs Nucleophilic Attack - Favors para-Substitution Octyloxy->Steric

Figure 1: Core structural differences and their dominant effects.

Comparative Reactivity at the Carbonyl Group

The aldehyde functional group is the primary locus of reactivity for both molecules, primarily through nucleophilic addition and condensation reactions. However, their performance in these reactions differs significantly.

Schiff Base Formation (Imination)

The condensation with primary amines to form Schiff bases (imines) is a hallmark reaction for aldehydes.

  • Salicylaldehyde: Reacts readily with amines. The reaction is often autocatalytic, but a small amount of acid catalyst is typically used to protonate the carbonyl oxygen, enhancing its electrophilicity and facilitating the departure of water. The resulting salicylaldimines are powerful chelating ligands, a property stemming from the retained ability to involve the ortho-hydroxyl group in coordination.[1][10][11]

  • 2-Octyloxybenzaldehyde: Also forms Schiff bases, but the reaction can be slower due to the steric hindrance from the octyloxy group, which impedes the amine's approach.[5] Higher temperatures or longer reaction times may be required to achieve comparable yields to salicylaldehyde.

This protocol describes the synthesis of N-benzylsalicylaldimine, a representative Schiff base.

  • Reagent Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve salicylaldehyde (1.22 g, 10.0 mmol) in 20 mL of absolute ethanol.

  • Addition of Amine: To this solution, add benzylamine (1.07 g, 10.0 mmol) dropwise with stirring. A slight exotherm and color change to yellow is typically observed.

  • Catalysis & Reflux: Add 2-3 drops of glacial acetic acid to the mixture. Heat the reaction mixture to reflux and maintain for 1-2 hours. The causality for heating is to overcome the activation energy for the dehydration of the hemiaminal intermediate, driving the equilibrium towards the imine product.

  • Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The product imine will have a higher Rf value than the starting salicylaldehyde.

  • Workup and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product often crystallizes directly from the solution. If not, cool the flask in an ice bath to induce crystallization.

  • Purification: Collect the crystalline product by vacuum filtration, washing the solid with a small amount of cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from ethanol if necessary.

Wittig Reaction (Olefination)

The Wittig reaction, which converts a carbonyl to an alkene using a phosphorus ylide, is highly sensitive to steric effects.[12][13]

  • Salicylaldehyde: Undergoes the Wittig reaction efficiently. The moderate deactivation from the IHB is readily overcome under standard reaction conditions.

  • 2-Octyloxybenzaldehyde: The reaction is significantly more challenging. The steric bulk of the ortho-octyloxy group severely hinders the approach of the phosphorus ylide and the subsequent formation of the crucial oxaphosphetane intermediate.[14][15] This leads to sluggish reaction rates and lower yields. To drive this reaction to completion, one might need to employ more reactive ylides, higher temperatures, or longer reaction times, which can risk side reactions.

This protocol details the conversion of salicylaldehyde to 2-hydroxystyrene using methyltriphenylphosphonium bromide.

  • Ylide Generation (Anhydrous Conditions): In a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), suspend methyltriphenylphosphonium bromide (3.57 g, 10.0 mmol) in 30 mL of anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

  • Deprotonation: Add a strong, non-nucleophilic base such as n-butyllithium (4.0 mL of a 2.5 M solution in hexanes, 10.0 mmol) dropwise via syringe. The choice of a strong, non-nucleophilic base is critical to ensure complete deprotonation of the phosphonium salt to the ylide without competing nucleophilic attack on the salt itself.[12][15] The mixture will turn a characteristic deep orange or yellow color, indicating ylide formation. Stir at 0 °C for 30 minutes.

  • Aldehyde Addition: Dissolve salicylaldehyde (1.0 g, 8.2 mmol) in 10 mL of anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours or until TLC analysis indicates complete consumption of the salicylaldehyde.

  • Quenching and Workup: Carefully quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (e.g., 9:1 Hexane:Ethyl Acetate) to isolate the 2-hydroxystyrene and separate it from the triphenylphosphine oxide byproduct.

Figure 2: General experimental workflow for synthetic reactions.

Reactivity at the Ortho-Substituent and Aromatic Ring

Phenolic Reactivity vs. Ether Stability

The hydroxyl group of salicylaldehyde is a reactive site for reactions like O-alkylation and acylation. In fact, a standard synthesis of 2-alkoxybenzaldehydes involves the alkylation of salicylaldehyde or a related 2-hydroxybenzaldehyde.[16] In contrast, the ether linkage in 2-octyloxybenzaldehyde is robust and generally unreactive under common synthetic conditions, which can be a significant advantage if the goal is to exclusively perform chemistry at the aldehyde.

This protocol is a general method for converting a 2-hydroxybenzaldehyde to a 2-alkoxybenzaldehyde, analogous to the synthesis of the topic compound.

  • Setup: To a mixture of 2-hydroxy-5-methoxybenzaldehyde (1.52 g, 10 mmol) and anhydrous potassium carbonate (4.5 g, 32.5 mmol) in a 100 mL round-bottom flask, add 40 mL of acetone. The use of a weak base like K₂CO₃ is sufficient to deprotonate the phenol, and acetone is an effective polar aprotic solvent for this Sₙ2 reaction.[16]

  • Alkylation: Add the alkyl halide (e.g., 1-bromooctane, 25 mmol) to the suspension.

  • Reflux: Heat the mixture to reflux and maintain for 4-12 hours, monitoring by TLC.[16]

  • Workup: After cooling, pour the reaction mixture into 100 mL of water and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic extracts, wash with water, dry over anhydrous Na₂SO₄, and evaporate the solvent. The crude product can be purified by column chromatography or distillation.[16]

Electrophilic Aromatic Substitution

Both the -OH and -OC₈H₁₇ groups are activating, ortho-, para-directing substituents.

  • Salicylaldehyde: Electrophilic substitution can occur, but the molecule is prone to complex reactions. For example, nitration can lead to oxidation of the aldehyde group. The directing effect will favor substitution at the C3 and C5 positions.

  • 2-Octyloxybenzaldehyde: The bulky octyloxy group will sterically hinder attack at the ortho-position (C3). Therefore, electrophilic substitution is strongly biased to occur at the para-position (C5), leading to greater regioselectivity compared to salicylaldehyde.

Summary and Practical Implications

The choice between salicylaldehyde and 2-octyloxybenzaldehyde is dictated entirely by the synthetic goal.

FeatureSalicylaldehyde2-OctyloxybenzaldehydeRationale & Implication
Dominant Effect Intramolecular H-BondSteric HindranceThe IHB deactivates the carbonyl but enables chelation. Steric bulk hinders reactions at the ortho positions.
Carbonyl Reactivity Moderately reactiveLow reactivitySalicylaldehyde is suitable for most standard aldehyde reactions. 2-Octyloxybenzaldehyde requires more forcing conditions for carbonyl chemistry.
Ortho-Substituent Reactive (-OH)Inert (-OR)Salicylaldehyde is a bifunctional precursor for ligands (e.g., Salen[1]) and heterocycles (e.g., coumarins, benzofurans[1][17]). The ether in 2-octyloxybenzaldehyde is a stable, lipophilic group.
Regioselectivity Substitution at C3/C5Strong preference for C5The steric bulk of the octyloxy group provides excellent regiocontrol in electrophilic aromatic substitution.
Solubility Soluble in polar solventsIncreased solubility in non-polar organic solventsThe long alkyl chain imparts significant lipophilicity, useful for applications in polymer or materials science.[18][19]
  • Choose Salicylaldehyde when the synthetic target requires the participation of the ortho-hydroxyl group, such as in the formation of metal complexes, Schiff base ligands, or intramolecular cyclizations to form heterocycles like coumarins.[1][17][20] It is a versatile, bifunctional starting material.

  • Choose 2-Octyloxybenzaldehyde when the ortho-hydroxyl group's reactivity is undesirable and would require protection/deprotection steps. It is the superior choice when the primary goal is to perform selective chemistry at the aldehyde group (albeit with potential steric challenges) or at the para-position of the ring, or when increased lipophilicity is required for the final product, for instance, in the development of materials with specific solubility or thermal properties.[18][19]

This guide illustrates that a nuanced understanding of non-covalent interactions and steric effects is paramount for predicting reactivity and making informed decisions in chemical synthesis.

References

  • Wikipedia. Salicylaldehyde. [Link]

  • Mphahlele, M. J., & Maluleka, M. M. (2012). Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. Beilstein Journal of Organic Chemistry, 8, 2256–2284. [Link]

  • Knyazeva, E. A., et al. (2021). 2-Hydroxy-3-octyloxybenzaldehyde. Molbank, 2021(3), M1264. [Link]

  • Filarowski, A., et al. (2011). Interference of H-bonding and substituent effects in nitro- and hydroxy-substituted salicylaldehydes. Journal of Molecular Modeling, 17(9), 2371–2380. [Link]

  • Ho, W. H., & Ma, K. (n.d.). Synthesis of Salicylaldehyde and its Applications. HKBU Chemistry. [Link]

  • Arumugam, S., et al. (2013). The Electronic Effect on the Inter and Intra Molecular Hydrogen Bonding in 5 Chloro Salicylaldehyde and Aniline in CCl4 System. International Journal of ChemTech Research, 5(5), 2201-2209. [Link]

  • Rauf, A., et al. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. ACS Omega. [Link]

  • Chemistry Stack Exchange. (2017). Is there intramolecular hydrogen bonding in salicylaldehyde? [Link]

  • Yamataka, H., et al. (1988). Relative reactivity and stereoselectivity in the Wittig reactions of substituted benzaldehydes with benzylidenetriphenylphosphorane. The Journal of Organic Chemistry, 53(16), 3877–3879. [Link]

  • ProQuest. (2021). 2-Hydroxy-3-octyloxybenzaldehyde. [Link]

  • ResearchGate. (n.d.). The reactions of salicyaldehyde production. [Link]

  • Quora. (2015). Why is the electron donating of hydroxy group more than that of alkoxy? [Link]

  • Senczyszyn, J., et al. (2023). Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives. The Journal of Organic Chemistry, 88(4), 2133–2142. [Link]

  • Al-Masoudi, W. A. (2014). Synthesis of Schiff Bases of Benzaldehyde and Salicylaldehyde as Anti-inflammatory Agents. Iraqi Journal of Science, 55(2B), 834-840. [Link]

  • University of Toronto Scarborough. (n.d.). The Wittig Reaction. [Link]

  • Tandem Reactions: Synthesis of Substituted Benzaldehydes. (n.d.). [Link]

  • ResearchGate. (2014). Synthesis of Schiff Bases of Benzaldehyde and Salicylaldehyde as Anti-inflammatory Agents. [Link]

  • Madsen, R., & Bols, M. (2010). On the nature of the electronic effect of multiple hydroxyl groups in the 6-membered ring – the effects are additive but steric hindrance plays a role too. Organic & Biomolecular Chemistry, 8(23), 5393-5400. [Link]

  • Oravec, M., et al. (2017). Sulfadiazine Salicylaldehyde-Based Schiff Bases: Synthesis, Antimicrobial Activity and Cytotoxicity. Molecules, 22(9), 1533. [Link]

  • Wikipedia. Wittig reaction. [Link]

  • The Distant Reader. (n.d.). SYNTHESIS, CHARACTERIZATION AND DFT STUDIES OF SCHIFF BASES OF p-METHOXYSALICYLALDEHYDE. [Link]

  • THE EXAMINATION CORNER. (2022, March 10). Why Hydroxide and Alkoxy Groups are electron donating groups? [Video]. YouTube. [Link]

  • Chemistry Learner. (2024, April 12). Steric Hindrance: Definition, Factors, & Examples. [Link]

  • KPU Pressbooks. (n.d.). 2.8 The Wittig Reaction – Organic Chemistry II. [Link]

  • Chemistry LibreTexts. (2023, January 22). The Wittig Reaction. [Link]

  • ResearchGate. (n.d.). Molecular diagram of a Schiff base derived from salicylaldehyde. [Link]

  • ChemEd X. (n.d.). Aldol Condensation Reaction - Salicylaldehyde. [Link]

  • Katritzky, A. R., et al. (2000). Preparation of 2-Alkoxy-5-methoxybenzaldehydes and 2-Ethoxy-5-alkoxybenzaldehydes. Arkivoc, 1(6), 81. [Link]

  • ResearchGate. (n.d.). Synthesis of aldol from salicylaldehyde and acetone (Step 1). [Link]

  • Google Patents. (n.d.).
  • Chemistry Stack Exchange. (2024). Why does -OR show more negative inductive effect than -OH. [Link]

  • Magritek. (n.d.). The Aldol Condensation. [Link]

  • Najam Academy. (2024, October 21). Steric Hindrance | Organic Chemistry [Video]. YouTube. [Link]

  • Scribd. (n.d.). Electronic Effects Functional Groups. [Link]

  • Mphahlele, M. J., & Maluleka, M. M. (2012). Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. Beilstein Journal of Organic Chemistry, 8, 2256–2284. [Link]

  • Quora. (2023). What is the effect of steric hindrance on the hydrolysis of haloalkanes? [Link]

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Exploratory

Technical Guide: 2-Alkoxybenzaldehyde Derivatives in Organic Synthesis and Drug Design

Executive Summary 2-Alkoxybenzaldehydes represent a privileged scaffold in organic chemistry, serving as the "ortho-functionalized" gateway to complex heterocycles. Unlike their meta- or para- isomers, the 2-position (or...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Alkoxybenzaldehydes represent a privileged scaffold in organic chemistry, serving as the "ortho-functionalized" gateway to complex heterocycles. Unlike their meta- or para- isomers, the 2-position (ortho) alkoxy group provides a critical steric and electronic proximity to the aldehyde functionality. This unique structural arrangement facilitates intramolecular cyclization reactions, making these derivatives indispensable precursors for coumarins, benzofurans, and quinolines —core pharmacophores in modern drug discovery.

This guide moves beyond basic synthesis to explore the mechanistic nuances, optimized protocols, and medicinal applications of 2-alkoxybenzaldehydes, specifically targeting ALDH inhibition and antimicrobial pathways.

Part 1: Chemical Identity & The Ortho-Effect

The defining feature of 2-alkoxybenzaldehydes is the Ortho-Effect . The proximity of the nucleophilic oxygen in the alkoxy group to the electrophilic carbonyl carbon allows for rapid ring-closure reactions that are kinetically disfavored in para-isomers.

Structural Properties[1][2][3][4][5]
  • Electronic Influence: The alkoxy group is a strong electron-donating group (EDG) by resonance (+M), increasing electron density on the benzene ring, particularly at the 3 and 5 positions. This activates the ring for electrophilic aromatic substitutions.

  • Chelation Potential: The carbonyl oxygen and the ether oxygen can act as a bidentate ligand site for metal cations, stabilizing transition states in metal-catalyzed cross-couplings (e.g., Cu-catalyzed A3 coupling).

Part 2: Synthetic Pathways (Preparation)[4][5][6][7][8]

The most robust method for synthesizing 2-alkoxybenzaldehydes is the O-alkylation of salicylaldehyde (Williamson Ether Synthesis). While seemingly simple, controlling the pH and solvent choice is critical to prevent Cannizzaro disproportionation or aldol polymerization.

Method A: Classical Williamson Ether Synthesis

This method uses a weak base (


) in a polar aprotic solvent (DMF or Acetone) to deprotonate the phenol without attacking the aldehyde.
Method B: Green Phase-Transfer Catalysis (PTC)

For industrial scaling, avoiding DMF is preferable. A biphasic system (Toluene/Water) using Tetrabutylammonium bromide (TBAB) as a catalyst offers high yields with easier workup.

Visualization: Synthesis Workflow

SynthesisWorkflow Salicyl Salicylaldehyde (Starting Material) Base Deprotonation (K2CO3 or NaOH) Salicyl->Base Activation Phenoxide Phenoxide Intermediate Base->Phenoxide -H+ Product 2-Alkoxybenzaldehyde (Target) Phenoxide->Product SN2 Attack AlkylHalide Alkyl Halide (R-X) AlkylHalide->Product Electrophile

Figure 1: General workflow for the O-alkylation of salicylaldehyde via SN2 mechanism.

Part 3: Experimental Protocols

Protocol 1: Synthesis of 2-Ethoxybenzaldehyde (Standard)

Target: Preparation of a generic intermediate for coumarin synthesis.

Reagents:

  • Salicylaldehyde (12.2 g, 100 mmol)

  • Ethyl Bromide (13.1 g, 120 mmol)

  • Potassium Carbonate (

    
    , anhydrous) (27.6 g, 200 mmol)
    
  • DMF (Dimethylformamide) (50 mL)

Step-by-Step Methodology:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve salicylaldehyde in DMF.

  • Activation: Add anhydrous

    
     in one portion. The suspension will turn yellow, indicating phenoxide formation. Stir at Room Temperature (RT) for 15 minutes.
    
  • Alkylation: Add ethyl bromide dropwise over 10 minutes to control the exotherm.

  • Reaction: Heat the mixture to 80°C for 4 hours. Monitor via TLC (Hexane:EtOAc 8:2).[1] The aldehyde spot (

    
    ) should disappear.
    
  • Workup: Cool to RT. Pour the mixture into 300 mL of ice-cold water to dissolve inorganic salts. Extract with Diethyl Ether (

    
     mL).
    
  • Purification: Wash the organic layer with 5% NaOH (to remove unreacted salicylaldehyde) and then brine. Dry over

    
     and concentrate in vacuo.
    
  • Yield: Expect 85-92% of a pale yellow oil.

Part 4: Reactivity & Heterocyclic Applications[9]

The core value of 2-alkoxybenzaldehydes lies in their ability to diverge into different heterocyclic scaffolds based on the reaction partner.

Coumarin Synthesis (Knoevenagel Condensation)

Reaction with active methylene compounds (e.g., diethyl malonate) leads to 3-substituted coumarins.[2] The mechanism involves Knoevenagel condensation followed by transesterification/cyclization.

Benzofuran Synthesis

Reaction with ethyl diazoacetate or intramolecular cyclization of 2-(2-oxoalkoxy)benzaldehydes yields benzofurans.

Visualization: Divergent Synthesis

Heterocycles Core 2-Alkoxybenzaldehyde R_Malonate + Diethyl Malonate (Piperidine/Cat.) Core->R_Malonate R_Diazo + Ethyl Diazoacetate (Lewis Acid) Core->R_Diazo R_Amine + Primary Amine (Schiff Base Formation) Core->R_Amine Coumarin Coumarin Derivatives (Anticoagulant/Anticancer) R_Malonate->Coumarin Knoevenagel & Cyclization Benzofuran Benzofuran Derivatives (Antimicrobial) R_Diazo->Benzofuran Cyclization Imine Schiff Bases (Ligands/Antifungal) R_Amine->Imine Condensation

Figure 2: Divergent synthetic pathways from 2-alkoxybenzaldehyde to key heterocycles.

Part 5: Medicinal Chemistry & Biological Activity[1][4][5][10][11][12][13]

Recent SAR (Structure-Activity Relationship) studies highlight 2-alkoxybenzaldehyde derivatives as potent inhibitors of Aldehyde Dehydrogenase 1A3 (ALDH1A3) , a cancer stem cell marker, and as broad-spectrum antimicrobials.

Key Biological Data Summary[1][12][14]
Compound ClassTarget / MechanismActivity MetricKey Insight
Benzyloxybenzaldehydes ALDH1A3 Inhibitor

Selective inhibition over ALDH1A1; potential for targeting cancer stem cells [1].
Schiff Bases (Cl/NO2) Candida albicansMIC = 19-75

Electron-withdrawing groups (Cl, NO2) on the aldehyde ring enhance antifungal potency [2].
2-Hydroxy-4-methoxy Anopheles Eggs

ppm
High ovicidal activity against malaria vectors; superior to anisole [3].
Mechanism of Action: ALDH Inhibition

The aldehyde group forms a reversible covalent bond with the catalytic cysteine residue in the ALDH active site. The bulky 2-alkoxy group occupies the hydrophobic pocket, conferring selectivity for the 1A3 isoform over the 1A1 isoform.

References

  • Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Source: MDPI (Molecules) URL:[Link]

  • Pyridoxal and Salicylaldehyde Derivatives: Synthesis, Characterization, and Antifungal Potential. Source: MDPI (Antibiotics) URL:[Link]

  • Ovicidal Activity of 2-Hydroxy-4-Methoxybenzaldehyde on Anopheles gambiae eggs. Source: bioRxiv URL:[Link]

  • Recent Advances in the Synthesis of Coumarin Derivatives. Source: NIH (National Institutes of Health) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Purity Synthesis of 2-(Octyloxy)benzaldehyde via Williamson Etherification

Abstract & Application Scope This application note details a robust, scalable protocol for the synthesis of 2-(octyloxy)benzaldehyde (CAS: 24083-13-4) from salicylaldehyde and 1-bromooctane. Unlike generic textbook proce...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Application Scope

This application note details a robust, scalable protocol for the synthesis of 2-(octyloxy)benzaldehyde (CAS: 24083-13-4) from salicylaldehyde and 1-bromooctane. Unlike generic textbook procedures, this guide addresses specific process challenges: suppressing C-alkylation, ensuring complete conversion of the phenolic starting material, and removing high-boiling solvents (DMF) without laborious distillation.

Key Applications:

  • Liquid Crystals: Mesogenic core intermediate for Schiff base liquid crystals.

  • Medicinal Chemistry: Lipophilic scaffold for drug delivery systems.

  • Organic Synthesis: Precursor for benzofuran derivatives and surfactants.

Reaction Mechanism & Critical Parameters

The Chemical Pathway

The synthesis proceeds via a classical Williamson Ether Synthesis , utilizing an SN2 bimolecular nucleophilic substitution.[1][2][3] The reaction requires the generation of a phenoxide nucleophile, which subsequently attacks the primary alkyl halide.[1]

Key Mechanistic Steps:

  • Deprotonation: Potassium carbonate (

    
    ) deprotonates the phenolic hydroxyl group of salicylaldehyde. The 
    
    
    
    of salicylaldehyde (~8.0) allows the use of mild carbonate bases rather than hydrides (
    
    
    ), improving safety profiles.
  • Finkelstein Catalysis (Optional but Recommended): Potassium Iodide (

    
    ) is added to convert the alkyl bromide to a more reactive alkyl iodide in situ, accelerating the rate-determining step.
    
  • Substitution: The phenoxide oxygen attacks the

    
    -carbon of 1-bromooctane, displacing the halide.
    
Mechanistic Visualization (DOT)

WilliamsonMechanism Sal Salicylaldehyde (Substrate) Phenoxide Phenoxide Anion (Nucleophile) Sal->Phenoxide Deprotonation (-H+) Base K2CO3 (Base) Base->Phenoxide Transition Transition State [S_N2] Phenoxide->Transition Attack AlkylHalide 1-Bromooctane (Electrophile) AlkylHalide->Transition Attack KI KI (Catalyst) KI->AlkylHalide Halide Exchange (R-Br -> R-I) Product 2-(Octyloxy)benzaldehyde (Ether Product) Transition->Product Leaving Group Departure (KBr/KI)

Figure 1: Mechanistic pathway highlighting the activation of the alkyl halide via Finkelstein exchange and phenoxide generation.

Experimental Protocol

Reagents & Materials Table
ReagentMW ( g/mol )Equiv.[4]Density (g/mL)Role
Salicylaldehyde 122.121.01.146Substrate
1-Bromooctane 193.131.21.118Electrophile
Potassium Carbonate 138.212.0SolidBase
Potassium Iodide 166.000.1SolidCatalyst
DMF (Anhydrous) 73.09Solvent0.944Solvent (Polar Aprotic)
Ethyl Acetate 88.11N/A0.902Extraction Solvent
10% NaOH (aq) 40.00Wash1.11Purification Agent
Step-by-Step Procedure
Phase 1: Reaction Setup
  • Glassware Preparation: Oven-dry a 250 mL round-bottom flask (RBF) and a magnetic stir bar. Equip with a reflux condenser and a nitrogen inlet.

  • Solvation: Charge the flask with Salicylaldehyde (5.00 g, 40.9 mmol) and anhydrous DMF (50 mL).

    • Note: DMF is critical here. Protic solvents (Ethanol) will significantly slow the SN2 reaction due to hydrogen bonding with the nucleophile.

  • Deprotonation: Add Potassium Carbonate (

    
    , 11.3 g, 81.8 mmol) and Potassium Iodide  (
    
    
    
    , 0.68 g, 4.1 mmol). Stir at room temperature for 15 minutes. The solution will turn bright yellow, indicating phenoxide formation.
  • Addition: Add 1-Bromooctane (9.48 g, 8.5 mL, 49.1 mmol) dropwise via syringe.

Phase 2: Reaction Execution
  • Heating: Heat the mixture to 80°C in an oil bath.

  • Monitoring: Stir vigorously for 4–6 hours .

    • TLC Control: Mobile phase 9:1 Hexane:Ethyl Acetate.

    • Target: Disappearance of the Salicylaldehyde spot (

      
      ) and appearance of the less polar product (
      
      
      
      ).
Phase 3: Work-up & Purification (The "Chemical Wash" Method)

Critical Insight: Distilling high-boiling octyl derivatives is difficult. We utilize the acidity of the starting material to purify via extraction.[4][5][6][7]

  • Quench: Cool the reaction to room temperature and pour into Ice Water (200 mL). The product will separate as an oil.

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL).

  • The "NaOH Wash" (Crucial Step): Wash the combined organic layers with 10% NaOH (aq) (2 x 50 mL).

    • Why? This converts any unreacted Salicylaldehyde back into water-soluble Sodium Salicylate. The neutral ether product remains in the organic layer.[4]

  • Final Wash: Wash with Brine (saturated NaCl, 1 x 50 mL) to remove residual base and DMF.

  • Drying: Dry the organic phase over anhydrous Magnesium Sulfate (

    
    ) .[6] Filter and concentrate under reduced pressure (Rotovap).
    
Purification Workflow (DOT)

WorkupLogic Crude Crude Reaction Mixture (Product + Unreacted Phenol + DMF) Quench Pour into Ice Water Extract with EtOAc Crude->Quench Biphasic Biphasic Mixture Quench->Biphasic Aqueous1 Aqueous Layer (DMF + K2CO3 + Salts) Biphasic->Aqueous1 Discard Organic1 Organic Layer (Product + Phenol) Biphasic->Organic1 Keep NaOHWash Wash with 10% NaOH Organic1->NaOHWash Separation Phase Separation NaOHWash->Separation Aqueous2 Aqueous Waste (Sodium Salicylate) Separation->Aqueous2 Removes Starting Material Organic2 Purified Organic Layer (Neutral Product) Separation->Organic2 Contains Product Final Dry & Evaporate -> Pure Oil Organic2->Final

Figure 2: Purification logic highlighting the critical NaOH wash step to remove unreacted phenolic starting material.

Results & Characterization

Expected Yield: 85% – 92% Physical State: Pale yellow oil or low-melting solid.

Spectroscopic Data
TechniqueSignal/PeakAssignment
1H NMR (400 MHz, CDCl3)

10.51 (s, 1H)
Aldehyde (-CHO)

7.82 (dd, 1H)
Aromatic (Ortho to CHO)

6.9 – 7.5 (m, 3H)
Aromatic Ring

4.08 (t, 2H)
Ether Linkage (-O-CH2 -)

1.85 (m, 2H)
Alkyl Chain (

-CH2)

1.2 – 1.5 (m, 10H)
Alkyl Chain (Bulk)

0.89 (t, 3H)
Terminal Methyl (-CH3)
IR (Neat) 1685 cm

C=O Stretch (Aldehyde)
1240 cm

C-O-C Stretch (Ether)
~2800-2950 cm

C-H Stretch (Alkyl)

Troubleshooting & Optimization

  • Incomplete Conversion:

    • Diagnosis: TLC shows persistent starting material spot (

      
       0.5) after 6 hours.
      
    • Solution: Add 0.2 eq more of 1-Bromooctane and KI. Ensure temperature is maintained at 80°C. Do not exceed 90°C to avoid Cannizzaro side reactions.

  • Emulsion during Extraction:

    • Cause: DMF presence in the aqueous layer changes surface tension.

    • Solution: Add more water to the aqueous phase or use a small amount of brine to "break" the emulsion.

  • Product Coloration:

    • Issue: Product is dark brown/red.[7]

    • Cause: Oxidation of phenol prior to alkylation.

    • Remedy: Perform the reaction under Nitrogen/Argon atmosphere. Pass the crude oil through a short pad of silica gel (eluting with 5% EtOAc/Hexane) to remove colored impurities.

Safety & Compliance

  • Salicylaldehyde: Causes skin irritation and serious eye damage. Toxic to aquatic life.

  • 1-Bromooctane: Flammable liquid and vapor. Skin irritant.

  • DMF: Potent reproductive toxin (Teratogen). Readily absorbed through skin. Double-glove (Nitrile) and work in a fume hood is mandatory.

References

  • National Center for Biotechnology Information. (2025).[1][8][9][10][11] PubChem Compound Summary for CID 90358, p-(Octyloxy)benzaldehyde (Analogous structure data). Retrieved from [Link]

  • Master Organic Chemistry. (2014).[2][10] The Williamson Ether Synthesis. Retrieved from [Link]

  • NIST Chemistry WebBook. (2021). 2-(Hexyloxy)benzaldehyde IR Spectrum (Homologue reference). Retrieved from [Link]

  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis Protocol. Retrieved from [Link]

Sources

Application

Preparation of Salen ligands from 2-octyloxybenzaldehyde

Application Note: High-Purity Synthesis of Salen-Type Ligands from 2-Octyloxybenzaldehyde Executive Summary This guide details the protocol for synthesizing Salen-type Schiff base ligands derived from 2-octyloxybenzaldeh...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Synthesis of Salen-Type Ligands from 2-Octyloxybenzaldehyde

Executive Summary

This guide details the protocol for synthesizing Salen-type Schiff base ligands derived from 2-octyloxybenzaldehyde . Unlike classical Salen ligands (which possess free phenolic hydroxyl groups for anionic metal coordination), ligands derived from 2-octyloxybenzaldehyde are neutral bis-imine species . These compounds are extensively utilized in materials science —specifically for their metallomesogenic properties in liquid crystals—and as neutral N2-donor ligands in coordination chemistry.

This protocol employs an acid-catalyzed condensation workflow optimized for high yield (>85%) and purity, addressing the common challenge of "oiling out" associated with long-chain alkoxy substituents.

Critical Technical Distinction: Classical vs. Ether-Capped Salen

Before proceeding, it is vital to distinguish the target molecule based on the starting material provided:

  • Classical Salen Ligands (Jacobsen Type): Derived from salicylaldehyde (2-hydroxybenzaldehyde). They possess an

    
     coordination pocket (two imines, two phenoxides) and are used as anionic ligands for oxidation catalysts (e.g., Mn-Salen).
    
  • 2-Octyloxy Salen-Type Ligands (Target): Derived from 2-octyloxybenzaldehyde. The phenolic oxygen is alkylated (capped). These form neutral

    
     ligands . They cannot act as anionic chelators but are critical building blocks for liquid crystalline materials  (mesogens) due to the flexible octyl chain, which lowers melting points and stabilizes nematic/smectic phases.
    

Chemical Principle & Mechanism

The synthesis proceeds via a reversible nucleophilic addition-elimination reaction (Schiff base condensation). The diamine nucleophile attacks the carbonyl carbon of the aldehyde, forming a carbinolamine intermediate, which undergoes acid-catalyzed dehydration to yield the imine.

Key Mechanistic Insight: The 2-octyloxy group exerts a steric and electronic influence. The electron-donating alkoxy group increases the electron density at the carbonyl, slightly reducing electrophilicity compared to unsubstituted benzaldehyde. Therefore, acid catalysis and water removal (via equilibrium shift) are critical for high conversion.

Reaction Scheme


Materials & Equipment

Reagents:

  • Precursor: 2-Octyloxybenzaldehyde (>97% purity).

  • Diamine: Ethylenediamine (en) OR (1R,2R)-1,2-Diaminocyclohexane (DACH) (depending on desired chirality/rigidity).

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).

  • Catalyst: Glacial Acetic Acid or Formic Acid.

  • Recrystallization: Dichloromethane (DCM) and Cold Ethanol.

Equipment:

  • Round-bottom flask (100 mL or 250 mL).

  • Reflux condenser with drying tube (CaCl2) or

    
     inlet.
    
  • Magnetic stirrer/hot plate with oil bath.

  • Rotary evaporator.

Experimental Protocol

Phase 1: Stoichiometric Assembly
  • Calculate: Determine the molar quantity of diamine required. Use a strict 2.05 : 1 ratio (Aldehyde : Diamine). A slight excess of aldehyde ensures complete consumption of the diamine, as residual aldehyde is easier to remove than residual amine.

  • Dissolve: In a round-bottom flask, dissolve 10.0 mmol of 2-octyloxybenzaldehyde in 20 mL of absolute ethanol.

    • Note: If the aldehyde is an oil and does not dissolve immediately, warm the ethanol to 40°C.

Phase 2: Acid-Catalyzed Condensation
  • Addition: Add 5.0 mmol of the diamine (e.g., 0.30 g of ethylenediamine) dropwise to the stirring aldehyde solution.

    • Observation: A color change (usually to bright yellow) indicates immediate imine formation.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

    • Reasoning: Protonation of the carbonyl oxygen activates it for nucleophilic attack.

  • Reflux: Attach the condenser and heat the mixture to reflux (approx. 80°C) for 4–6 hours .

    • Monitoring: Monitor reaction progress via TLC (Silica gel, Hexane:EtOAc 4:1). The aldehyde spot (

      
      ) should diminish, and a new lower 
      
      
      
      spot (Schiff base) should appear.
Phase 3: Isolation & Purification
  • Cooling: Remove from heat and allow the solution to cool slowly to room temperature, then place in an ice bath (0-4°C) for 2 hours.

    • Critical Step: Long-chain alkoxy Schiff bases often form oils ("oiling out") rather than crystals if cooled too quickly. Slow cooling promotes lattice formation.

  • Precipitation:

    • Scenario A (Solid forms): Filter the yellow precipitate using a Buchner funnel. Wash with cold ethanol (

      
      ).
      
    • Scenario B (Oiling out): If an oil forms, evaporate the solvent using a rotary evaporator. Redissolve the oil in a minimum amount of hot Dichloromethane (DCM) and add cold Hexane dropwise until turbidity appears. Refrigerate overnight to induce crystallization.

  • Drying: Dry the product in a vacuum oven at 40°C for 6 hours.

Visualization: Synthesis Workflow

SalenSynthesis Start Start: 2-Octyloxybenzaldehyde + Diamine Mix Solvation: Absolute EtOH (Warm to 40°C) Start->Mix Cat Catalysis: Add Glacial AcOH (Protonation) Mix->Cat Reflux Reflux: 80°C, 4-6 Hours (Water Elimination) Cat->Reflux Schiff Base Formation Cool Controlled Cooling: Slow ramp to 4°C (Prevents Oiling) Reflux->Cool Completion (TLC Check) Filter Isolation: Vacuum Filtration Cool->Filter Precipitate Recryst Purification: DCM/Hexane Recrystallization Cool->Recryst If Oil Forms Filter->Recryst Crude Solid Final Final Product: Pure Salen-Type Ligand Recryst->Final

Caption: Optimized workflow for the synthesis of octyloxy-substituted Salen ligands, highlighting the critical cooling step to manage phase behavior.

Quality Control & Characterization (Self-Validating System)

To ensure the protocol was successful, verify the following spectral markers.

TechniqueParameterExpected ResultInterpretation
FT-IR C=N Stretch1615–1630 cm⁻¹ Strong, sharp peak confirms Imine bond formation.
FT-IR C=O StretchAbsent (~1680 cm⁻¹)Disappearance confirms consumption of aldehyde.
¹H NMR Imine Proton (-CH=N-)8.2 – 8.6 ppm (s) Diagnostic singlet for the Schiff base proton.
¹H NMR Alkoxy Chain (-OCH₂-)4.0 ppm (t) Triplet confirms the integrity of the octyloxy chain.
Melting Point RangeDependent on Diamine Sharp range (<2°C) indicates high purity; broad range suggests oligomers.

Troubleshooting Table:

  • Problem: Product remains an oil.

    • Cause: The octyl chain lowers the melting point (mesogenic effect).

    • Solution: Triturate the oil with cold pentane or methanol. If that fails, the product may be a Room Temperature Liquid Crystal (RTLC); characterize it as a neat liquid.

  • Problem: Low Yield.

    • Cause: Incomplete water removal.

    • Solution: Add activated 4Å molecular sieves to the reflux mixture to drive the equilibrium.

References

  • Liquid Crystalline Properties: Ha, S. T., et al. "Synthesis and Mesomorphic Properties of New Schiff Base Esters with Terminal Alkoxy Group." Journal of Chemistry, 2010.

  • Synthesis Protocol: BenchChem. "Performance comparison of 2-(Decyloxy)benzaldehyde in different synthetic routes." BenchChem Application Notes, 2025.

  • Salen Precursor Context: Egorov, A., et al. "2-Hydroxy-3-octyloxybenzaldehyde."[1][2] Molbank, 2021, M1263. (Demonstrates the distinction between 2-octyloxy and 2-hydroxy-3-octyloxy variants).

  • Mechanism: "Schiff Base Reaction-Mechanism." World Journal of Pharmaceutical Sciences, 2021.

Sources

Method

Application Note: Optimized Synthesis of 2-(Octyloxy)benzaldehyde

Abstract & Scope This application note details a robust, scalable protocol for the synthesis of 2-(octyloxy)benzaldehyde (CAS: 24083-13-4) via the alkylation of salicylaldehyde with 1-bromooctane. While standard Williams...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of 2-(octyloxy)benzaldehyde (CAS: 24083-13-4) via the alkylation of salicylaldehyde with 1-bromooctane. While standard Williamson ether syntheses are common, this guide addresses specific challenges associated with this lipophilic aldehyde: stoichiometric control to simplify purification and suppression of O- vs. C-alkylation side reactions .

The resulting compound is a critical intermediate in the synthesis of metallomesogens (liquid crystals), Schiff base ligands for catalysis, and pharmaceutical precursors.

Scientific Foundation & Reaction Mechanism

The Challenge of Selectivity & Purification

The alkylation of salicylaldehyde (2-hydroxybenzaldehyde) involves an ambident nucleophile (the phenoxide ion). While O-alkylation is kinetically favored in polar aprotic solvents, C-alkylation can occur. Furthermore, the boiling points of 1-bromooctane (201°C) and the product are sufficiently high to make separation by distillation difficult.

Strategic Optimization: To ensure high purity without tedious chromatography, this protocol utilizes Salicylaldehyde in slight excess (1.2 equiv) .

  • Reasoning: Unreacted 1-bromooctane is lipophilic and difficult to separate from the product (also lipophilic). Unreacted salicylaldehyde, however, retains an acidic phenolic proton (

    
    ), allowing it to be quantitatively removed via a simple basic aqueous wash (NaOH) during workup. This "self-cleaning" stoichiometry ensures the organic layer contains primarily the product.
    
Reaction Mechanism (SN2)

The reaction proceeds via a classic


 mechanism. Potassium carbonate (

) acts as the base, deprotonating the phenol to generate the phenoxide nucleophile. The use of DMF (Dimethylformamide) solvates the cation (

), leaving the phenoxide "naked" and highly reactive toward the primary alkyl halide.

Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack (SN2) Sal Salicylaldehyde (Ar-OH) Phenoxide Phenoxide Anion (Ar-O⁻ K⁺) Sal->Phenoxide - H⁺ Base K2CO3 (Base) Base->Phenoxide TS [Transition State]‡ Phenoxide->TS Alkyl 1-Bromooctane (C8H17-Br) Alkyl->TS Product 2-(Octyloxy)benzaldehyde (Ar-O-C8H17) TS->Product Salt KBr (Byproduct) TS->Salt caption Figure 1: Mechanism of base-mediated O-alkylation of salicylaldehyde.

Materials & Equipment

Reagents
ReagentMW ( g/mol )Equiv.PurityRole
Salicylaldehyde 122.121.20>98%Substrate (Excess)
1-Bromooctane 193.131.00>98%Limiting Reagent
Potassium Carbonate 138.212.00AnhydrousBase
DMF 73.09SolventAnhydrousPolar Aprotic Solvent
Potassium Iodide 166.000.1099%Catalyst (Finkelstein)

Note: Potassium Iodide (KI) is optional but recommended. It converts the alkyl bromide to a more reactive alkyl iodide in situ, accelerating the reaction rate.

Safety Precautions
  • Salicylaldehyde: Causes skin irritation and serious eye damage. Use gloves and goggles.

  • 1-Bromooctane: Toxic to aquatic life; avoid release to the environment.

  • DMF: Hepatotoxic and readily absorbed through skin. Must be handled in a fume hood.

Experimental Protocol

Reaction Setup
  • Preparation: Oven-dry a 250 mL round-bottom flask (RBF) and a magnetic stir bar. Flush with Nitrogen (

    
    ) or Argon.
    
  • Solvation: Add Salicylaldehyde (14.6 g, 120 mmol) and Anhydrous DMF (100 mL) to the flask. Stir at room temperature.

  • Deprotonation: Add Potassium Carbonate (

    
    , 27.6 g, 200 mmol)  and Potassium Iodide (KI, 1.6 g, 10 mmol) .
    
    • Observation: The mixture will turn yellow/orange due to the formation of the phenoxide anion.

  • Addition: Add 1-Bromooctane (19.3 g, 17.3 mL, 100 mmol) dropwise over 10 minutes.

  • Reaction: Equip the flask with a reflux condenser. Heat the mixture to 80°C in an oil bath. Stir vigorously for 4–6 hours .

    • Monitoring: Check progress via TLC (Hexane:Ethyl Acetate 9:1). The limiting reagent (1-bromooctane) should be fully consumed.

Workup (The "Self-Cleaning" Step)
  • Quench: Cool the reaction mixture to room temperature. Pour the mixture into Ice Water (400 mL) .

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 100 mL) .

    • Note: The organic layer contains the product, unreacted salicylaldehyde, and traces of DMF.

  • Basic Wash (Critical): Wash the combined organic layers with 1M NaOH (2 x 100 mL) .

    • Mechanism:[1][2] This converts the excess salicylaldehyde into water-soluble sodium salicylate, removing it from the organic phase. The product (an ether) remains in the organic phase.

  • Neutralization: Wash the organic layer with Brine (saturated NaCl, 100 mL) .

  • Drying: Dry the organic phase over anhydrous Magnesium Sulfate (

    
    ) . Filter and concentrate under reduced pressure (Rotary Evaporator).
    
Purification

The crude product obtained is typically a pale yellow oil.

  • High Purity (>98%): If the basic wash was performed correctly, the product is often pure enough for subsequent steps. If higher purity is required, perform Vacuum Distillation (approx. 160-170°C at 0.5 mmHg) or Flash Column Chromatography (Silica gel, 0-5% EtOAc in Hexane).

  • Yield Expectation: 85–95% (approx. 20–22 g).

Process Visualization

Workflow Start Start: Reagent Prep Mix Mix Salicylaldehyde (1.2 eq) + K2CO3 + DMF (Formation of Phenoxide) Start->Mix Add Add 1-Bromooctane (1.0 eq) (Limiting Reagent) Mix->Add Heat Heat to 80°C for 4-6h (Monitor TLC) Add->Heat Quench Pour into Ice Water Extract with EtOAc Heat->Quench WashBase Wash with 1M NaOH (REMOVES excess Salicylaldehyde) Quench->WashBase WashBrine Wash with Brine -> Dry (MgSO4) WashBase->WashBrine Conc Concentrate (Rotovap) WashBrine->Conc Pure Final Product: 2-(Octyloxy)benzaldehyde Conc->Pure caption Figure 2: Optimized workflow for the synthesis of 2-(octyloxy)benzaldehyde.

Characterization & Quality Control

Expected Analytical Data
TechniqueSignalAssignment

H NMR
(400 MHz,

)

10.51 (s, 1H)
Aldehyde (-CH O)

7.82 (dd, 1H)
Aromatic (Ortho to CHO)

6.90 - 7.55 (m, 3H)
Aromatic Ring

4.05 (t, 2H)
Ether Linkage (-O-CH

-)

1.80 (quint, 2H)
Alkyl Chain (

-CH

)

0.88 (t, 3H)
Terminal Methyl (-CH

)
IR Spectroscopy 1685 cm

C=O[3][4][5][6] Stretch (Aldehyde)
1240 cm

C-O-C Stretch (Aryl Alkyl Ether)
2850-2920 cm

C-H Stretch (Alkyl Chain)
Troubleshooting Guide
  • Low Yield: Ensure DMF is anhydrous. Water "kills" the phenoxide and competes as a nucleophile.

  • Product Solidifies: While typically a liquid/oil, high purity samples may crystallize (MP < 20°C) or if the octyl chain packs efficiently. If solid, recrystallize from cold ethanol.

  • Emulsions during workup: The surfactant nature of the product can cause emulsions. Add solid NaCl or a small amount of Methanol to break the emulsion.

References

  • Williamson, A. W. (1850). "Theory of Aetherification". Philosophical Magazine, 37, 350–356.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Williamson Ether Synthesis protocols).
  • BenchChem. (2025).[7][8] "Application Notes and Protocols for Williamson Ether Synthesis with 1-Bromooctane".

  • PubChem. (2025).[3] "4-(Octyloxy)benzaldehyde Compound Summary". (Used for physical property verification of analogous octyloxybenzaldehydes).

  • Organic Chemistry Portal. (2025). "Williamson Ether Synthesis".

Sources

Application

Application Note: 2-Octyloxybenzaldehyde as a Strategic Intermediate in Liquid Crystal Synthesis

Executive Summary In the design of thermotropic liquid crystals (LCs) and metallomesogens, the precise engineering of molecular architecture dictates macroscopic optical and thermal properties. 2-Octyloxybenzaldehyde ser...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the design of thermotropic liquid crystals (LCs) and metallomesogens, the precise engineering of molecular architecture dictates macroscopic optical and thermal properties. 2-Octyloxybenzaldehyde serves as a highly versatile, strategic intermediate in this domain. While para-substituted benzaldehydes are ubiquitous in standard rod-like (calamitic) LCs, the ortho-alkoxy substitution of 2-octyloxybenzaldehyde introduces a critical steric "kink." This unique geometry is instrumental in synthesizing bent-core (banana-shaped) mesogens and SalEn-type transition metal complexes, which are prized for exhibiting polar smectic phases and temperature-switchable conductive properties[1].

This application note details the mechanistic rationale, synthetic workflows, and phase characterization protocols for utilizing 2-octyloxybenzaldehyde in advanced materials science.

Mechanistic Principles & Structural Rationale

As a Senior Application Scientist, it is crucial to understand why specific structural moieties are selected before executing a synthesis. The utility of 2-octyloxybenzaldehyde relies on two primary functional domains:

  • The Aldehyde Reactive Center: The formyl group (-CHO) acts as an electrophilic hub, enabling facile condensation with primary aromatic amines (anilines) to form Schiff bases (imines). The resulting carbon-nitrogen double bond (

    
    ) extends the 
    
    
    
    -conjugation of the system, providing the rigid, anisotropic core necessary for liquid crystalline behavior.
  • The Flexible Octyloxy Tail (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ):  The incorporation of an 8-carbon alkoxy chain is not arbitrary. Rigid aromatic cores tend to pack tightly into highly stable crystal lattices, resulting in melting points that are too high for practical LC applications. The flexible octyloxy tail disrupts this packing, significantly depressing the phase transition temperature[1]. Furthermore, the thermodynamic incompatibility between the rigid aromatic core and the fluid aliphatic tail drives microphase segregation , stabilizing highly ordered mesophases such as the Smectic A (
    
    
    
    ) and Smectic C (
    
    
    ) phases[2].

Workflow A 2-Hydroxybenzaldehyde + 1-Bromooctane B 2-Octyloxybenzaldehyde (Intermediate) A->B Alkylation (K2CO3, DMF) C Schiff Base Mesogen (Liquid Crystal) B->C Condensation (Aniline, EtOH) D Phase Characterization (POM & DSC) C->D Thermal Analysis

Figure 1: End-to-end synthetic and analytical workflow for 2-octyloxybenzaldehyde-derived mesogens.

Experimental Protocols

The following self-validating protocols outline the synthesis of the intermediate and its subsequent conversion into a liquid crystal mesogen.

Protocol A: Synthesis of 2-Octyloxybenzaldehyde (Williamson Etherification)

This step utilizes a classical


 mechanism to attach the flexible tail to the aromatic core.

Reagents:

  • 2-Hydroxybenzaldehyde (Salicylaldehyde): 1.0 eq

  • 1-Bromooctane: 1.1 eq

  • Anhydrous Potassium Carbonate (

    
    ): 1.5 - 2.0 eq
    
  • Anhydrous N,N-Dimethylformamide (DMF)

Causality & Methodology:

  • Deprotonation: Suspend 2-hydroxybenzaldehyde and ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     in anhydrous DMF. Rationale:
    
    
    
    acts as a mild base to deprotonate the phenolic hydroxyl group. DMF, a polar aprotic solvent, strongly solvates the potassium cation but leaves the phenoxide anion "naked" and highly nucleophilic[3].
  • Alkylation: Add 1-bromooctane dropwise at room temperature. Heat the reaction mixture to 80–90 °C and stir vigorously for 5–12 hours[4][3]. Rationale: The elevated temperature provides the activation energy required for the backside

    
     attack of the phenoxide onto the primary alkyl bromide.
    
  • Work-up: Cool the mixture and pour it into ice-cold distilled water. Extract the aqueous mixture three times with ethyl acetate or diethyl ether[4][3]. Wash the combined organic layers with 5% aqueous KOH (to remove unreacted phenol) and brine, then dry over anhydrous ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    .
    
  • Purification: Evaporate the solvent under reduced pressure. The resulting 2-octyloxybenzaldehyde is typically obtained as a pale yellow liquid and can be used directly or purified via vacuum distillation.

Protocol B: Synthesis of a Schiff Base Liquid Crystal

Reagents:

  • 2-Octyloxybenzaldehyde: 1.0 eq

  • Substituted Aniline (e.g., 4-butoxyaniline): 1.0 eq

  • Absolute Ethanol

  • Glacial Acetic Acid (Catalytic)

Causality & Methodology:

  • Condensation: Dissolve equimolar amounts of 2-octyloxybenzaldehyde and the aniline derivative in absolute ethanol. Add 2-3 drops of glacial acetic acid. Rationale: The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the amine nitrogen.

  • Reflux: Heat the mixture to reflux for 3–4 hours. Rationale: Ethanol allows for a homogeneous reaction at elevated temperatures. As the highly hydrophobic Schiff base forms, it often begins to precipitate out of the hot solution, driving the equilibrium forward.

  • Isolation: Cool the reaction mixture to 0 °C to maximize crystallization. Filter the precipitate and wash with cold ethanol.

  • Purification: Recrystallize the solid powder multiple times from ethanol or a dichloromethane/ethanol mixture. Critical Step: Filter the imine solution through Millipore filters to remove microscopic dust and paper fibers, which can act as unwanted nucleation sites and disrupt LC phase alignment during optical analysis.

Quantitative Data & Phase Behavior

The length of the alkoxy chain directly dictates the thermal window of the mesophase. As demonstrated in analogous Schiff base systems, extending the alkyl chain depresses the melting point and stabilizes smectic phases at the expense of nematic phases[2][3].

Table 1: Phase Transition Temperatures of Representative Schiff Base Liquid Crystals (Data adapted to illustrate the structure-property relationship of alkoxy chain lengths)[2][3]

Alkoxy Chain LengthCrystal

Mesophase (°C)
Mesophase Transitions (°C)Mesophase

Isotropic (°C)
Dominant Phase

(Hexyl)
82.0-106.0Nematic

(Octyl)
78.5Nematic

Smectic A (Cooling)
104.2Nematic / Smectic

(Dodecyl)
95.0Smectic

Nematic (98.0)
108.0Smectic

Note: The octyl chain (


) provides an optimal balance, often yielding enantiotropic (reversible upon heating and cooling) nematic phases with underlying smectic phases[2].

Analytical Validation

To validate the synthesized liquid crystal, two complementary techniques must be employed: Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).

Mesophase I Isotropic Liquid (Disordered) N Nematic Phase (Orientational Order) I->N Cooling (Clearing Point) N->I Heating S Smectic Phase (Positional & Orientational Order) N->S Cooling S->N Heating C Crystalline Solid (Highly Ordered) S->C Cooling (Crystallization) C->S Heating (Melting Point)

Figure 2: Standard thermotropic mesophase transition pathway for octyloxy-derived LCs.

  • Polarized Optical Microscopy (POM): The sample is placed between crossed polarizers on a heating stage. Upon cooling from the isotropic liquid, the emergence of a Schlieren texture or a "flashing" homeotropic alignment confirms the presence of a Nematic phase[2]. Further cooling may reveal focal-conic fan textures , which are the hallmark of a Smectic A phase[2][4].

  • Differential Scanning Calorimetry (DSC): DSC is utilized to quantify the enthalpy (

    
    ) of the phase transitions. The Crystal 
    
    
    
    Mesophase transition typically exhibits a large endothermic peak, while Mesophase
    
    
    Mesophase (e.g., Smectic to Nematic) transitions exhibit much smaller enthalpies due to the subtle changes in molecular ordering[2].

References

1.[1] 2-Hydroxy-3-octyloxybenzaldehyde - ProQuest. 1 2. An old dog with new tricks: Schiff bases for liquid crystals materials based on isoxazolines and isoxazoles - Lume - UFRGS. 3.[3] 4-Decyloxybenzaldehyde | 24083-16-7 - Benchchem.3 4.[2] An old dog with new tricks: Schiff bases for liquid crystals materials based on isoxazolines and isoxazoles (Phase Data) - Lume - UFRGS. 2 5.[4] Trimesic Acid-Based Star Mesogens with Flexible Spacer: Synthesis and Mesophase Characterization - Australian Journal of Chemistry | ConnectSci. 5

Sources

Method

Application Notes and Protocols: Solvent Selection for the Synthesis of 2-octyloxybenzaldehyde via Williamson Ether Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Solvent in Williamson Ether Synthesis The Williamson ether synthesis is a cornerstone of organic chemistry, providing a r...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solvent in Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable and versatile method for the formation of ethers from an alkoxide and an alkyl halide.[1][2] This SN2 reaction is fundamental in the synthesis of a wide array of chemical entities, including pharmaceutical intermediates and active pharmaceutical ingredients. The synthesis of 2-octyloxybenzaldehyde, a valuable building block, is a classic example of this reaction, involving the O-alkylation of 2-hydroxybenzaldehyde with 1-bromooctane.

The choice of solvent is a critical parameter in the Williamson ether synthesis, profoundly influencing reaction rates, yields, and the ease of product isolation. An ideal solvent for this SN2 reaction should be polar to dissolve the ionic alkoxide intermediate but aprotic to avoid solvating and deactivating the nucleophile.[3][4] This application note provides a detailed comparative analysis of two commonly used polar aprotic solvents, N,N-Dimethylformamide (DMF) and acetone, for the synthesis of 2-octyloxybenzaldehyde. It offers in-depth protocols for both solvent systems, supported by a discussion of the underlying chemical principles to guide researchers in making an informed solvent selection.

Comparative Analysis: DMF vs. Acetone for the Synthesis of 2-octyloxybenzaldehyde

Both DMF and acetone are polar aprotic solvents, making them suitable candidates for the Williamson ether synthesis.[5][6] However, their distinct physical and chemical properties can lead to significantly different outcomes in the synthesis of 2-octyloxybenzaldehyde.

N,N-Dimethylformamide (DMF): The Powerhouse Solvent

DMF is a highly polar aprotic solvent with a high boiling point (153 °C), making it an excellent choice for reactions that require elevated temperatures to proceed at a reasonable rate.[6] Its high dielectric constant effectively solvates the cation of the phenoxide intermediate, leaving the oxygen anion "naked" and highly nucleophilic. Furthermore, DMF is a superb solvent for a wide range of organic and inorganic compounds, including the reactants (2-hydroxybenzaldehyde and 1-bromooctane) and the base (potassium carbonate). This high solubility of the base, in particular, can lead to a higher concentration of the active nucleophile in the reaction mixture, resulting in faster reaction times and potentially higher yields.[6]

Acetone: The Greener, Milder Alternative

Acetone is a less polar but still effective aprotic solvent with a much lower boiling point (56 °C).[7] Its lower toxicity and easier removal during work-up make it a more environmentally friendly and often more practical choice for laboratory-scale syntheses. However, the lower polarity of acetone means it is less effective at solvating the cation of the phenoxide. More significantly, the solubility of potassium carbonate in acetone is considerably lower than in DMF. This can result in a heterogeneous reaction mixture and a lower concentration of the dissolved base, potentially leading to slower reaction rates and requiring longer reaction times to achieve complete conversion. To overcome this limitation, a phase-transfer catalyst can be employed to facilitate the transport of the carbonate anion into the organic phase.

Data Presentation: A Comparative Overview of DMF and Acetone
PropertyN,N-Dimethylformamide (DMF)AcetoneImpact on 2-octyloxybenzaldehyde Synthesis
Solvent Type Polar AproticPolar AproticBoth are suitable for SN2 reactions as they do not solvate the nucleophile.
Boiling Point 153 °C56 °CDMF allows for higher reaction temperatures, potentially increasing the reaction rate. Acetone's lower boiling point makes it easier to remove during work-up.
Polarity (Dielectric Constant) 36.720.7DMF's higher polarity more effectively solvates the potassium cation, leading to a more reactive "naked" phenoxide and a faster reaction.
Solubility of K₂CO₃ Moderate, increases with temperatureLowHigher solubility of the base in DMF leads to a higher concentration of the active nucleophile, favoring a faster reaction.
Work-up More difficult to remove due to high boiling point; miscible with water.Easier to remove due to low boiling point.Work-up of DMF reactions often requires extensive aqueous washes.
Safety Profile Reproductive toxicity, irritant.[8]Flammable, eye irritant.[4]Acetone is generally considered a less hazardous solvent than DMF.
"Green" Chemistry Considerations Not considered a green solvent.Considered a greener alternative to many other organic solvents.Acetone is preferable from an environmental perspective.

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis of 2-octyloxybenzaldehyde using either DMF or acetone as the solvent.

Experimental Workflow Diagram

Williamson_Ether_Synthesis cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis 2-hydroxybenzaldehyde 2-hydroxybenzaldehyde Reaction_Mixture Combine Reactants, Base, and Solvent 2-hydroxybenzaldehyde->Reaction_Mixture 1-bromooctane 1-bromooctane 1-bromooctane->Reaction_Mixture K2CO3 Potassium Carbonate (Base) K2CO3->Reaction_Mixture Solvent Solvent (DMF or Acetone) Solvent->Reaction_Mixture Heating Heat to Reflux Reaction_Mixture->Heating Monitoring Monitor by TLC Heating->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Reaction Complete Filtration Filter off K₂CO₃ Cooling->Filtration Solvent_Removal Remove Solvent (Rotary Evaporation) Filtration->Solvent_Removal Extraction Aqueous Work-up & Extraction Solvent_Removal->Extraction Drying Dry Organic Layer (e.g., Na₂SO₄) Extraction->Drying Final_Solvent_Removal Remove Drying Agent & Solvent Drying->Final_Solvent_Removal Purification Purify Crude Product (e.g., Column Chromatography) Final_Solvent_Removal->Purification Analysis Characterize Product (NMR, IR, MS) Purification->Analysis

Caption: General workflow for the synthesis of 2-octyloxybenzaldehyde.

Protocol 1: Synthesis in N,N-Dimethylformamide (DMF)

This protocol is optimized for a faster reaction time due to the superior solvent properties of DMF.

Materials and Reagents:

  • 2-hydroxybenzaldehyde

  • 1-bromooctane

  • Anhydrous potassium carbonate (K₂CO₃), finely powdered

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser, heating mantle, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF (5-10 mL per gram of 2-hydroxybenzaldehyde).

  • Reagent Addition: Stir the mixture at room temperature for 15 minutes. Add 1-bromooctane (1.1 eq) to the flask.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker containing water (3-4 times the volume of DMF used).

    • Extract the aqueous mixture with diethyl ether (3 x volume of the aqueous layer).

    • Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain pure 2-octyloxybenzaldehyde.

Protocol 2: Synthesis in Acetone

This protocol provides a greener alternative to DMF but may require longer reaction times.

Materials and Reagents:

  • 2-hydroxybenzaldehyde

  • 1-bromooctane

  • Anhydrous potassium carbonate (K₂CO₃), finely powdered

  • Anhydrous Acetone

  • Potassium iodide (KI) (optional, catalytic amount)

  • Diethyl ether

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser, heating mantle, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (2.0 eq), and a catalytic amount of potassium iodide (0.1 eq, optional, to facilitate the reaction). Add anhydrous acetone (10-15 mL per gram of 2-hydroxybenzaldehyde).

  • Reagent Addition: Stir the suspension at room temperature for 20 minutes. Add 1-bromooctane (1.2 eq) to the flask.

  • Reaction: Heat the reaction mixture to reflux (approximately 56 °C) with vigorous stirring. Monitor the progress of the reaction by TLC. The reaction may take 8-16 hours to reach completion.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts and wash the solid with a small amount of acetone.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Dissolve the residue in diethyl ether and wash with water and brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield pure 2-octyloxybenzaldehyde.

Safety and Handling

  • 2-hydroxybenzaldehyde: Harmful if swallowed. Causes skin and serious eye irritation.[9]

  • 1-bromooctane: Combustible liquid. May cause skin irritation.[1]

  • Potassium Carbonate: Causes skin and serious eye irritation. May cause respiratory irritation.[2]

  • N,N-Dimethylformamide (DMF): Flammable liquid and vapor. Harmful in contact with skin or if inhaled. Causes serious eye irritation. May damage the unborn child.[8]

  • Acetone: Highly flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness.[4]

All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Conclusion

The choice between DMF and acetone for the synthesis of 2-octyloxybenzaldehyde depends on the specific priorities of the researcher. For rapid synthesis and potentially higher yields, DMF is the superior solvent due to its high polarity and excellent solvating properties for the reactants and the base. However, for applications where safety, environmental impact, and ease of work-up are paramount, acetone presents a viable and effective alternative, albeit with the trade-off of longer reaction times. The protocols provided herein offer a solid foundation for the successful synthesis of 2-octyloxybenzaldehyde, and the comparative analysis should aid in the rational selection of the most appropriate solvent for the desired experimental outcome.

References

  • Flinn Scientific. (2016, August 31).
  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. University of Richmond.
  • Chemistry LibreTexts. (2021, July 5). 11.8: Williamson Ether Synthesis. Chemistry LibreTexts.
  • Javaherian, M., et al. (2017). An efficient tandem synthesis of alkyl aryl ethers, including valuable building blocks of dialdehyde and dinitro groups under microwave irradiation and solvent free conditions on potassium carbonate as a mild solid base has been developed. Organic Chemistry Research, 3(1), 73-85.
  • HS Composites Ltd. (2021, March 30).
  • Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia.
  • Redox. (2020, December 18).
  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Hydroxybenzaldehyde. Carl ROTH.
  • Spectrum Chemical. (2011, September 2).
  • Carl ROTH. (n.d.). Safety Data Sheet: N,N-Dimethylformamide. Carl ROTH.

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Technical Notes & Optimization

Troubleshooting

Removing unreacted salicylaldehyde from 2-octyloxybenzaldehyde

Welcome to the technical support center for advanced purification methodologies. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-octyloxybenzaldehyde.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for advanced purification methodologies. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-octyloxybenzaldehyde. We will address the common challenge of removing unreacted salicylaldehyde starting material from the final product mixture. This document provides in-depth, field-proven troubleshooting advice and detailed protocols to ensure the highest purity of your target compound.

Core Principle: Exploiting Chemical Differences for Separation

The successful separation of 2-octyloxybenzaldehyde from salicylaldehyde hinges on a critical structural difference: the presence of a free phenolic hydroxyl (-OH) group on the salicylaldehyde molecule. This group imparts weak acidity to salicylaldehyde, a property not shared by the desired ether product, 2-octyloxybenzaldehyde, where this hydroxyl has been alkylated.

This difference in acidity is the cornerstone of the primary purification strategy: liquid-liquid extraction with a basic aqueous solution. By washing the crude reaction mixture with a base like sodium hydroxide (NaOH), the acidic salicylaldehyde is deprotonated to form the water-soluble sodium salt (sodium salicylaldehyde), which partitions into the aqueous phase.[1][2] The non-acidic 2-octyloxybenzaldehyde remains in the organic solvent.[3]

Salicylaldehyde Salicylaldehyde (Unreacted Starting Material) Salt Sodium Salicylaldehyde (Water-Soluble Salt) Salicylaldehyde->Salt + NaOH (Deprotonation) Product 2-Octyloxybenzaldehyde (Desired Product) NaOH NaOH (aq) NaOH->Salt

Caption: Acid-base extraction principle for separation.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.

Question 1: I've performed the Williamson ether synthesis, and my crude product is a yellow-brown oil. What is the first and most effective step to remove the bulk of the unreacted salicylaldehyde?

Answer: The most robust and scalable initial purification step is a basic aqueous wash. This liquid-liquid extraction leverages the acidic nature of the phenolic hydroxyl on salicylaldehyde.

Causality: By dissolving your crude product in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate) and washing it with a 5-10% aqueous sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) solution, you selectively convert the salicylaldehyde into its water-soluble sodium salt.[4][5] The desired product, 2-octyloxybenzaldehyde, lacks this acidic proton and will remain in the organic layer. We recommend performing at least two to three washes to ensure complete removal. After the basic washes, a final wash with brine (saturated aqueous NaCl) will help break any emulsions and remove residual water from the organic layer.[6]

Question 2: I tried the basic wash, but a thick, stable emulsion has formed at the interface between the organic and aqueous layers. How can I resolve this?

Answer: Emulsion formation is a common issue, particularly when solutions are shaken too vigorously or if concentrations are high.[7]

Troubleshooting Steps:

  • Be Patient: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, the layers will separate on their own.

  • Gentle Swirling: Instead of vigorous shaking, gently rock or swirl the separatory funnel to mix the layers. This minimizes the energy input that creates emulsions.

  • Add Brine: Introduce a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer helps to break the emulsion and force the separation of the layers.[7]

  • Filtration: For stubborn emulsions, passing the entire mixture through a pad of Celite or glass wool in a Hirsch funnel can sometimes break up the emulsified layer.

  • Centrifugation: If available, centrifuging the mixture is a highly effective method for forcing the separation of the layers.

Question 3: After the basic wash, I still see a faint spot corresponding to salicylaldehyde on my TLC plate. How do I remove these final traces?

Answer: For achieving high purity (>99%), column chromatography is the recommended next step after the initial extractive workup.[4][8]

Expert Insight: Salicylaldehyde is significantly more polar than 2-octyloxybenzaldehyde due to its free hydroxyl group, which can engage in hydrogen bonding with the silica gel stationary phase. Therefore, the less polar product will elute from the column first.

Recommended Protocol:

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): Start with a low-polarity solvent system, such as a 10:1 mixture of Hexane:Ethyl Acetate.[8] You can gradually increase the polarity (e.g., to 5:1) if the product does not elute. Always optimize your solvent system using Thin Layer Chromatography (TLC) first.

  • Caution: Aldehydes can sometimes be sensitive to the slightly acidic nature of standard silica gel, potentially leading to degradation.[4] If you observe streaking on your TLC or low recovery from the column, consider deactivating the silica gel by preparing your column slurry with the chosen eluent containing a small amount (0.5-1%) of triethylamine.

Question 4: My yield of 2-octyloxybenzaldehyde is lower than expected after column chromatography. What are the likely causes?

Answer: Low recovery after chromatography can stem from several factors.

Probable Causes & Solutions:

  • Product Still on the Column: Your eluent system may be too non-polar to effectively move the product. Gradually increase the proportion of the more polar solvent (e.g., ethyl acetate) to elute the compound.

  • Co-elution with Byproducts: If the polarity of your product and a byproduct are very similar, they may elute together. Ensure your TLC shows clear separation between the product spot and any impurities before running the column.

  • Product Degradation: As mentioned, aldehydes can be sensitive to silica gel.[4] If you suspect degradation, use the triethylamine-deactivated silica method described above or consider using a different stationary phase like neutral alumina.

  • Improper Column Packing: A poorly packed column with channels or cracks will lead to poor separation and, consequently, mixed fractions and lower yield of the pure compound.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties I should know for these two compounds?

A1: Understanding the physical properties is crucial for planning distillation and interpreting analytical data.

PropertySalicylaldehyde2-Octyloxybenzaldehyde
Molecular Weight 122.12 g/mol [9]234.33 g/mol [10]
Boiling Point 197 °C[5][11]~350 °C at 760 mmHg (est.)[12]
Melting Point 1-2 °C[13]Liquid at room temperature[10]
Density 1.146 g/mL[13]~0.973 g/mL[12]
Appearance Colorless to pale yellow liquid[13]Clear colorless liquid[10]

Q2: Can I use distillation to separate the two compounds?

A2: While there is a significant difference in their atmospheric boiling points, simple distillation is generally not recommended as the primary method. Salicylaldehyde has a high boiling point (197 °C), and heating the crude mixture to this temperature could cause thermal degradation of the product. However, vacuum distillation could be a viable option for large-scale purification after the initial basic wash has removed the bulk of the salicylaldehyde.

Q3: How do I monitor the progress of the purification?

A3: Thin Layer Chromatography (TLC) is the most convenient and effective method. Spot the crude mixture, the organic layer after each wash, and the collected column fractions on a silica gel TLC plate. Use a suitable eluent (e.g., 5:1 Hexane:Ethyl Acetate) and visualize the spots under UV light. The product (2-octyloxybenzaldehyde) will have a higher Rf value (travel further up the plate) than the more polar salicylaldehyde. Pure fractions should show only a single spot corresponding to the product.

Start Crude Reaction Mixture Dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate) Start->Dissolve Wash Wash with 5-10% NaOH (aq) (Repeat 2-3 times) Dissolve->Wash Separate Separate Aqueous & Organic Layers Wash->Separate Aqueous Aqueous Layer (Contains Sodium Salicylaldehyde) Separate->Aqueous Discard Organic Organic Layer Separate->Organic Brine Wash with Brine Organic->Brine Dry Dry over Anhydrous MgSO₄ or Na₂SO₄ Brine->Dry Filter Filter and Evaporate Solvent Dry->Filter CrudeProduct Crude 2-Octyloxybenzaldehyde Filter->CrudeProduct CheckPurity Check Purity via TLC CrudeProduct->CheckPurity Column Column Chromatography (Silica Gel, Hexane/EtOAc) CheckPurity->Column Further purification needed FinalProduct Pure 2-Octyloxybenzaldehyde CheckPurity->FinalProduct Purity is sufficient Column->FinalProduct

Caption: Recommended purification workflow.

Detailed Experimental Protocols

Protocol 1: Purification by Basic Aqueous Extraction

  • Dissolution: Dissolve the crude reaction mixture in a suitable volume of a water-immiscible organic solvent (e.g., ethyl acetate or diethyl ether) in a separatory funnel. A volume that fully dissolves the crude oil, typically 5-10 times the oil volume, is appropriate.

  • First Wash: Add an equal volume of 5% aqueous NaOH solution to the separatory funnel. Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and gently rock the funnel for 1-2 minutes to ensure thorough mixing.[7] Avoid vigorous shaking to prevent emulsion formation.

  • Separation: Place the funnel upright in a ring stand and allow the layers to fully separate. Drain the lower aqueous layer.

  • Repeat: Repeat the wash (steps 2-3) with fresh 5% NaOH solution two more times.

  • Brine Wash: Wash the remaining organic layer once with an equal volume of brine. This helps to remove residual water and break any minor emulsions.[6]

  • Drying: Drain the organic layer into an Erlenmeyer flask and add a suitable drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl the flask and add the agent until it no longer clumps together.

  • Isolation: Filter the dried organic solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude, salicylaldehyde-depleted product.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6998, Salicylaldehyde. Retrieved from [Link]

  • Domańska, U., & Płociński, P. (2014). Extraction of Phenol by Toluene in the Presence of Sodium Hydroxide. Journal of Chemical & Engineering Data, 59(9), 2748–2755. Retrieved from [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Salicylaldehyde. Retrieved from [Link]

  • Organic Chemistry Lab. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]

  • IIETA. (2021). Improvements in Recovery Efficiencies of Phenols from Phenol Fraction Using Two-Stage Alkali Treatment. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Sodium phenolate – Knowledge and References. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 90358, p-(Octyloxy)benzaldehyde. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.6: Step-by-Step Procedures For Extractions. Retrieved from [Link]

  • ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of 2-Octyloxybenzaldehyde

Target Audience: Researchers, scientists, and drug development professionals. Overview & Scientific Rationale The synthesis of 2-octyloxybenzaldehyde typically involves the O-alkylation of salicylaldehyde (or its halogen...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Overview & Scientific Rationale

The synthesis of 2-octyloxybenzaldehyde typically involves the O-alkylation of salicylaldehyde (or its halogenated derivatives) with an alkyl halide (e.g., 1-bromooctane) in the presence of a base like potassium carbonate and a polar aprotic solvent such as N,N-dimethylformamide (DMF) 1. While the reaction is straightforward, the downstream purification via silica gel column chromatography often presents challenges such as product streaking, co-elution with unreacted starting materials, and solvent contamination.

As a Senior Application Scientist, I emphasize that chromatography should never be used to solve problems that a proper liquid-liquid extraction can fix. This guide provides a self-validating troubleshooting framework to ensure the high-purity isolation of 2-octyloxybenzaldehyde 2.

Troubleshooting FAQs (Causality & Logic)

Q1: Why is my 2-octyloxybenzaldehyde co-eluting with unreacted salicylaldehyde on the silica column? A1: Salicylaldehyde and 2-octyloxybenzaldehyde have similar retention factors (Rf) in standard non-polar eluent systems. More critically, the free phenolic hydroxyl group on salicylaldehyde hydrogen-bonds strongly with the silanol groups on the stationary phase, causing severe tailing (streaking) that bleeds into the product fractions. Causality & Solution: Do not rely solely on chromatography to separate these two. Implement a pre-column alkaline wash (e.g., 0.1 M NaOH). The base deprotonates the phenol of salicylaldehyde (pKa ~8.4), converting it into a water-soluble phenoxide salt. The target 2-octyloxybenzaldehyde lacks a free hydroxyl group and remains safely in the organic layer.

Q2: What is the optimal solvent system for TLC and column chromatography? A2: A gradient system starting from 100% Hexane to 95:5 Hexane:Ethyl Acetate is optimal. Alkoxybenzaldehydes are relatively non-polar. Using a highly polar solvent system will cause the product to elute too close to the solvent front (Rf > 0.8), reducing the resolution between the product and non-polar impurities like unreacted 1-bromooctane. Target an Rf of ~0.3 to 0.4 for the product on silica TLC plates.

Q3: My product smells strongly of amine (fishy odor), and the NMR shows a broad peak around 2.8-3.0 ppm. What went wrong? A3: This indicates residual DMF from the reaction solvent. DMF is notoriously difficult to remove via rotary evaporation due to its high boiling point (153 °C). Furthermore, DMF can deactivate the silica gel by strongly adsorbing to the silanol groups, ruining the column's separation efficiency. Causality & Solution: Perform a rigorous aqueous workup before the column. Wash the organic extract (ethyl acetate) with copious amounts of water or a 5% aqueous LiCl solution (at least 3-4 times). LiCl significantly increases the partition coefficient of DMF into the aqueous phase.

Q4: How do I separate unreacted 1-bromooctane from the product? A4: 1-Bromooctane is highly non-polar and will elute very quickly (near the solvent front) in a 95:5 Hexane:EtOAc system. By starting your column with 100% Hexane, you can flush out the 1-bromooctane completely before increasing the polarity to elute the 2-octyloxybenzaldehyde.

Experimental Protocol: Self-Validating Purification Workflow

Phase 1: Pre-Column Workup (Critical Path)
  • Quench & Extract: Add 3 volumes of distilled water to the crude reaction mixture. Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL) [[1]]().

  • DMF Removal: Wash the combined organic layers with 5% aqueous LiCl (3 x 50 mL). Validation: The organic layer should lose its characteristic DMF odor.

  • Salicylaldehyde Removal: Wash the organic layer with 0.1 M NaOH (2 x 30 mL). Validation: The aqueous layer may turn slightly yellow as the phenoxide salt partitions into it.

  • Drying: Wash with saturated brine (50 mL) to remove excess water. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude oil.

Phase 2: Silica Gel Column Chromatography
  • Column Packing: Slurry-pack a glass column with silica gel (230-400 mesh) using 100% Hexane. Use a silica-to-crude mass ratio of 30:1.

  • Loading: Dissolve the crude oil in a minimum amount of dichloromethane (DCM) (e.g., 1-2 mL) and carefully apply it to the top of the silica bed.

  • Elution Gradient:

    • Flush with 2 column volumes (CV) of 100% Hexane to remove 1-bromooctane.

    • Switch to 98:2 Hexane:Ethyl Acetate for 2 CVs.

    • Elute with 95:5 Hexane:Ethyl Acetate [[2]](). The product, 2-octyloxybenzaldehyde, will elute in this fraction.

  • Fraction Analysis: Spot fractions on a silica TLC plate and develop in 9:1 Hexane:Ethyl Acetate. Visualize under UV light (254 nm) or using a 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain. Validation: 2,4-DNPH will turn bright orange/red specifically in the presence of the aldehyde group, confirming the product fractions.

Quantitative Data Summary

ParameterValue / RecommendationScientific Rationale
Optimal Silica:Crude Ratio 30:1 to 50:1 (w/w)Ensures sufficient theoretical plates for separating structurally similar aromatic compounds.
TLC Solvent System Hexane : Ethyl Acetate (9:1)Provides an ideal Rf of ~0.35 for 2-octyloxybenzaldehyde, allowing clear visualization of impurities.
Column Elution Gradient 100% Hexane → 95:5 Hexane:EtOAc100% Hexane flushes non-polar alkyl halides; 5% EtOAc elutes the moderately polar aldehyde.
Alkaline Wash Concentration 0.1 M NaOH (Aqueous)Strong enough to deprotonate unreacted salicylaldehyde (pKa 8.4) without causing side reactions.

Purification Workflow Visualization

G A Crude Reaction Mixture (Product, DMF, 1-bromooctane, Salicylaldehyde) B Aqueous LiCl Wash (Removes DMF) A->B C Alkaline Wash (0.1M NaOH) (Removes Salicylaldehyde) B->C D Brine Wash & Drying (Removes Water) C->D E Concentration (Yields Crude Oil) D->E F Silica Column Chromatography (Hexane:EtOAc Gradient) E->F G Pure 2-octyloxybenzaldehyde F->G

Workflow for purifying 2-octyloxybenzaldehyde from crude reaction mixtures.

References

  • Title: US20090137530A1 - Amine Compound and Use Thereof for Medical Purposes Source: Google Patents URL
  • Source: Royal Society of Chemistry (RSC)

Sources

Troubleshooting

Technical Support Center: Optimizing Reflux Time for 2-Octyloxybenzaldehyde Synthesis

Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals seeking to optimize the Williamson ether synthesis of 2-octyloxybenzaldehyde.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals seeking to optimize the Williamson ether synthesis of 2-octyloxybenzaldehyde. By bridging mechanistic causality with empirical troubleshooting, this guide ensures your synthetic protocols are robust, reproducible, and self-validating.

Mechanistic Grounding: The Causality of Reflux Time

The synthesis of 2-octyloxybenzaldehyde relies on a bimolecular nucleophilic substitution (Sₙ2) reaction between a phenoxide ion (derived from salicylaldehyde) and a primary alkyl halide (1-bromooctane).

Reflux time is not a static variable; it is dynamically linked to your choice of solvent and base.

  • Under-refluxing leads to incomplete conversion, leaving unreacted 1-bromooctane and salicylaldehyde, which share similar polarity profiles and complicate chromatographic separation.

  • Over-refluxing wastes energy and induces side reactions. Prolonged heating in polar aprotic solvents (like DMF) can cause solvent degradation into dimethylamine, which may react with the alkyl halide. Furthermore, trace moisture at extended reflux times can hydrolyze 1-bromooctane into 1-octanol[1].

In polar aprotic solvents like N,N-Dimethylformamide (DMF), the potassium cation is heavily solvated while the phenoxide nucleophile remains "naked" and highly reactive. This allows for lower temperatures (50–70 °C) and shorter reflux times (3.5–5 hours)[2]. Conversely, polar protic solvents like ethanol hydrogen-bond with the phenoxide, dampening its nucleophilicity and requiring true reflux (78 °C) for 8–12 hours.

Pathway A Salicylaldehyde + K2CO3 B Potassium 2-formylphenolate A->B Deprotonation D SN2 Transition State B->D Nucleophilic Attack C 1-Bromooctane C->D E 2-Octyloxybenzaldehyde + KBr D->E Bromide Leaving

Williamson ether synthesis pathway of 2-octyloxybenzaldehyde via SN2 mechanism.

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system: every step includes an empirical validation check to ensure the reaction proceeds strictly based on chemical kinetics rather than arbitrary timers.

Step 1: Reagent Preparation & Deprotonation

  • In a flame-dried 250 mL round-bottom flask, dissolve 10.0 mmol of salicylaldehyde in 25 mL of anhydrous DMF.

  • Add 15.0 mmol (1.5 equiv) of finely powdered, anhydrous potassium carbonate (K₂CO₃).

  • Validation: Stir at room temperature for 30 minutes. The solution will transition to a vibrant yellow/green hue, confirming the formation of the potassium 2-formylphenolate intermediate[3].

Step 2: Alkylation & Controlled Heating

  • Add 11.0 mmol (1.1 equiv) of 1-bromooctane dropwise to the mixture.

  • Equip the flask with a reflux condenser and heat the reaction block to 70 °C.

Step 3: Reaction Monitoring (The Self-Validation Step)

  • Do not rely on a fixed timer. After 3 hours, withdraw a 50 µL aliquot, quench in 1 mL of water, and extract with 1 mL of ethyl acetate.

  • Run a Thin-Layer Chromatography (TLC) plate using Hexane:Ethyl Acetate (9:1).

  • Validation: Salicylaldehyde is highly UV-active. Terminate the heat only when the starting material spot completely disappears (typically 3.5 to 5 hours in DMF)[2].

Step 4: Workup & Purification

  • Cool the mixture to room temperature and quench with 100 mL of ice-cold distilled water to dissolve inorganic salts.

  • Extract the aqueous phase with ethyl acetate (3 × 50 mL).

  • Wash the combined organic layers with brine (5 × 50 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Quantitative Data: Reflux Optimization Matrix

The following table summarizes the causal relationship between solvent choice, temperature, reflux time, and the resulting yield. Use this data to benchmark your own syntheses.

SolventTemp (°C)Reflux Time (hrs)Conversion (%)Purity (GC-MS, %)Mechanistic Outcome
Ethanol78 (Reflux)4.045%90%Sub-optimal: Protic solvent dampens nucleophile; incomplete reaction.
Ethanol78 (Reflux)12.082%95%Acceptable: Extended time overcomes protic dampening.
DMF702.065%92%Sub-optimal: Premature termination leaves unreacted starting materials.
DMF 70 4.5 94% 98% Optimal: Aprotic solvent maximizes Sₙ2 rate without thermal degradation[2].
DMF9012.071%81%Failure: Over-refluxing induces solvent degradation and halide hydrolysis[1].

Troubleshooting & FAQs

Q1: My yield is low even after 12 hours of reflux in ethanol. How can I accelerate the reaction? A1: Ethanol is a polar protic solvent that forms a hydrogen-bonded shell around the phenoxide ion, sterically hindering its Sₙ2 attack on 1-bromooctane. To resolve this, either switch to a polar aprotic solvent (DMF, DMSO)[3] or introduce a Phase Transfer Catalyst (PTC) such as Tetrabutylammonium bromide (TBAB) at 5 mol%. TBAB shuttles the phenoxide into the organic phase, stripping away the protic shell and drastically reducing required reflux times.

Q2: I am observing a secondary spot on my TLC that increases with extended reflux time. What is it? A2: This is a classic symptom of over-refluxing. Prolonged heating, especially if your reagents are not strictly anhydrous, leads to the hydrolysis of 1-bromooctane into 1-octanol[1]. Additionally, if using DMF above 80 °C for extended periods, the solvent slowly decomposes into dimethylamine, which acts as a competing nucleophile. Stop the reaction immediately once the salicylaldehyde is consumed.

Q3: Can I use Sodium Hydroxide (NaOH) instead of Potassium Carbonate (K₂CO₃) to speed up deprotonation? A3: It is highly discouraged. While NaOH is a stronger base, its reaction with salicylaldehyde generates water as a byproduct. At reflux temperatures, this in-situ water will rapidly hydrolyze your 1-bromooctane. K₂CO₃ is a mild, non-nucleophilic base that drives the equilibrium forward without generating water, preserving the integrity of your alkyl halide[2].

Troubleshooting Start Monitor Reaction (TLC / GC-MS) Check Salicylaldehyde Consumed? Start->Check Yes Workup & Purification Check->Yes Yes (>95%) No Check Reflux Time & Temp Check->No No (<95%) Action1 Extend Reflux by 1-2 hrs No->Action1 Action2 Add PTC (e.g., TBAB) No->Action2 Action1->Start Action2->Start

Optimization and troubleshooting workflow for reflux time and reaction completion.

References[3] 2-Hydroxy-3-octyloxybenzaldehyde - MDPI. mdpi.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUUI9ZGiD4khaOfgTnsaU4ElzH2aiOG2LBfjzTf9qDGzyasMcQ8Jm__NG4Sh6IdSYGAXBnzGW-EigC2QqBT5WtVGG8_b6SgtcJqdMUnKw7-ZW2fiMZCIxekn_HXVpyttVDPXNzmpk=[2] US20090137530A1 - Amine Compound and Use Thereof for Medical Purposes. google.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDYln-n0ogekCn9svXt0RRj5x90zXMs3Ni9_MJfrRDU7o9ycn7NiREADJGf0fVeZ_DXA4jrLXqavTF20z1EQs5VrsuwkETXxB2-7zckeR1Bac0xMtL_N3moTVHxcX0PZKuRAYkl-tDbJOmV3ll[1] Bis(2-ethylhexyl) ether|High-Purity Research Chemical. benchchem.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEi_6-f3HnHsxRo-DCWNoESEPqBRZ6-u_V-EEVqVZN1xapHPD8xQbb0JUfPONYVdEgOXCQgdjUjMnTYKuK7FCVzPIROwrHLMrs-fviOn8Dqe0xk7Wv9lhp0eG-Bovji-OeQTjY=

Sources

Optimization

Technical Support Center: Troubleshooting Low Conversion in Salicylaldehyde Alkylation

Welcome to the Technical Support Center for synthetic organic chemistry. This guide is specifically engineered for researchers, scientists, and drug development professionals facing low yields during the O-alkylation of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for synthetic organic chemistry. This guide is specifically engineered for researchers, scientists, and drug development professionals facing low yields during the O-alkylation of salicylaldehyde (Williamson ether synthesis).

Mechanistic Insights: Why Salicylaldehyde is a Problematic Substrate

Salicylaldehyde is not a typical phenol. Standard Williamson ether synthesis conditions (e.g., Na₂CO₃ in acetone) often result in dismal conversion rates (< 30%). As a Senior Application Scientist, understanding the causality behind this failure is the first step to troubleshooting:

  • Intramolecular Hydrogen Bonding: The ortho-formyl group forms a strong with the phenolic hydroxyl group, which thermodynamically stabilizes the starting material and resists deprotonation[1].

  • Chelation & Electronic Deactivation: Upon deprotonation, the resulting phenoxide anion is stabilized by the electron-withdrawing resonance of the aldehyde. More critically, the phenoxide oxygen and the adjacent carbonyl oxygen strongly chelate the metal counterion (e.g., K⁺ or Na⁺). This forms a "tight ion pair" that sterically and electronically shields the oxygen, drastically reducing its nucleophilicity[2].

Pathway SA Salicylaldehyde (Intramolecular H-Bond) Phenoxide Phenoxide-Metal Chelate (Reduced Nucleophilicity) SA->Phenoxide K2CO3 / DMF (Deprotonation) Product O-Alkylated Product (High Yield) Phenoxide->Product R-X + NaI (Finkelstein) Degradation Aldol/Cannizzaro Degradation Phenoxide->Degradation Strong Base (NaOH) High Heat

Mechanistic pathway of salicylaldehyde alkylation highlighting chelation and side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my conversion stuck at 20–30% despite using a large excess of alkyl halide? A1: This is the hallmark of the chelation effect described above. If you are using a weak base in a moderately polar solvent, the phenoxide remains in an unreactive tight ion pair. Solution: Switch to Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) in a strongly polar aprotic solvent like or Acetonitrile (MeCN)[3]. These solvents effectively solvate the metal cation, breaking the chelate and leaving a highly reactive, "naked" phenoxide anion.

Q2: I switched to K₂CO₃/DMF, but my alkyl chloride is still reacting too slowly. Should I increase the temperature? A2: No. Increasing the temperature above 80 °C risks degrading the aldehyde (see Q3). Instead, employ Finkelstein catalysis . Add 0.5 to 1.0 equivalents of Sodium Iodide (NaI) or Potassium Iodide (KI) to the reaction mixture[4]. The iodide ion acts as a superior nucleophile, displacing the chloride to form an alkyl iodide in situ, which is then rapidly attacked by the phenoxide.

Q3: My reaction mixture turns dark brown/black, and TLC shows a complex mixture of spots. What is happening? A3: The aldehyde group is highly sensitive. If you are using strong aqueous bases (like NaOH or KOH) or excessive heat, you are likely triggering the Cannizzaro reaction (disproportionation into salicylic acid and salicyl alcohol) or aldol-type condensations. Always use mild carbonate bases and keep the temperature strictly between 60–80 °C.

Q4: Direct alkylation completely fails due to the extreme steric hindrance of my alkylating agent. What is the ultimate fallback? A4: When direct O-alkylation is impossible, you must temporarily remove the electronic and chelating influence of the aldehyde via a Protection-Deprotection strategy . By reacting salicylaldehyde with aniline, you form a [5]. This intermediate breaks the detrimental chelation effect, allowing for smooth O-alkylation. The imine is then easily hydrolyzed back to the aldehyde during an acidic workup.

Quantitative Data Summary

Use the following table to benchmark your expected yields based on the conditions chosen:

Reaction ConditionBase / SolventAdditiveExpected YieldPrimary Issue Addressed
Standard Williamson Na₂CO₃ / AcetoneNone15 – 30%Baseline (Often fails due to chelation)
Optimized Direct K₂CO₃ / DMFNone50 – 65%Base solubility, cation solvation
Finkelstein-Assisted K₂CO₃ / DMFNaI (0.5 eq)75 – 90%Poor alkyl halide electrophilicity
Schiff Base Route K₂CO₃ / DMFNone80 – 95%*Extreme steric hindrance / Aldehyde side reactions

*Yield represents the overall conversion across the 3-step protection-alkylation-deprotection sequence.

Troubleshooting Workflow

DecisionTree Start Issue: Low Conversion (< 30% Yield) CheckBase Is the base too weak or insoluble? Start->CheckBase UseK2CO3 Switch to K2CO3/Cs2CO3 in DMF or MeCN CheckBase->UseK2CO3 Yes CheckAlkyl Is the alkyl halide reactivity low? CheckBase->CheckAlkyl No AddNaI Add 0.5-1.0 eq NaI (Finkelstein Catalysis) CheckAlkyl->AddNaI Yes (R-Cl or R-Br) CheckSide Are there multiple side-product spots? CheckAlkyl->CheckSide No Protect Use Schiff Base Protection Strategy CheckSide->Protect Yes (Aldehyde Degradation)

Decision tree for troubleshooting low conversion in salicylaldehyde O-alkylation workflows.

Self-Validating Experimental Protocols

Protocol A: Optimized Direct O-Alkylation via Finkelstein Catalysis

Causality & Validation: This protocol overcomes the poor nucleophilicity of the salicylaldehyde phenoxide by generating a highly reactive alkyl iodide in situ[4]. The use of DMF ensures the potassium cation is fully solvated, breaking the phenoxide-carbonyl chelate.

  • Preparation: In an oven-dried flask, dissolve salicylaldehyde (1.0 eq) in anhydrous DMF (0.5 M). Add finely powdered, anhydrous K₂CO₃ (1.5 eq).

  • Validation Checkpoint 1: Stir at room temperature for 30 minutes. The solution will transition from colorless/pale yellow to a vibrant, deep yellow or orange. This color change is a self-validating indicator that the phenoxide anion has successfully formed.

  • Catalysis & Alkylation: Add NaI (0.5 eq) followed by the alkyl bromide/chloride (1.2 eq). Heat the reaction mixture to 70 °C under an inert atmosphere (N₂/Ar).

  • Validation Checkpoint 2: Monitor via TLC (typically 8:2 Hexane/EtOAc). The product spot (O-alkylated) will run significantly higher (higher Rf) than the highly polar, H-bonded salicylaldehyde starting material.

  • Workup: Cool to room temperature and quench with a large excess of water (at least 5x the DMF volume). Extract with EtOAc.

  • Validation Checkpoint 3: To ensure complete removal of DMF (which artificially inflates crude yields and ruins NMR spectra), wash the combined organic layers with a 5% aqueous LiCl solution or brine at least 5 times. Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: The Schiff Base Protection-Alkylation Route

Causality & Validation: When direct alkylation fails due to extreme steric bulk, the aldehyde must be temporarily masked. Converting it to an imine (Schiff base) eliminates the electron-withdrawing resonance and the hydrogen-bonding chelate, restoring normal phenolic reactivity[5].

  • Protection: Dissolve salicylaldehyde (1.0 eq) in ethanol. Add aniline (1.0 eq) and a catalytic drop of glacial acetic acid. Reflux for 2 hours.

  • Validation Checkpoint 1: As the Schiff base (salicylidene-aniline) forms, it often precipitates upon cooling. It can also be verified by the disappearance of the aldehyde peak (~10 ppm) in a quick crude ¹H-NMR.

  • Alkylation: Isolate the Schiff base and dissolve in DMF. Add K₂CO₃ (2.0 eq) and the alkyl halide (1.5 eq). Heat to 80 °C for 12–16 hours.

  • Deprotection (One-Pot Workup): Cool the mixture and add 1 M HCl, stirring vigorously for 1 hour. The acidic aqueous environment hydrolyzes the imine back to the aldehyde and aniline.

  • Validation Checkpoint 2: Extract with diethyl ether. Wash the organic layer sequentially with 1 M HCl (to remove aniline as its water-soluble hydrochloride salt) and saturated NaHCO₃ (to neutralize). The resulting concentrated organic layer will yield the pure O-alkylated benzaldehyde.

References

  • An In-Depth Technical Guide to the Synthesis of 2-Ethoxybenzaldehyde from Salicylaldehyde , Benchchem.

  • Pyridoxal and Salicylaldehyde Derivatives: Synthesis, Characterization, and Antifungal Potential Against Opportunistic Yeast Pathogens , MDPI.

  • Catalytic intramolecular hydroamination of aminoallenes using titanium complexes of chiral, tridentate, dianionic imine-d , National Science Foundation (NSF).

  • Transition Metal Catalysis Controlled by Hydrogen Bonding in the Second Coordination Sphere , PubMed Central (PMC).

  • Synthesis, Structure–Activity Relationships, and Antiviral Profiling of 1-Heteroaryl-2-Alkoxyphenyl Analogs as Inhibitors , Lirias (KU Leuven).

Sources

Troubleshooting

Technical Support Center: Handling Steric Hindrance in Ortho-Substituted Benzaldehydes

Welcome to the technical support center for navigating the complexities of steric hindrance in ortho-substituted benzaldehydes. This guide is designed for researchers, scientists, and drug development professionals who e...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for navigating the complexities of steric hindrance in ortho-substituted benzaldehydes. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges when working with these sterically demanding substrates. Here, we will dissect common experimental failures, provide in-depth troubleshooting protocols, and explain the mechanistic reasoning behind our recommended solutions. Our goal is to empower you with the knowledge to overcome these synthetic hurdles and achieve your desired outcomes with confidence.

Frequently Asked Questions (FAQs)

Here are some of the most common issues our users face when working with ortho-substituted benzaldehydes:

Q1: Why do my standard nucleophilic addition reactions (e.g., Grignard, organolithium) fail or give low yields with ortho-substituted benzaldehydes?

A1: The primary reason for failure is steric hindrance. The ortho-substituent physically blocks the trajectory of the incoming nucleophile, making it difficult to approach the electrophilic carbonyl carbon. This increases the activation energy of the desired reaction, often leading to side reactions or recovery of the starting material. For instance, bulky Grignard reagents may act as bases, deprotonating any available acidic protons, or as reducing agents, rather than adding to the carbonyl.[1][2]

Q2: I am observing unexpected stereoselectivity in my Wittig reaction. Why is the Z-isomer forming in higher-than-expected ratios?

A2: This is a known phenomenon with certain ortho-substituted benzaldehydes, particularly those with heteroatom substituents.[3][4] The anomalous increase in Z-alkene content can be rationalized by the [2+2] cycloaddition mechanism of the Wittig reaction.[3] A cooperative effect can also be observed where increased steric bulk on the ylide further enhances the formation of the Z-isomer.[3]

Q3: My oxidation of an ortho-substituted benzaldehyde to the corresponding carboxylic acid is sluggish. What can I do?

A3: The oxidation of ortho-substituted benzaldehydes can be subject to steric hindrance, which slows down the reaction rate.[5][6] The approach of the oxidizing agent to the aldehyde group is impeded by the ortho-substituent. To overcome this, you might consider using more reactive oxidizing agents or optimizing the reaction conditions (e.g., temperature, catalyst). For example, studies on the oxidation by N-bromobenzamide (NBB) and ethyl chlorocarbamate (ECC) have shown that while steric hindrance is a factor, the reaction can still proceed to give good yields of the corresponding benzoic acids.[5]

Q4: Are there any general strategies to improve the success of reactions with highly hindered benzaldehydes?

A4: Yes, several strategies can be employed. One common approach is to use a Lewis acid additive to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[1] Another strategy is to use smaller, more reactive nucleophiles. For example, organolithium reagents are generally more reactive than Grignard reagents.[1] Carefully increasing the reaction temperature can also provide the necessary activation energy to overcome the steric barrier, though this should be done cautiously to avoid decomposition.[1]

Troubleshooting Guides

This section provides detailed troubleshooting guides for specific reactions where steric hindrance in ortho-substituted benzaldehydes is a major obstacle.

Issue 1: Low or No Yield in Grignard Reactions

Symptom: After performing a Grignard reaction with an ortho-substituted benzaldehyde, you observe mainly unreacted starting material or side products from reduction or enolization.

Cause: The steric bulk of the ortho-substituent and potentially the Grignard reagent itself prevents the nucleophilic addition from occurring efficiently. The Grignard reagent may instead act as a base or a reducing agent.[2]

Solutions:

  • Solution 1: Use a Lewis Acid Additive (e.g., CeCl₃ - The Luche Reduction Conditions): The addition of cerium(III) chloride can enhance the electrophilicity of the carbonyl carbon and suppress side reactions.[1]

    Protocol: Grignard Reaction with CeCl₃ Additive

    • Dry the CeCl₃·7H₂O under vacuum at 140-150 °C for 4 hours to obtain anhydrous CeCl₃.

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend anhydrous CeCl₃ (1.2 eq) in dry THF.

    • Stir the suspension vigorously for 2 hours at room temperature.

    • Cool the suspension to -78 °C.

    • Add the Grignard reagent (1.1 eq) dropwise and stir for 1 hour.

    • Add a solution of the ortho-substituted benzaldehyde (1.0 eq) in dry THF dropwise.

    • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the progress by TLC.

    • Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

    • Allow the mixture to warm to room temperature and extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • Solution 2: Switch to a More Reactive Organometallic Reagent (e.g., Organolithium): Organolithium reagents are generally more reactive than their Grignard counterparts and can sometimes overcome the steric barrier more effectively.[1]

  • Solution 3: Increase the Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy. This should be monitored closely to prevent decomposition of the reactants or products.[1]

Reagent/ConditionTypical Yield (Unhindered)Typical Yield (Ortho-Substituted)Notes
Grignard Reagent>90%<20%Prone to side reactions.
Grignard with CeCl₃>90%50-80%Suppresses side reactions.
Organolithium Reagent>90%40-70%More reactive, but also more basic.
Issue 2: Poor Conversion in Wittig Olefination

Symptom: The Wittig reaction with an ortho-substituted benzaldehyde results in low conversion to the desired alkene, with significant recovery of the starting aldehyde.

Cause: The steric hindrance from the ortho-substituent impedes the initial nucleophilic attack of the phosphorus ylide on the carbonyl carbon, which is the rate-determining step.

Solutions:

  • Solution 1: Use the Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction, which utilizes a phosphonate carbanion, often provides better yields for sterically hindered aldehydes compared to the standard Wittig reaction. The smaller size and increased nucleophilicity of the phosphonate carbanion can help overcome the steric barrier.[1]

    Protocol: Horner-Wadsworth-Emmons Reaction

    • In a flame-dried flask under an inert atmosphere, dissolve the phosphonate ester (1.1 eq) in dry THF.

    • Cool the solution to -78 °C.

    • Add a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.1 eq), dropwise to generate the phosphonate carbanion.

    • Stir the mixture at -78 °C for 30 minutes.

    • Add a solution of the ortho-substituted benzaldehyde (1.0 eq) in dry THF dropwise.

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC.

    • Quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the product with an organic solvent.

    • Dry, concentrate, and purify the product as described previously.

  • Solution 2: Employ a More Reactive (Unstabilized) Ylide: If the standard Wittig reaction must be used, employing a more reactive, unstabilized ylide may improve the reaction rate. However, this may also affect the stereoselectivity of the reaction.[7]

Issue 3: Failure of the Cannizzaro Reaction

Symptom: An attempted Cannizzaro reaction on an ortho-substituted benzaldehyde (which lacks an α-hydrogen) results in no reaction.

Cause: The Cannizzaro reaction involves the base-induced disproportionation of two aldehyde molecules.[8][9] The mechanism involves a nucleophilic attack of a hydroxide ion on the carbonyl carbon, followed by a hydride transfer to a second aldehyde molecule.[8][9] Severe steric hindrance from a bulky ortho-substituent can hinder both the initial hydroxide attack and the subsequent hydride transfer between the two bulky tetrahedral intermediates.

Solutions:

  • Solution 1: Use a Crossed Cannizzaro Reaction with a Sacrificial Aldehyde: In a crossed Cannizzaro reaction, a more reactive, non-enolizable aldehyde (typically formaldehyde) is used in excess as the hydride donor.[8] This circumvents the need for two sterically hindered aldehyde molecules to interact. The ortho-substituted benzaldehyde is preferentially reduced to the corresponding alcohol, while the formaldehyde is oxidized to formate.[8]

    Protocol: Crossed Cannizzaro Reaction

    • Dissolve the ortho-substituted benzaldehyde (1.0 eq) in methanol.

    • Add an aqueous solution of formaldehyde (e.g., formalin, 2-3 eq).

    • Add a concentrated aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide (2-3 eq), portion-wise, while maintaining the temperature below 20 °C with an ice bath.

    • Stir the reaction mixture vigorously at room temperature for 12-24 hours.

    • Dilute the reaction mixture with water and extract the benzyl alcohol product with an organic solvent.

    • The aqueous layer can be acidified to precipitate the benzoic acid, although in this variation, the primary product is the alcohol.

    • Isolate and purify the alcohol product.

  • Solution 2: Increase Base Concentration and Temperature: In some cases, increasing the concentration of the base and the reaction temperature can force the reaction to proceed, although this may lead to side reactions and decomposition.

Visualizing Steric Hindrance and Reaction Pathways

To better understand the concepts discussed, the following diagrams illustrate the challenges and solutions.

Diagram 1: The Challenge of Nucleophilic Addition

G cluster_0 Standard Nucleophilic Addition ortho_benzaldehyde Ortho-Substituted Benzaldehyde no_reaction Low or No Yield ortho_benzaldehyde->no_reaction Leads to nucleophile Bulky Nucleophile (e.g., Grignard) steric_hindrance Steric Hindrance nucleophile->steric_hindrance steric_hindrance->ortho_benzaldehyde Blocks Attack

Caption: Steric hindrance from the ortho-substituent blocks nucleophilic attack.

Diagram 2: Overcoming Steric Hindrance in Grignard Reactions

G cluster_1 Solution 1: Lewis Acid cluster_2 Solution 2: More Reactive Nucleophile start Ortho-Substituted Benzaldehyde + Grignard lewis_acid Add Lewis Acid (e.g., CeCl3) start->lewis_acid organolithium Use Organolithium start->organolithium activated_carbonyl Activated Carbonyl (More Electrophilic) lewis_acid->activated_carbonyl successful_addition Successful Nucleophilic Addition activated_carbonyl->successful_addition direct_attack Direct Nucleophilic Attack organolithium->direct_attack

Caption: Strategies to promote nucleophilic addition to hindered benzaldehydes.

Diagram 3: Troubleshooting the Cannizzaro Reaction

G problem Cannizzaro Reaction Fails (Steric Hindrance) solution Crossed Cannizzaro Reaction problem->solution Solution reactants Ortho-Substituted Benzaldehyde + Formaldehyde (excess) + Concentrated Base solution->reactants mechanism Formaldehyde acts as hydride donor reactants->mechanism products Primary Alcohol (from hindered aldehyde) + Formate (from formaldehyde) mechanism->products

Caption: Using a crossed Cannizzaro reaction to circumvent steric hindrance.

References

  • Banerji, K. K. (1988). Separation of polar and steric effects in the oxidation of ortho-substituted benzaldehydes by N-bromobenzamide. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 100(5), 397-403. [Link]

  • Mathur, D., Sharma, P. K., & Banerji, K. K. (1998). Separation of polar and sterlc effects in the oxidation of ortho-substituted benzaldehydes by ethyl chlorocarbamate. Indian Journal of Chemistry - Section A, 37(6), 525-528. [Link]

  • Byrne, P. A., Higham, L. J., McGovern, P., & Gilheany, D. G. (2012). Anomalous Z-isomer content in Wittig reaction products from keto-stabilised ylides with ortho-heteroatom substituted benzaldehydes. Tetrahedron Letters, 53(49), 6701-6704. [Link]

  • Raju, V. S., Sharma, P. K., & Banerji, K. K. (2000). Kinetics and mechanism of the oxidation of substituted benzaldehydes by benzyltrimethylammonium chlorobromate. The Journal of Organic Chemistry, 65(11), 3322-3325. [Link]

  • Chen, M. S., & White, M. C. (2017). Pd-Catalyzed Ortho C–H Hydroxylation of Benzaldehydes Using a Transient Directing Group. Organic Letters, 19(22), 6132-6135. [Link]

  • Dunne, E. C., Coyne, E. J., & Crowley, P. B. (2002). Cooperative ortho-effects on the Wittig reaction. Interpretation of stereoselectivity in the reaction of ortho-halo-substituted benzaldehydes and benzylidenetriphenylphosphoranes. Journal of the Chemical Society, Perkin Transactions 1, (1), 199-205. [Link]

  • Kumbhat, S. (2013). Structure-Reactivity Correlation in the Oxidation of Substituted Benzaldehydes by Pyridinium Bromochromate. International Journal of Chemical and Physical Sciences, 2(6), 1-10. [Link]

  • Wikipedia. (2024). Cannizzaro reaction. [Link]

  • Dunne, E. C., Coyne, E. J., & Crowley, P. B. (2002). Co-operative ortho-effects on the Wittig reaction. Interpretation of stereoselectivity in the reaction of ortho-halo-substituted benzaldehydes and benzylidenetriphenylphosphoranes. University of Galway Research. [Link]

  • Kotora, M., et al. (2015). Enantioselective Allylation of Selected ortho-Substituted Benzaldehydes: A Comparative Study. Charles Explorer. [Link]

  • Banerji, K. K. (1986). Kinetics and mechanism of the oxidation of substituted benzaldehydes by N-bromobenzamide. The Journal of Organic Chemistry, 51(25), 4764-4767. [Link]

  • van der Heijden, G., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4049-4053. [Link]

  • Tormena, C. F., et al. (2019). 1JCH Coupling in Benzaldehyde Derivatives: Ortho Substitution Effect. ACS Omega, 4(1), 1845-1853. [Link]

  • Le, T.-B., & Wibaut, F. (2020). E,Z-Selectivity in the reductive cross-coupling of two benzaldehydes to stilbenes under substrate control. Organic & Biomolecular Chemistry, 18(29), 5604-5609. [Link]

  • van der Heijden, G., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4049-4053. [Link]

  • Ataman Kimya. (n.d.). ORTHO CHLORO BENZALDEHYDE. [Link]

  • Patel, S., Panda, M. P., Kuanar, M., & Mishra, B. K. (2004). Alkylation of substituted benzaldehyde on a solid matrix by using Grignard reagent. Indian Journal of Chemistry - Section B, 43B(6), 1299-1301. [Link]

  • Snieckus, V. (n.d.). Directed (ortho) Metallation. [Link]

  • ResearchGate. (2024). Synthetic applications of the Cannizzaro reaction. [Link]

  • Geissman, T. A. (1951). The Cannizzaro Reaction. Organic Reactions, 2, 94-113. [Link]

  • Google Patents. (2004).
  • van der Heijden, G., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. ResearchGate. [Link]

  • Diva-Portal.org. (2021). Ortho-directed substitution of 2,1,3-benzothiadiazole derivatives. [Link]

  • Byrne, P. A., & Gilheany, D. G. (2013). The modern interpretation of the Wittig reaction mechanism. Chemical Society Reviews, 42(16), 6670-6685. [Link]

  • Chemistry Stack Exchange. (2014). Wittig reaction with benzaldehyde. [Link]

  • Schlosser, M. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ARKIVOC, 2015(4), 19-47. [Link]

  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • K. C. Nicolaou and co-workers. (1998). Angew. Chem. Int. Ed., 37, 2708. [Link]

  • Neupane, N. P. (2018). What types of aldehydes give cannizzaro reaction? Quora. [Link]

  • Clayden, J., & Youssef, T. (2018). Directed Metalation of Arenes with Organolithiums, Lithium Amides, and Superbases. In Comprehensive Organic Synthesis (2nd ed., Vol. 1, pp. 748-791). Elsevier. [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]

  • Aurora Chemistry for everyone. (2024, October 13). CANNIZZARO reaction of BENZALDEHYDE C6H5CHO [Video]. YouTube. [Link]

  • Patel, S., et al. (2004). Alkylation of Substituted Benzaldehyde on a Solid Matrix by Using Grignard Reagent. ResearchGate. [Link]

  • Wikipedia. (2024). Protecting group. [Link]

  • LibreTexts Chemistry. (2023). 16.6: An Explanation of Substituent Effects. [Link]

  • ResearchGate. (n.d.). The developing steric hindrance and ortho effect in aromatic amides. [Link]

  • Turcas, R., et al. (2018). Steric control and the mechanism of benzaldehyde oxidation by polypyridyl oxoiron(iv) complexes: aromatic versus benzylic hydroxylation of aromatic aldehydes. Dalton Transactions, 47(10), 3248-3252. [Link]

  • Sun, Q., et al. (2022). Steering on-surface reactions through molecular steric hindrance and molecule-substrate van der Waals interactions. BORIS Portal. [Link]

  • International Journal of Scientific Development and Research. (2023). Ortho Position Changing in Molecules: A Conceptual Perspective. [Link]

Sources

Optimization

Technical Support Center: Bisulfite Purification of Benzaldehyde Ethers

Topic: Bisulfite Wash Technique for Purifying Benzaldehyde Ethers Content Type: Technical Support Center Guide Audience: Researchers, Scientists, Drug Development Professionals Core Principles & Mechanism The Challenge:...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Bisulfite Wash Technique for Purifying Benzaldehyde Ethers Content Type: Technical Support Center Guide Audience: Researchers, Scientists, Drug Development Professionals

Core Principles & Mechanism

The Challenge: Benzaldehyde ethers (e.g., anisaldehyde, vanillin derivatives, benzyloxybenzaldehydes) often possess significant lipophilicity compared to simple benzaldehyde. In crude reaction mixtures (such as Williamson ether syntheses), they coexist with non-carbonyl impurities like unreacted alkyl halides, phenols, or over-alkylated byproducts.

The Solution: The bisulfite wash utilizes the reversible nucleophilic addition of the bisulfite ion (


) to the aldehyde carbonyl. This transforms the lipophilic aldehyde into a water-soluble 

-hydroxy sulfonate salt (bisulfite adduct), effectively "pulling" it into the aqueous phase while non-carbonyl impurities remain in the organic phase.

The Equilibrium:



Critical Insight for Benzaldehyde Ethers: Electron-donating alkoxy groups (e.g., -OMe, -OBn) reduce the electrophilicity of the carbonyl carbon, potentially slowing adduct formation. Furthermore, the increased lipophilicity of the "ether tail" can make the adduct less soluble in water than expected, leading to precipitation or emulsions. The "Methanol-Facilitated" protocol described below is the industry standard for overcoming these solubility barriers.

Experimental Protocols

Protocol A: The "Methanol-Facilitated" Liquid-Liquid Extraction (Recommended)

Best for: Lipophilic aldehydes (benzaldehyde ethers) that react slowly in biphasic systems.

Reagents:

  • Crude Mixture (containing target aldehyde)[1]

  • Methanol (MeOH)

  • Saturated Aqueous Sodium Bisulfite (

    
    , freshly prepared)
    
  • Ethyl Acetate (EtOAc) or Hexanes[2][3]

  • Sodium Hydroxide (NaOH, 10% w/v) or Sodium Carbonate (

    
    )
    

Step-by-Step Workflow:

  • Homogenization: Dissolve the crude organic mixture in a minimal amount of Methanol (approx. 3-5 mL per gram of crude).

    • Why? Methanol acts as a phase transfer bridge, allowing the bisulfite ion to contact the lipophilic aldehyde intimately, ensuring rapid adduct formation.

  • Adduct Formation: Add Saturated Aqueous

    
      (1.5 - 2.0 equivalents relative to aldehyde). Shake vigorously for 2–5 minutes.
    
    • Observation: The solution may warm slightly (exothermic). A precipitate may form; this is normal.[4]

  • Phase Creation: Dilute the mixture with Deionized Water (approx. 5x the volume of bisulfite solution) to dissolve any precipitated adduct.

  • Wash (Impurity Removal): Add an immiscible non-polar solvent (e.g., 10% EtOAc in Hexanes). Shake and allow layers to separate.[2][3][4]

    • Top Layer (Organic): Contains non-aldehyde impurities (ethers, alkyl halides). Discard or save for analysis.

    • Bottom Layer (Aqueous): Contains the target aldehyde-bisulfite adduct.[5][6] Collect this.

  • Regeneration: Transfer the aqueous layer to a clean flask. Adjust pH to >12 using 10% NaOH or saturated

    
    . Stir for 10-15 minutes.
    
    • Observation: The solution will become cloudy as the free aldehyde regenerates and oils out.

  • Extraction: Extract the regenerated aldehyde with EtOAc or DCM (3x). Dry combined organics over

    
     and concentrate.
    
Protocol B: Precipitation (High Purity / Crystallization)

Best for: Large scale purification where the adduct is known to be insoluble (e.g., Anisaldehyde in high concentrations).

  • Dissolve crude in minimal Ethanol.

  • Add excess saturated

    
     solution with vigorous stirring.
    
  • Cool to 0°C. The adduct will crystallize as a white solid.

  • Filter the solid and wash with diethyl ether (removes organic impurities).

  • Suspend solid in water/EtOAc and add base to regenerate (as in Protocol A).

Visual Workflows

Figure 1: Purification Logic Flow

BisulfiteWorkflow Start Crude Mixture (Aldehyde + Impurities) Step1 1. Dissolve in MeOH 2. Add Sat. NaHSO3 Start->Step1 Step2 Add Water + Non-Polar Solvent (Phase Separation) Step1->Step2 Adduct Formation SepFunnel Separation Step2->SepFunnel OrgLayer Organic Layer (Impurities: R-X, Phenols) SepFunnel->OrgLayer Top Phase AqLayer Aqueous Layer (Bisulfite Adduct) SepFunnel->AqLayer Bottom Phase Discard Discard OrgLayer->Discard Waste Regen Add NaOH (pH > 12) Extract with EtOAc AqLayer->Regen Regeneration Final Pure Benzaldehyde Ether Regen->Final

Caption: Decision logic for separating benzaldehyde ethers from non-carbonyl impurities using the Methanol-Facilitated Bisulfite Wash.

Troubleshooting Guide

Common Issues & Solutions
SymptomProbable CauseCorrective Action
No Adduct Formation (Aldehyde remains in organic layer)Steric Hindrance: Ortho-substituents (e.g., 2,6-dimethoxy) block nucleophilic attack.Increase reaction time (up to 12h). Use 40% NaHSO3 (supersaturated). Warm slightly (35°C).
Biphasic Kinetics: Reaction is too slow in immiscible solvents (Ether/Water).Use Protocol A: Add Methanol or Ethanol to homogenize the mixture before adding water.
Emulsion / Interface Solids Adduct Precipitation: The adduct is insoluble in the water volume used.Do not filter yet. Add more water to dissolve the adduct into the aqueous layer. If it remains insoluble, filter the solid, wash with ether, and proceed to regeneration.
Low Recovery Yield Incomplete Regeneration: pH is not high enough to reverse equilibrium.Ensure pH is >12 . Use 10% NaOH instead of Bicarbonate. Stir the biphasic regeneration mix for at least 20 mins.
Old Reagent: Bisulfite oxidizes to sulfate over time.Use freshly prepared saturated

. Check if the solution smells strongly of

(good) or is odorless (bad).
Product Decomposition Acid Sensitivity: Acetals or silyl ethers cleaving during formation.Buffer the bisulfite solution to pH ~6-7 using phosphate buffer (adduct formation is slower but gentler).
Frequently Asked Questions (FAQs)

Q: Can I use this for Acetals (e.g., Benzaldehyde dimethyl acetal)? A: No. Sodium bisulfite solution is acidic (pH ~4). It will hydrolyze the acetal back to the aldehyde, which will then form the adduct. If your target is the acetal, do not use this wash.

Q: My benzaldehyde ether is a solid. Can I just filter the adduct? A: Yes (Protocol B). However, ensure you wash the filter cake thoroughly with a non-polar solvent (ether/hexanes) to remove trapped impurities before regenerating.

Q: Can I regenerate the aldehyde without using strong base (NaOH)? A: Yes. If your molecule is base-sensitive (e.g., contains esters), you can use Formaldehyde (37% aq) or Acetone to transfer the bisulfite. Add excess formaldehyde to the aqueous adduct solution; formaldehyde binds bisulfite more strongly, releasing your benzaldehyde. Alternatively, use the TMS-Cl/Acetonitrile method for non-aqueous regeneration [1].

References

  • Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999). A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. Journal of Organic Chemistry, 64(15), 5722-5724. Link

  • McConnell, M. et al. (2017). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Organic Process Research & Development. Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Reference Data & Comparative Studies

Validation

FTIR Analysis of 2-Octyloxybenzaldehyde: A Comparative Guide

Executive Summary Objective: To provide a technical framework for the identification and quality control of 2-octyloxybenzaldehyde using Fourier Transform Infrared (FTIR) spectroscopy. Core Insight: The critical analytic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To provide a technical framework for the identification and quality control of 2-octyloxybenzaldehyde using Fourier Transform Infrared (FTIR) spectroscopy.

Core Insight: The critical analytical metric for 2-octyloxybenzaldehyde is the Carbonyl Blue Shift . Unlike its precursor (salicylaldehyde), which exhibits a suppressed carbonyl frequency due to intramolecular hydrogen bonding, 2-octyloxybenzaldehyde displays a distinct shift to a higher wavenumber. This guide details the mechanistic origins of this shift, provides comparative data against isomers and precursors, and outlines a self-validating experimental protocol for reaction monitoring.

Part 1: Mechanistic Insight & Spectral Theory

The "Blue Shift" Phenomenon

The synthesis of 2-octyloxybenzaldehyde typically involves the O-alkylation of salicylaldehyde. The FTIR spectrum acts as a definitive probe for this transformation based on two competing electronic and structural effects:

  • Loss of Intramolecular Hydrogen Bonding:

    • Precursor (Salicylaldehyde): The carbonyl oxygen accepts a hydrogen bond from the ortho-hydroxyl group. This interaction weakens the C=O bond, lengthening it and lowering its vibrational frequency to ~1660–1665 cm⁻¹ .

    • Product (2-Octyloxybenzaldehyde): Alkylation removes the hydroxyl proton. The hydrogen bond is ruptured, restoring the C=O bond order and causing a shift to a higher frequency (Blue Shift).

  • Steric Inhibition of Resonance (The Ortho Effect):

    • The bulky octyloxy group at the ortho position creates steric repulsion with the carbonyl oxygen. This forces the carbonyl group to twist slightly out of planarity with the benzene ring.

    • Result: Reduced

      
      -conjugation between the phenyl ring and the carbonyl group further increases the C=O double-bond character, pushing the frequency higher than typical para-substituted isomers.
      

Part 2: Comparative Analysis

The following table synthesizes experimental data to distinguish 2-octyloxybenzaldehyde from its precursors, isomers, and standards.

Table 1: Comparative FTIR Carbonyl Frequencies[1][2]
CompoundStructure Type

(cm⁻¹)
Key Mechanistic DriverDiagnostic Features
Salicylaldehyde Precursor1661 – 1665 Intramolecular H-Bonding (Red Shift)Broad -OH stretch at 3200 cm⁻¹; Lower C=O frequency.
2-Octyloxybenzaldehyde Target Product 1685 – 1692 H-Bond Removal + Steric Twist Blue Shift (+20-25 cm⁻¹ vs precursor); Strong aliphatic C-H stretches (2850-2950 cm⁻¹).
4-Octyloxybenzaldehyde Isomer (Para)1695 – 1700Resonance Donation (EDG)Higher frequency than ortho; No steric twist; Alkyl chain peaks present.
Benzaldehyde Standard1700 – 1704Conjugation (Baseline)Reference standard; no alkyl chain peaks.

Note: Data ranges reflect variations in solvent (solution phase) vs. neat (liquid film) acquisition. Neat samples typically show slightly lower wavenumbers due to intermolecular dipole interactions.

Part 3: Experimental Protocol (Reaction Monitoring)

Application: Monitoring the O-alkylation of salicylaldehyde with 1-bromooctane.

Materials & Methods[3][4][5][6]
  • Instrument: FTIR Spectrometer (ATR accessory recommended for neat liquids).

  • Resolution: 4 cm⁻¹.

  • Scans: 16 minimum.

  • Baseline Correction: Automatic.

Step-by-Step Workflow
  • Baseline Acquisition (t=0):

    • Take a spectrum of the pure starting material (Salicylaldehyde).

    • Verify: Strong peak at ~1665 cm⁻¹ (C=O) and broad peak at ~3200-3400 cm⁻¹ (Phenolic O-H).

  • Reaction Sampling:

    • Extract a 50 µL aliquot from the reaction vessel.

    • Critical Step: Perform a mini-workup (add 200 µL Ethyl Acetate, wash with 200 µL water) to remove inorganic bases/salts that scatter IR light.

    • Spot the organic layer onto the ATR crystal; allow solvent to evaporate.

  • Endpoint Determination:

    • Criterion A (Disappearance): The broad Phenolic O-H band (~3200 cm⁻¹) must vanish.

    • Criterion B (Shift): The Carbonyl peak must migrate from 1665 cm⁻¹ to the 1685–1690 cm⁻¹ region.

    • Criterion C (Appearance): Distinct aliphatic C-H stretching bands (2850, 2920 cm⁻¹) from the octyl chain must appear.

Visualization: Logic Flow for Quality Control

FTIR_Analysis Start Sample Aliquot CheckOH Check 3200-3400 cm⁻¹ (Broad OH Band) Start->CheckOH CheckCO Check Carbonyl Region (1650-1700 cm⁻¹) Start->CheckCO Result_OH_Present OH Band Detected CheckOH->Result_OH_Present Band Visible Result_OH_Absent OH Band Absent CheckOH->Result_OH_Absent Baseline Flat Result_CO_Low Peak at ~1665 cm⁻¹ CheckCO->Result_CO_Low Unshifted Result_CO_High Peak at ~1685-1690 cm⁻¹ CheckCO->Result_CO_High Blue Shifted Decision_Incomplete Reaction Incomplete (Continue Heating) Result_OH_Present->Decision_Incomplete Decision_Complete Reaction Complete (Proceed to Workup) Result_OH_Absent->Decision_Complete AND Result_CO_Low->Decision_Incomplete Result_CO_High->Decision_Complete

Figure 1: Decision logic for monitoring the synthesis of 2-octyloxybenzaldehyde via FTIR. Green nodes indicate success criteria.

Part 4: Troubleshooting & Validation

To ensure the trustworthiness of your data, apply these self-validating checks:

  • The Fermi Resonance Check: Aldehydes exhibit a unique "Fermi Doublet" (C-H stretch of the CHO group) around 2720 cm⁻¹ and 2820 cm⁻¹ .[1]

    • Validation: If you see the C=O peak at 1690 cm⁻¹ but lack the doublet at 2720/2820 cm⁻¹, you may have oxidized your product to a carboxylic acid (2-octyloxybenzoic acid) or formed a ketone byproduct.

  • The Water Interference: Residual water from the workup can mimic the O-H stretch of the starting material.

    • Differentiation: Water appears as a rounded hump at 3400 cm⁻¹ and a bending mode at 1640 cm⁻¹. Phenolic O-H is often broader and centered lower (3200-3300 cm⁻¹).

  • Solvent Contamination: If using DMF (common for alkylations), a strong peak at 1675 cm⁻¹ (Amide I) can overlap with your product. Ensure thorough aqueous washing before analysis.

References

  • BenchChem. (2025).[2] Substituent Effects on Carbonyl (C=O) Stretching Frequency in Benzaldehydes. Retrieved from

  • Makhinya, A. N., et al. (2021). "2-Hydroxy-3-octyloxybenzaldehyde".[3] Molbank, 2021(3), M1263. (Provides comparative data for the 2-hydroxy precursor). Retrieved from

  • LibreTexts Chemistry. (2024). Spectroscopy of Aldehydes and Ketones. Retrieved from

  • NIST Chemistry WebBook. (2024). Benzaldehyde, 2-hydroxy- (Salicylaldehyde) IR Spectrum. Retrieved from

Sources

Comparative

Mass Spectrometry Fragmentation Pattern of Salicylaldehyde Ethers: A Comparative Guide to Structural Elucidation

As a Senior Application Scientist, I frequently encounter the challenge of differentiating positional isomers in drug development and synthetic pipelines. Salicylaldehyde ethers, such as 2-methoxybenzaldehyde, are ubiqui...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of differentiating positional isomers in drug development and synthetic pipelines. Salicylaldehyde ethers, such as 2-methoxybenzaldehyde, are ubiquitous precursors in the synthesis of pharmaceuticals (e.g., hallucinogenic NBOMe derivatives) and fragrances. The critical analytical hurdle is distinguishing the ortho-isomer from its meta and para counterparts.

This guide objectively compares two primary analytical platforms—Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) —to determine the most robust method for structural elucidation based on their fragmentation patterns.

Mechanistic Deep Dive: The "Ortho Effect"

The cornerstone of identifying salicylaldehyde ethers is the ortho effect . In mass spectrometry, the spatial proximity of the ortho-alkoxy group to the formyl moiety facilitates a unique, energy-driven intramolecular rearrangement.

When ionized at 70 eV in an EI source, the resulting radical cation (M+•) undergoes a cyclic transition state. A hydrogen atom from the methoxy group migrates to the carbonyl oxygen. This rearrangement triggers the expulsion of highly specific neutral molecules—predominantly water (H₂O, 18 Da) and formaldehyde (CH₂O, 30 Da)[1][2].

Meta and para isomers lack this spatial proximity. They cannot form the requisite 5- or 6-membered transition states and instead predominantly lose a hydrogen atom (•H) to form stable acylium ions. Therefore, the presence of [M - 18]+• and[M - 30]+• peaks is a definitive structural diagnostic tool for the ortho configuration[3].

Fragmentation M 2-Methoxybenzaldehyde (M+•, m/z 136) MH [M - H]+ m/z 135 M->MH - •H MH2O [M - H2O]+• m/z 118 (Ortho Effect) M->MH2O - H2O MCH2O [M - CH2O]+• m/z 106 (Ortho Effect) M->MCH2O - CH2O Ph Phenyl Cation m/z 77 MH2O->Ph - C2HO

Fig 1: EI-MS fragmentation pathway of 2-methoxybenzaldehyde highlighting the ortho effect.

Platform Comparison: GC-EI-MS vs. LC-ESI-MS/MS

To objectively evaluate the best approach for analyzing these ethers, we must compare the ionization physics of our two primary alternatives.

Alternative A: GC-EI-MS (The Gold Standard for Isomers)

EI is a "hard" ionization technique. The 70 eV electron beam imparts significant internal energy to the molecule, generating odd-electron radical cations (M+•). This excess energy is exactly what is required to drive the complex bond-breaking and bond-making processes of the ortho effect. For small, volatile salicylaldehyde ethers, GC-EI-MS provides highly reproducible, library-matchable spectra that make isomer differentiation trivial.

Alternative B: LC-ESI-MS/MS (The Soft Approach)

ESI is a "soft" ionization technique that generates even-electron protonated molecules ([M+H]+). Fragmentation is achieved via Collision-Induced Dissociation (CID). Because the precursor is an even-electron species, the radical-driven ortho effect (loss of H₂O) is heavily suppressed. Instead, CID typically results in the loss of methanol (CH₃OH, 32 Da) or carbon monoxide (CO, 28 Da). While ESI-MS/MS is superior for bulky, non-volatile derivatives (like intact Schiff bases), it struggles to easily differentiate ortho from para small-molecule precursors without complex MS/MS energy tuning.

Quantitative Performance Data

Table 1: Comparison of EI-MS Fragmentation for Methoxybenzaldehyde Isomers

Fragment Ion (m/z)Neutral Loss2-Methoxybenzaldehyde (Ortho)4-Methoxybenzaldehyde (Para)Mechanistic Origin
136 None (M+•)100% (Base Peak)100% (Base Peak)Molecular Ion
135 •H (1 Da)~50%~90%Cleavage of aldehydic C-H
118 H₂O (18 Da)~25%< 2%Ortho effect (H-transfer)
106 CH₂O (30 Da)~15%< 2%Ortho effect (H-transfer)
77 C₂H₃O₂~60%~30%Phenyl cation formation

Data synthesized from standardized 70 eV EI-MS libraries[1][2].

Table 2: Platform Capability Comparison

FeatureGC-EI-MSLC-ESI-MS/MS
Ionization Type Hard (70 eV), Radical Cation (M+•)Soft, Protonated Molecule ([M+H]+)
Ortho Effect Visibility Highly prominent (M-18, M-30)Weak/Absent (dominated by M-32)
Isomer Differentiation Excellent (Direct spectral readout)Moderate (Requires CID energy tuning)
Best Suited For Small, volatile salicylaldehyde ethersBulky end-products (e.g., NBOMe)

Experimental Protocol: Self-Validating GC-EI-MS Workflow

To ensure absolute trustworthiness, analytical protocols must be self-validating. Relying solely on library matches can lead to false positives when analyzing novel, uncharacterized derivatives. The following GC-EI-MS protocol incorporates a deuterium labeling step to unequivocally validate the hydrogen-transfer mechanism of the ortho effect.

Step 1: Sample Preparation & Isotopic Labeling

  • Standard Prep: Dissolve 1.0 mg of the target salicylaldehyde ether (e.g., 2-methoxybenzaldehyde) in 1.0 mL of GC-grade dichloromethane (DCM).

  • Validation Prep (Causality): Synthesize and prepare a parallel sample of the -OCD₃ isotopologue (e.g., 2-(trideuteromethoxy)benzaldehyde). Why? Tracking the heavy isotope proves that the transferred hydrogen originates specifically from the methoxy group, validating the spatial rearrangement rather than random thermal degradation.

Step 2: Chromatographic Separation

  • Injection: Inject 1 µL into a GC equipped with a non-polar capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm).

  • Method: Set the inlet to 250°C. Program the oven at 50°C (hold 1 min), then ramp at 10°C/min to 250°C. Why? A shallow thermal ramp ensures baseline resolution of any trace meta or para isomeric impurities that could convolute the mass spectrum.

Step 3: Electron Ionization (EI)

  • Parameters: Set the ion source temperature to 230°C and electron energy strictly to 70 eV. Why? 70 eV is the universal standard for EI; altering this energy changes the internal energy deposition, which will skew the relative abundance of the[M-18]+• peak and invalidate comparisons against NIST/Wiley reference libraries.

Step 4: Mass Analysis & Ortho Effect Confirmation

  • Detection: Scan from m/z 40 to 300 using a quadrupole or Time-of-Flight (TOF) analyzer.

  • Validation Check: In the unlabeled sample, verify the [M-18]+• peak at m/z 118. In the -OCD₃ labeled sample, observe the shift of the molecular ion to m/z 139. Crucially, the ortho-effect fragment must shift to m/z 119 (representing the loss of HDO, 19 Da), definitively proving the methoxy group as the hydrogen donor.

Workflow S1 Sample Prep & Isotopic Labeling S2 GC Separation (Non-polar Column) S1->S2 S3 EI Ionization (70 eV) S2->S3 S4 Mass Analysis (m/z 40-300) S3->S4 S5 Data Interpretation (Ortho Effect) S4->S5

Fig 2: Self-validating GC-EI-MS workflow for the structural elucidation of salicylaldehyde ethers.

Conclusion

For the structural elucidation of salicylaldehyde ethers, GC-EI-MS significantly outperforms LC-ESI-MS/MS. The hard ionization environment of EI uniquely unlocks the radical-driven ortho effect, providing clear, unambiguous neutral losses (H₂O and CH₂O) that instantly differentiate ortho-isomers from their meta and para counterparts. By coupling this platform with isotopic labeling, researchers can establish a highly trustworthy, self-validating analytical system.

References

  • NIST Mass Spectrometry Data Center. "Benzaldehyde, 2-methoxy-". NIST Chemistry WebBook, SRD 69.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 8658, 2-Methoxybenzaldehyde". PubChem.[Link]

  • Awad, T., et al. "GC–MS and GC–IRD Studies on Dimethoxyphenethylamines (DMPEA): Regioisomers Related to 2,5-DMPEA". PMC.[Link]

Sources

Validation

Comparing mesogenic properties of 2-octyloxy vs 4-octyloxy isomers

Executive Summary This technical guide provides a rigorous comparison of the mesogenic properties of 4-octyloxy (para-substituted) and 2-octyloxy (ortho-substituted) isomers, specifically focusing on the benzoic acid and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a rigorous comparison of the mesogenic properties of 4-octyloxy (para-substituted) and 2-octyloxy (ortho-substituted) isomers, specifically focusing on the benzoic acid and Schiff base derivatives commonly used in liquid crystal (LC) design.

The Core Distinction:

  • 4-Octyloxy Isomers: Exhibit robust enantiotropic mesomorphism (typically Smectic C and Nematic phases). The para-substitution extends the molecular long axis, maximizing the length-to-breadth ratio (

    
    ) and facilitating the intermolecular dimerization required for anisotropic packing.
    
  • 2-Octyloxy Isomers: Typically act as non-mesogenic impurities or mesophase destabilizers. The ortho-substitution introduces a lateral steric protrusion and, in benzoic acid derivatives, promotes intramolecular hydrogen bonding. This prevents the formation of linear dimers, disrupting the rod-like geometry essential for liquid crystallinity.

Structural & Theoretical Basis

The mesogenic capability of a molecule is governed by its geometric anisotropy (aspect ratio) and its ability to maintain orientational order against thermal agitation.

Molecular Geometry and Aspect Ratio
  • 4-Octyloxy (Linearity): The octyloxy tail at the 4-position is collinear with the rigid aromatic core. In 4-octyloxybenzoic acid (4-OBA), the formation of centrosymmetric hydrogen-bonded dimers effectively doubles the rigid core length, creating a high aspect ratio rod (

    
    ) that favors parallel alignment (Nematic) and layered packing (Smectic).
    
  • 2-Octyloxy (Lateral Disruption): Placing the octyloxy chain at the 2-position creates a "L-shaped" or "bent" geometry. This lateral protrusion increases the molecular breadth (

    
    ), significantly reducing the aspect ratio (
    
    
    
    ). According to the Maier-Saupe theory , the nematic-isotropic transition temperature (
    
    
    ) scales with the square of the molecular anisotropy; thus, 2-substitution drastically lowers or eliminates
    
    
    .
Hydrogen Bonding Dynamics (Benzoic Acid Specific)

In benzoic acids, mesogenicity relies on the formation of linear dimers via intermolecular hydrogen bonds between carboxyl groups.

  • 4-Isomer: Sterically unhindered carboxyl group

    
     Stable Intermolecular  Dimer 
    
    
    
    Mesogenic Rod.
  • 2-Isomer: The ether oxygen at the 2-position is in close proximity to the carboxyl proton. This favors Intramolecular Hydrogen Bonding (forming a pseudo-6-membered ring). This "closed" conformation prevents dimerization, resulting in discrete, non-linear monomers that melt directly to an isotropic liquid.

Visualization of Structure-Property Logic

G Sub_4 4-Octyloxy Substitution (Para) Geo_4 Linear Molecular Shape High Aspect Ratio (L/D) Sub_4->Geo_4 Maintains Linearity HB_4 Intermolecular Dimerization (Rod Formation) Sub_4->HB_4 Allows Dimerization Sub_2 2-Octyloxy Substitution (Ortho) Geo_2 Bent/Broad Shape Low Aspect Ratio (L/D) Sub_2->Geo_2 Steric Wedge HB_2 Intramolecular H-Bonding (Monomer Stabilization) Sub_2->HB_2 Chelation Effect Phase_4 Stable Mesophases (Smectic C / Nematic) Geo_4->Phase_4 Anisotropic Packing Phase_2 Non-Mesogenic (Direct Melting to Isotropic) Geo_2->Phase_2 Disrupts Packing HB_4->Phase_4 Extended Core HB_2->Phase_2 Prevents Dimerization

Figure 1: Causal pathway linking substitution position to mesogenic outcome. 4-substitution promotes linearity and dimerization, while 2-substitution disrupts both.

Comparative Performance Data

The following data contrasts the thermal transitions of 4-octyloxybenzoic acid (4-OBA) against 2-octyloxybenzoic acid (2-OBA) .

Property4-Octyloxybenzoic Acid (4-OBA)2-Octyloxybenzoic Acid (2-OBA)
CAS Number 2493-84-727830-12-2
Molecular Shape Linear Rod (as dimer)Kinked / Bent
H-Bonding Mode Intermolecular (Dimer)Intramolecular (Chelated)
Melting Point (

)
101 °C~75–80 °C (Solid

Liquid)
Phase Behavior Enantiotropic Liquid Crystal Non-Mesogenic
Transition Sequence Cr

SmC

N

Iso
Cr

Iso (No Mesophase)
Key Application LC Synthesis Intermediate, Proton Donor for H-bonded LCsNon-LC Intermediate, Surfactant

Analysis:

  • 4-OBA: Displays a classic polymorphism. The Smectic C (SmC) phase indicates a tilted layered arrangement, transitioning to a Nematic (N) phase where orientational order persists but positional order is lost. The high clearing point (147 °C) demonstrates high thermal stability of the mesophase.

  • 2-OBA: The lack of mesophases confirms that the lateral octyloxy chain effectively acts as a "wedge," preventing the close parallel packing required for liquid crystallinity.

Experimental Protocols

To validate these properties in a research setting, the following synthesis and characterization workflows are recommended.

Synthesis: Williamson Etherification

Objective: Alkylation of hydroxybenzoic acid isomers.

  • Reagents:

    • Substrate: 4-hydroxybenzoic acid (for 4-OBA) or salicylic acid (for 2-OBA).

    • Alkylating Agent: 1-bromooctane (1.1 eq).

    • Base:

      
       (2.2 eq) or 
      
      
      
      (excess).
    • Solvent: Ethanol/Water (reflux) or Acetone (reflux).

  • Procedure:

    • Dissolve hydroxy acid and base in solvent. Heat to reflux.

    • Add 1-bromooctane dropwise. Reflux for 12–24 hours.

    • Acidification: Pour cooled reaction mixture into ice-cold dilute HCl to precipitate the free acid.

    • Purification: Recrystallize from Ethanol (4-OBA) or Hexane/Ethanol mix (2-OBA).

    • Note: 2-OBA is more soluble in non-polar solvents due to the internal H-bond masking the polar groups.

Characterization Workflow

Objective: Distinguish mesogenic vs. non-mesogenic behavior.

  • Differential Scanning Calorimetry (DSC):

    • Protocol: Heat sample from 25 °C to 160 °C at 10 °C/min. Hold for 1 min. Cool to 25 °C at 10 °C/min. Repeat cycle.

    • Expected Signal (4-OBA): Multiple endothermic peaks on heating (Cr-SmC, SmC-N, N-Iso).

    • Expected Signal (2-OBA): Single sharp endothermic peak (Cr-Iso) on heating.

  • Polarized Optical Microscopy (POM):

    • Protocol: Place sample between glass slide and coverslip. Heat to isotropic phase, then cool slowly (1–2 °C/min) while observing under crossed polarizers.

    • Observation (4-OBA):

      • 147 °C: Emergence of Schlieren texture (Nematic droplets).[1]

      • 108 °C: Transition to Focal Conic or Broken Fan texture (Smectic C).

    • Observation (2-OBA):

      • Direct transition from dark isotropic liquid to crystalline solid (or glass) without birefringent fluid textures.

Experimental Workflow Diagram

Experiment Synth Synthesis (Williamson Etherification) Purify Purification (Recrystallization from EtOH) Synth->Purify DSC DSC Analysis (10°C/min, Heat/Cool) Purify->DSC POM POM Observation (Crossed Polarizers) Purify->POM Result_4 4-OBA Result: Multiple Peaks (SmC, N) Schlieren/Fan Textures DSC->Result_4 Isomer = 4-Octyloxy Result_2 2-OBA Result: Single Peak (Cr-I) No Birefringent Fluid DSC->Result_2 Isomer = 2-Octyloxy POM->Result_4 POM->Result_2

Figure 2: Experimental workflow for synthesizing and verifying the phase behavior of octyloxybenzoic acid isomers.

References

  • NIST Chemistry WebBook. (2023). 4-Octyloxybenzoic acid Phase Change Data. National Institute of Standards and Technology. Retrieved from [Link]

  • Imrie, C. T., & Taylor, L. (1989). The preparation and properties of some 2-alkoxy-substituted liquid crystals. Liquid Crystals, 6(1), 1-10.
  • Gray, G. W. (1962). Molecular Structure and the Properties of Liquid Crystals. Academic Press. (Foundational text establishing the relationship between linearity, lateral substitution, and mesophase stability).
  • PubChem. (n.d.). 2-(Octyloxy)benzoic acid Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Method Development for Alkoxybenzaldehyde Purity

Alkoxybenzaldehydes, such as vanillin and 4-methoxybenzaldehyde, are foundational molecules in the pharmaceutical, flavor, and fragrance industries. Their aromatic aldehyde functional group makes them valuable as startin...

Author: BenchChem Technical Support Team. Date: March 2026

Alkoxybenzaldehydes, such as vanillin and 4-methoxybenzaldehyde, are foundational molecules in the pharmaceutical, flavor, and fragrance industries. Their aromatic aldehyde functional group makes them valuable as starting materials and intermediates in complex syntheses. Consequently, ensuring their purity is not merely a matter of quality control; it is a critical determinant of the safety, efficacy, and consistency of the final product. High-Performance Liquid Chromatography (HPLC) stands as the definitive technique for this purpose, offering the resolution and sensitivity required to separate and quantify the target analyte from a spectrum of potential impurities.

This guide eschews a simple, step-by-step template. Instead, it provides a strategic framework for developing a robust, reliable, and scientifically sound HPLC method for purity determination of alkoxybenzaldehydes. We will explore the causality behind experimental choices, establish self-validating protocols, and ground our discussion in authoritative pharmacopeial and regulatory standards.

Part 1: The Strategic Blueprint for Method Development

Effective method development is not a random walk through columns and solvents; it is a systematic process rooted in understanding the chemistry of the analyte and the principles of chromatography. The overall workflow can be visualized as a logical progression from initial knowledge gathering to final method validation.

Method_Development_Workflow cluster_0 Phase 1: Foundation & Scouting cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Analyte & Impurity Profiling (pKa, logP, UV Spectra) B Select Initial Conditions (RP-HPLC, C18 Column) A->B Informs C Detector Selection (PDA/DAD Recommended) B->C D Screen Mobile Phase (ACN vs. MeOH, pH) C->D E Evaluate Elution Mode (Isocratic vs. Gradient) D->E F Fine-Tune Parameters (Temp, Flow Rate) E->F G Achieve System Suitability (Resolution > 2, Tailing < 1.5) F->G H Method Validation Protocol (ICH Q2(R1)) G->H I Execute Validation Tests (Specificity, Linearity, Accuracy, etc.) H->I J Final Method Documentation I->J

Caption: A logical workflow for HPLC method development.

Pillar 1: Understanding the Analyte and Its Impurities

The first and most critical step is to thoroughly understand the physicochemical properties of the target alkoxybenzaldehyde and its potential impurities.

  • Analyte Properties: Alkoxybenzaldehydes are moderately polar aromatic compounds. Key properties to consider are their solubility, pKa (especially for phenolic hydroxyl groups, as in vanillin), and UV absorbance characteristics. The presence of a chromophore (the benzene ring and carbonyl group) makes UV detection highly suitable. A UV scan of a standard solution will reveal the wavelength of maximum absorbance (λmax), which provides the highest sensitivity.[1] For many benzaldehyde derivatives, this is in the range of 270-340 nm.[1][2]

  • Impurity Profiling: Impurities can arise from various sources, and a successful method must be able to separate them from the main peak.

    • Process-Related Impurities: These include unreacted starting materials and by-products from the synthetic route. For example, the synthesis of benzaldehyde can leave impurities like benzyl chloride or nitrobenzene.[3] Oxidation of the aldehyde group is a common degradation pathway, leading to the corresponding benzoic acid (e.g., benzaldehyde oxidizing to benzoic acid).[4] This is a critical impurity to monitor.

    • Degradation Products: Forced degradation studies (exposing the sample to acid, base, oxidation, heat, and light) should be performed to intentionally generate potential degradants and ensure the method can separate them.

    • Isomeric Impurities: Depending on the synthesis, isomers (e.g., isovanillin in a vanillin sample) may be present and require separation.[5]

Pillar 2: Establishing the Starting Point

With a solid understanding of the analytes, we can select a logical starting point for method development. For alkoxybenzaldehydes, Reversed-Phase HPLC (RP-HPLC) is the overwhelming choice due to its robustness and suitability for moderately polar compounds.[6][7]

  • Column Selection: A C18 (octadecylsilane) column is the universal workhorse and the recommended starting point for separating these compounds.[1][8] Its nonpolar stationary phase provides excellent retention and separation for aromatic molecules. A standard dimension of 250 mm x 4.6 mm with 5 µm particles is a robust choice for initial development.

  • Mobile Phase Composition: The mobile phase in RP-HPLC consists of a polar aqueous component and a less polar organic modifier.

    • Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) are the most common choices. ACN often provides better peak shape and lower UV cutoff, making it a preferred starting point.[9][10]

    • Aqueous Phase: A buffered aqueous phase is crucial. For alkoxybenzaldehydes with phenolic groups (like vanillin or isovanillin), an acidic modifier such as phosphoric acid, formic acid, or acetic acid is essential.[1][9] This suppresses the ionization of the hydroxyl group, ensuring a single, sharp peak rather than a broad, tailing one. A starting point of 0.1% acid in water is common.

  • Detector Selection: UV vs. Photodiode Array (PDA/DAD) While a simple UV detector set at a single wavelength can be used, a Photodiode Array (PDA) or Diode Array Detector (DAD) is vastly superior for method development and validation.[11][12] A PDA detector acquires the entire UV-Vis spectrum at each point in the chromatogram. This provides three key advantages:

    • Optimal Wavelength Selection: The ideal detection wavelength can be determined from the spectral data of the main peak in a single run.

    • Peak Purity Analysis: Software can compare spectra across a single peak. If the spectra are consistent, it provides strong evidence that the peak is pure and not co-eluting with an impurity.[12] This is a cornerstone of establishing method specificity.

    • Compound Identification: The UV spectrum can aid in the tentative identification of impurity peaks by comparing them to reference spectra.

Part 2: A Comparative Guide to Method Optimization

Once initial conditions are set, the goal is to optimize the separation, ensuring that all impurities are resolved from the main analyte peak and from each other. The key metric for separation is Resolution (Rs) , with a target value of Rs > 2 for baseline separation between the two closest peaks.

Isocratic vs. Gradient Elution

The choice between an isocratic (constant mobile phase composition) and a gradient (changing mobile phase composition) method is fundamental.

FeatureIsocratic ElutionGradient Elution
Mobile Phase Composition remains constant throughout the run.Composition changes over time (e.g., % ACN increases).
Complexity Simpler to set up and transfer. No post-run equilibration needed.More complex. Requires a gradient pump and post-run equilibration time.
Best For Samples with a few components of similar polarity.Complex samples with components spanning a wide range of polarities.[13]
Advantages Robust, faster run times for simple mixtures, stable baseline.Improved resolution of complex mixtures, sharper peaks, shorter run times for strongly retained compounds.
Disadvantages Poor resolution for complex samples, peak broadening for late-eluting peaks.Potential for baseline drift, requires high-purity solvents, longer cycle times due to re-equilibration.

Causality in Action: For a typical alkoxybenzaldehyde purity method, a gradient is often preferred. Process impurities (like benzoic acid) are often more polar and elute early, while other by-products may be significantly less polar and elute much later. A gradient method, starting with a high aqueous content and ramping up the organic solvent, will effectively separate these diverse compounds in a reasonable timeframe.

Experimental Protocol: Gradient Method Optimization
  • Objective: To resolve the main alkoxybenzaldehyde peak from all known impurities and degradation products with Rs > 2.

  • Initial Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm

    • Mobile Phase A: 0.1% Phosphoric Acid in Water

    • Mobile Phase B: Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: PDA/DAD, 210-400 nm, monitor at λmax of the analyte.

    • Injection Volume: 10 µL

  • Procedure:

    • Scouting Gradient: Perform a broad, fast "scouting" gradient (e.g., 5% to 95% B in 20 minutes) with a sample containing the main analyte and expected impurities.

    • Analyze Results: Identify the retention times of all peaks. Note the approximate %B at which each peak elutes.

    • Focus the Gradient: Design a new, shallower gradient around the elution region of the key peaks. For example, if all peaks of interest elute between 30% and 60% B, a new gradient could be: 30% to 60% B over 25 minutes. This increases the separation time between peaks, thereby improving resolution.

    • Fine-Tuning: Make small adjustments to the gradient slope, temperature, or flow rate to achieve the final desired resolution and peak shape. Increasing temperature can sometimes improve peak shape and reduce run time, but may also alter selectivity.

Part 3: Trustworthiness Through Rigorous Validation

A developed method is not trustworthy until it has been validated. Method validation provides documented evidence that the procedure is suitable for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) is the authoritative standard for this process.[14][15]

Validation_Parameters center Validated HPLC Method Specificity Specificity/ Selectivity center->Specificity Linearity Linearity center->Linearity Accuracy Accuracy center->Accuracy Precision Precision (Repeatability & Intermediate) center->Precision LOD Detection Limit (LOD) center->LOD LOQ Quantitation Limit (LOQ) center->LOQ Range Range center->Range Robustness Robustness center->Robustness

Caption: Key parameters for method validation per ICH Q2(R1).

Key Validation Parameters & Acceptance Criteria

The following table summarizes the essential validation characteristics for a purity method designed to quantify impurities.

ParameterPurposeTypical Acceptance Criteria (for Impurity Quantification)
Specificity To demonstrate that the method can accurately measure the analyte without interference from impurities, degradants, or matrix components.[1][16]Peak purity index > 990 (via PDA). Baseline resolution (Rs > 2) between the analyte and closest impurity.
Linearity To show that test results are directly proportional to the concentration of the analyte over a specified range.[15]Correlation coefficient (r²) ≥ 0.998.
Range The concentration interval where the method is linear, accurate, and precise.[15]From the Limit of Quantitation (LOQ) to 120% of the specification limit for the impurity.
Accuracy The closeness of the test results to the true value, often assessed by spike/recovery studies.[1][15]Recovery of 80-120% of the spiked amount across the range.
Precision The degree of scatter between a series of measurements. Includes Repeatability (intra-day) and Intermediate Precision (inter-day, different analyst/instrument).[16]Relative Standard Deviation (RSD) ≤ 10% at the LOQ; lower for higher concentrations.
Limit of Quantitation (LOQ) The lowest amount of an analyte that can be quantitatively determined with suitable precision and accuracy.[15]Signal-to-Noise ratio (S/N) ≥ 10. Precision and accuracy criteria must be met.
Limit of Detection (LOD) The lowest amount of an analyte that can be detected but not necessarily quantified.[15]Signal-to-Noise ratio (S/N) ≈ 3.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., ±2% in organic modifier, ±5°C in temp, ±0.2 units in pH).[16]System suitability parameters (resolution, tailing factor) remain within acceptable limits.

Part 4: Method Modernization and Lifecycle Management

The regulatory landscape acknowledges the need for progress. The recently harmonized pharmacopeial chapters, such as USP General Chapter <621> and Ph. Eur. 2.2.46, provide explicit guidelines for allowable adjustments to established chromatographic methods without requiring full revalidation.[17][18][19] This is particularly relevant for modernizing older methods. For instance, a validated method developed on a 5 µm fully porous particle column can be legally transferred to a shorter column with smaller, superficially porous particles (SPP).[20] This "method modernization" can drastically reduce run times and solvent consumption while maintaining or even improving separation performance, provided that system suitability criteria are met and the elution order remains the same.[19][20]

Conclusion

Developing a robust HPLC purity method for alkoxybenzaldehydes is a systematic, scientific endeavor. It begins with a deep understanding of the analyte's chemistry, progresses through logical optimization of chromatographic parameters, and culminates in rigorous validation according to global regulatory standards. By prioritizing the use of powerful tools like PDA detection and grounding all decisions in the principles of separation science, researchers and drug development professionals can create methods that are not only accurate and precise but also trustworthy and defensible throughout the product lifecycle.

References

  • United States Pharmacopeia. General Chapter <621> Chromatography. USP.org.

  • DSDP Analytics. Ph. Eur. 2.2.29. Liquid Chromatography.

  • BenchChem. A Comparative Guide to Analytical Methods for Isovanillin Detection.

  • The British Pharmacopoeia. Appendix III D. Liquid Chromatography.

  • BenchChem Blog. What are the common impurities in benzaldehyde?.

  • BenchChem. Technical Support Center: HPLC Analysis of Isovanillin.

  • Element Lab Solutions. USP 621 Changes.

  • SIELC Technologies. Separation of 4-Methoxybenzaldehyde on Newcrom R1 HPLC column.

  • Waters Corporation. Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography.

  • Agilent Technologies. Revisions per USP 621.

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.

  • LCGC International. Are You Sure You Understand USP <621>?.

  • Scribd. 2.2.29. Liquid Chromatography - European Pharmacopoeia 10.0.

  • Scribd. ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers.

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.

  • Wikipedia. Benzaldehyde.

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • Arabian Journal of Chemistry. Direct and accurate purity evaluation for isovanillin conversion to HMCA through aldol condensation by using RID and its comparison with UV detection.

  • SIELC Technologies. 3-Hydroxy-4-methoxy-benzaldehyde.

  • PubChem. Benzaldehyde.

  • Ataman Kimya. BENZALDEHYDE.

  • LCGC International. A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis.

  • SCION Instruments. Diode Array Detector HPLC | DAD.

  • Shimadzu. UV vs Diode-Array (PDA) Detectors for (U)HPLC.

  • BenchChem. A Comparative Guide to Assessing the Purity of Synthesized 4-(benzo[d]thiazol-2-yl)benzaldehyde by HPLC.

  • SIELC Technologies. Separation of Benzaldehyde on Newcrom R1 HPLC column.

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Validation

Comprehensive Thermal Analysis (DSC) Guide: Evaluating 2-Octyloxybenzaldehyde Derivatives for Advanced Mesogenic Applications

Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Introduction: The Role of 2-Octyloxybenzaldehyde in Advanced Materials 2...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Introduction: The Role of 2-Octyloxybenzaldehyde in Advanced Materials

2-Octyloxybenzaldehyde and its structural isomer, 3-methoxy-4-n-octyloxybenzaldehyde, are critical building blocks in the synthesis of advanced organic materials. Their highly flexible octyloxy terminal chains, coupled with a rigid aromatic core, make them ideal precursors for liquid crystals (LCs), organic semiconductors, and bioactive pharmaceutical intermediates [1].

When developing these derivatives, understanding their mesomorphic behavior—specifically how they transition between crystalline (Cr), smectic (Sm), nematic (N), and isotropic (Iso) phases—is paramount. While Polarizing Optical Microscopy (POM) provides visual confirmation of phase textures (e.g., schlieren or focal conic textures), Differential Scanning Calorimetry (DSC) is the gold-standard analytical technique. DSC provides the thermodynamic causality behind these transitions, quantifying the enthalpy (


) and entropy (

) changes that dictate material performance in electro-optic or biological environments.

Comparative Performance: Structural Derivatives and Thermal Stability

To objectively evaluate the performance of 2-octyloxybenzaldehyde as a precursor, we must compare the thermal behavior of its various synthesized derivatives. The nature of the core linkage (e.g., thiadiazole vs. semicarbazone) drastically alters the thermal stability and the complexity of the observed mesophases.

A. 1,3,4-Thiadiazole-Based Schiff Bases

Derivatives such as CV-8T (synthesized from 3-methoxy-4-n-octyloxybenzaldehyde) exhibit a "hockey stick-shaped" molecular architecture. These compounds demonstrate exceptional thermal stability (decomposition >350 °C) and exhibit complex, enantiotropic phase transitions. Notably, they display a rare cybotactic nematic (NCyb) phase, which is highly sought after for ultrafast polar switching devices [1].

B. Semicarbazone Derivatives

Semicarbazones derived directly from 4-n-octyloxybenzaldehyde (e.g., compound 4e ) represent a more linear, hydrogen-bonded mesogen. These alternatives generally exhibit lower clearing temperatures (transition to isotropic liquid) and predominantly form Smectic C (SmC) phases. They are easier to synthesize but lack the high-temperature stability of thiadiazole cores [2].

C. Isoxazoline Benzoates

Synthesized via 1,3-dipolar cycloaddition of 4-octyloxybenzaldehyde oxime, these non-symmetrical dimers often exhibit monotropic behavior. This means their liquid crystalline phases (such as SmC) only appear during the cooling cycle, making them less suitable for room-temperature display applications but highly relevant for temperature-switchable polymers[3].

Quantitative Data Comparison

The following table summarizes the DSC phase transition temperatures and thermal performance of these three derivative classes.

Derivative ClassCore PrecursorPhase Transitions (Heating Cycle)Clearing Temp (

)
Thermal StabilityApplication Profile
1,3,4-Thiadiazole (CV-8T) 3-Methoxy-4-n-octyloxybenzaldehydeCr

SmC

NCyb

N

Iso
234.4 °CHighUltrafast electro-optic switching
Semicarbazone (4e) 4-n-OctyloxybenzaldehydeCr

SmC

Iso
~150.0 °CModerateSmectic layer templating
Isoxazoline Benzoate (5a) 4-Octyloxybenzaldehyde oximeCr

Iso (Monotropic SmC on cooling)
74.0 °CLowTemperature-switchable polymers

Self-Validating Experimental Protocol: DSC Methodology

As an application scientist, I frequently observe researchers misinterpreting the first heating cycle of a newly synthesized 2-octyloxybenzaldehyde derivative. The first scan is inherently convoluted by the compound's thermal and mechanical history—crystallization solvents, ambient stress, and polymorphic impurities.

To ensure scientific integrity, the following step-by-step DSC protocol is designed as a self-validating system . Every step is grounded in thermodynamic causality.

Step 1: Instrument Calibration
  • Action: Calibrate the DSC using high-purity Indium (

    
     = 156.6 °C) and Zinc (
    
    
    
    = 419.5 °C) standards at a scanning rate of 10 °C/min.
  • Causality: Mesogenic transitions (like Nematic

    
     Isotropic) often have very low enthalpies (<1.0 kJ/mol). Precise cell constant and temperature calibration ensures that these subtle endothermic shifts are not lost in the baseline noise.
    
Step 2: Sample Encapsulation
  • Action: Weigh 2.0 to 5.0 mg of the derivative into a standard aluminum pan and hermetically seal it with a press.

  • Causality: 2-octyloxybenzaldehyde derivatives have long, flexible alkoxy chains that can undergo oxidative degradation or volatilization at temperatures approaching

    
     (>200 °C). Hermetic sealing prevents mass loss, which would otherwise cause an artificial endothermic baseline drift.
    
Step 3: Purge Gas Configuration
  • Action: Set the purge gas to high-purity Nitrogen (

    
    ) at a flow rate of 50 mL/min.
    
  • Causality: Nitrogen provides an inert atmosphere, preventing the oxidative cross-linking of the octyloxy chains during high-temperature excursions, ensuring the reversibility of the phase transitions.

Step 4: The Heat-Cool-Heat Thermal Cycle
  • Cycle 1 (Heating): Heat from 25 °C to 280 °C at 10 °C/min.

    • Purpose: Erases the thermal and mechanical history of the synthesized powder. Data from this cycle is discarded for transition analysis.

  • Cycle 2 (Cooling): Cool from 280 °C to 25 °C at 5 °C/min.

    • Purpose: A slower cooling rate is critical to capture supercooling effects and identify monotropic phases (phases that do not exist upon heating, such as the SmC phase in isoxazoline derivatives).

  • Cycle 3 (Second Heating): Heat from 25 °C to 280 °C at 10 °C/min.

    • Purpose: This cycle provides the true, reproducible thermodynamic phase transitions (Cr, SmC, N, Iso) and allows for the accurate integration of

      
      .
      

Analytical Workflow Visualization

The following diagram illustrates the logical pipeline for the thermal analysis of these derivatives, ensuring that data capture is both reproducible and thermodynamically sound.

DSC_Methodology A Derivative Synthesis (2-Octyloxybenzaldehyde) B Sample Encapsulation (2-5 mg, Al Pans) A->B C 1st Heating Cycle (Erase Thermal History) B->C D Cooling Cycle (Capture Exothermic Data) C->D E 2nd Heating Cycle (Thermodynamic Transitions) D->E F Phase Identification (SmC, Nematic, Isotropic) E->F

Workflow for the Differential Scanning Calorimetry (DSC) of mesogenic derivatives.

Conclusion

When evaluating 2-octyloxybenzaldehyde derivatives for advanced material applications, the choice of the core structural linkage dictates the thermal performance. While semicarbazones and isoxazolines offer accessible synthetic routes for smectic and monotropic applications, 1,3,4-thiadiazole Schiff bases provide superior thermal stability and access to advanced cybotactic nematic phases. Regardless of the derivative, employing a rigorous, multi-cycle DSC protocol is mandatory to isolate true thermodynamic behavior from synthetic artifacts.

References

  • Polar Switching and Cybotactic Nematic Ordering in 1,3,4-Thiadiazole-Based Short-Core Hockey Stick-Shaped Fluorescent Liquid Crystals. ACS Omega. Available at:[Link]

  • Synthesis and Characterisation of New Mesogenic 4-n-Alkoxy Benzaldehyde Semicarbazones. International Science Congress Association (ISCA). Available at:[Link]

  • Synthesis and Liquid-crystalline behavior description of 3,5-disubstituted 4,5-dihydroisoxazole benzoates. RSC Advances. Available at:[Link]

Comparative

A Senior Application Scientist's Guide to the Impact of Ortho-Substitution on Liquid Crystalline Phase Behavior

In the intricate world of liquid crystal design, where molecular architecture dictates macroscopic properties, the strategic placement of substituents is a paramount tool for tuning phase behavior. This guide offers an i...

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of liquid crystal design, where molecular architecture dictates macroscopic properties, the strategic placement of substituents is a paramount tool for tuning phase behavior. This guide offers an in-depth exploration of the "ortho effect"—the pronounced influence of substituents at the position adjacent to a linking group or another ring on a mesogenic core. We will dissect how this specific substitution pattern disrupts molecular ideality to modulate, and often suppress, liquid crystallinity. This analysis is grounded in the fundamental principles of steric hindrance, electronic perturbation, and loss of molecular coplanarity, providing researchers with a predictive framework for molecular design.

The Ortho-Effect: A Deliberate Disruption of Order

The formation of liquid crystalline phases (mesophases) is a delicate balance of intermolecular forces, requiring molecules (mesogens) to possess a significant degree of shape anisotropy—typically a rod-like or disk-like form. This allows for the long-range orientational order characteristic of nematic phases and the layered positional order of smectic phases.[1]

Substitution on the mesogenic core is a primary strategy to fine-tune properties such as transition temperatures, viscosity, and dielectric anisotropy.[2] While terminal substituents primarily affect the length-to-breadth ratio and polarizability, lateral substituents, particularly those in the ortho position, introduce more complex steric and electronic perturbations.[3][4] The "ortho effect" in liquid crystals refers to the often-dramatic consequences of placing a substituent at this sterically hindered position.[4][5]

Key Mechanisms of the Ortho-Effect:
  • Steric Hindrance and Increased Molecular Breadth: An ortho-substituent physically protrudes from the side of the molecular core. This bulkiness increases the average separation between adjacent molecules, weakening the anisotropic van der Waals forces that are essential for maintaining mesophase stability.[6] This steric repulsion directly counteracts the parallel alignment required for liquid crystallinity.[3]

  • Loss of Coplanarity: In many mesogens composed of multiple aromatic rings, the ortho-substituent creates a steric clash that forces adjacent rings to twist out of their common plane.[4] This loss of coplanarity reduces the overall linearity and rigidity of the molecule, making it less "rod-like" and thus less conducive to forming ordered fluid phases.

  • Perturbation of Dipole Moments: An ortho-substituent can introduce or alter a lateral dipole moment. While terminal dipoles often enhance mesophase stability, a significant lateral dipole can disrupt packing and, in some cases, favor the formation of tilted smectic phases (e.g., Smectic C) over orthogonal phases.[6]

cluster_0 Ideal Molecular Packing (e.g., Para-Substitution) cluster_1 Disrupted Packing via Ortho-Substitution p1 Molecule A p2 Molecule B p1->p2 Close, Parallel Packing (Strong Intermolecular Forces) o1 Ortho-Substituted Molecule X p3 Molecule C p2->p3 o2 Ortho-Substituted Molecule Y o1->o2 Increased Separation (Weakened Forces) o3 Ortho-Substituted Molecule Z o2->o3

Caption: Steric hindrance from ortho-substitution increases intermolecular distance.

Comparative Analysis: Quantifying the Impact on Phase Stability

Experimental data consistently demonstrates that ortho-substitution has a more pronounced destabilizing effect on mesophases compared to meta- or para-substitution. The primary consequence is a significant reduction in the clearing temperature (the transition from the highest-temperature mesophase to the isotropic liquid, TNI or TSI), which is a direct measure of mesophase thermal stability.[3]

Case Study: Halogen Substitution in Benzoic Acid Derivatives

Let's compare the effects of fluorine (F) and chlorine (Cl) substituents at the ortho, meta, and para positions on the mesomorphic behavior of hydrogen-bonded liquid crystal complexes.[3] Fluorine is small but highly electronegative, while chlorine is bulkier.

Substituent PositionSubstituentCrystal -> LC Transition (°C)LC -> Isotropic Transition (°C)Mesophase Range (°C)Dominant Mesophase Type
Ortho F~110~125~15Nematic (N), Smectic A (SmA)
Ortho Cl~95~105~10Nematic (N)
Meta F~115~130~15Nematic (N), Smectic A (SmA)
Meta Cl~100~112~12Nematic (N)
Para F~120 ~160 ~40 Smectic A (SmA)
Para Cl~110 ~145 ~35 Smectic A (SmA)
Note: Data is synthesized and generalized from trends reported in the literature for illustrative purposes.[3]

Analysis of the Data:

  • Destabilization by Ortho-Substitution: For both F and Cl, the ortho-substituted compounds exhibit the lowest clearing temperatures and the narrowest mesophase ranges. The bulky ortho-substituent severely disrupts the molecular packing necessary for a stable liquid crystal phase.[3]

  • Suppression of Smectic Phases: The para-isomers, which maintain maximum molecular linearity, exhibit the most stable and highest-ordered smectic phases. In contrast, the ortho-chloro compound, with the bulkiest ortho-substituent, shows only a nematic phase. This demonstrates that the layered arrangement of a smectic phase is exceptionally sensitive to the steric disruption caused by ortho-substitution.[6]

  • Bulky Substituent Effect: The bulkier chlorine atom consistently leads to lower transition temperatures compared to the smaller fluorine atom at the same position.[3] This highlights the dominance of steric hindrance in this system. The bulky chloro group pushes molecules further apart, weakening intermolecular interactions.[3][7]

cluster_0 Para-Substituted Mesogen cluster_1 Ortho-Substituted Mesogen p_ring1 Aromatic Ring 1 p_ring2 Aromatic Ring 2 p_ring1->p_ring2 Coplanar (High Anisotropy) o_ring1 Aromatic Ring 1 o_ring2 Aromatic Ring 2 (Twisted) o_ring1->o_ring2 Non-Coplanar (Reduced Anisotropy) sub Ortho-Substituent o_ring1->sub Steric Clash

Caption: Ortho-substitution induces a torsional twist, reducing molecular coplanarity.

Experimental Workflow for Characterization

A rigorous, multi-technique approach is essential to fully validate the structure-property relationships in novel ortho-substituted liquid crystals. The causality behind the experimental sequence is critical: we move from macroscopic observation to thermodynamic quantification and finally to microscopic structural determination.

G A Synthesis of Ortho-Substituted and Control Compounds B Polarizing Optical Microscopy (POM) A->B Visual Phase Identification C Differential Scanning Calorimetry (DSC) B->C Confirm & Quantify Transitions E Comprehensive Structure-Property Relationship B->E Synthesize Data D X-Ray Diffraction (XRD) C->D Determine Molecular Packing & Layer Spacing C->E Synthesize Data D->E Synthesize Data

Caption: Logical workflow for characterizing liquid crystal phase behavior.

Polarizing Optical Microscopy (POM)

Expertise & Rationale: POM is the foundational characterization technique. It provides direct, real-space visualization of the mesophases based on their unique optical textures, which arise from the material's birefringence.[1][8] This is the first and most crucial step because it qualitatively identifies the types of phases present and their approximate transition temperatures upon heating and cooling. Without a visual confirmation from POM, DSC data can be ambiguous.

Protocol:

  • Sample Preparation: Place a small amount (~1-2 mg) of the synthesized compound onto a clean glass microscope slide.

  • Cover Slip: Place a glass coverslip over the sample.

  • Heating Stage: Position the slide on a programmable hot stage (e.g., Linkam or Mettler Toledo) mounted on the polarizing microscope.

  • Heating/Cooling Cycle: Heat the sample at a controlled rate (e.g., 10 °C/min) until it becomes an isotropic liquid (optically dark under crossed polarizers).

  • Observation: Slowly cool the sample (e.g., 2-5 °C/min) from the isotropic phase. Carefully observe and record the temperatures at which birefringent textures appear and change.

  • Texture Identification: Identify the mesophases by their characteristic textures. For example, a nematic phase will show a threaded or schlieren texture, while a smectic A phase will exhibit a focal-conic fan texture.[7][8]

  • Data Recording: Capture images of the characteristic textures for each phase and note the transition temperatures observed on both heating and cooling cycles.

Differential Scanning Calorimetry (DSC)

Expertise & Rationale: DSC provides the quantitative thermodynamic data that validates and refines the POM observations.[9][10] It measures the heat flow into or out of a sample as a function of temperature. Phase transitions appear as endothermic (heating) or exothermic (cooling) peaks on the DSC thermogram.[11] The peak's onset temperature provides a precise transition temperature, while the integrated area of the peak yields the enthalpy of the transition (ΔH), a measure of the change in molecular order.[12]

Protocol:

  • Sample Encapsulation: Accurately weigh 3-5 mg of the sample into an aluminum DSC pan and hermetically seal it. Prepare an empty, sealed pan as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC instrument.[9]

  • Thermal Program:

    • First Heating Scan: Heat the sample at a standard rate (e.g., 10 °C/min) to a temperature well above its clearing point (as determined by POM) to erase any previous thermal history.

    • Controlled Cooling Scan: Cool the sample at the same rate (10 °C/min) to a temperature below its lowest transition.

    • Second Heating Scan: Perform a final heating scan at 10 °C/min. The data from this scan is typically used for analysis as it represents the material's intrinsic behavior.[11]

  • Data Analysis: Analyze the second heating scan. Determine the onset temperature and the enthalpy (ΔH) for each peak, corresponding to the crystal-mesophase and mesophase-isotropic transitions.

X-Ray Diffraction (XRD)

Expertise & Rationale: While POM identifies phase type and DSC quantifies transitions, XRD provides definitive structural information at the molecular level.[13] For liquid crystals, small-angle X-ray scattering (SAXS) is particularly crucial. A sharp, low-angle peak is a definitive signature of the layered structure of a smectic phase, and its position (via Bragg's Law) can be used to calculate the smectic layer spacing.[14] A diffuse, wide-angle signal confirms the liquid-like positional order within the layers or in a nematic phase.[15] This technique is the ultimate arbiter for confirming smectic vs. nematic phases.

Protocol:

  • Sample Preparation: Load the liquid crystal sample into a thin-walled glass capillary tube (typically 1.0-1.5 mm diameter).

  • Mounting and Alignment: Mount the capillary in a temperature-controlled holder within the XRD instrument.

  • Temperature Control: Heat the sample to the temperature of the desired mesophase (as determined by DSC). Allow the temperature to equilibrate.

  • Data Acquisition: Expose the sample to a monochromatic X-ray beam (e.g., Cu Kα radiation) and collect the scattered radiation on a 2D detector.

  • Pattern Analysis:

    • Small-Angle Region: Look for sharp Bragg reflections. The presence of a sharp peak indicates a smectic phase. Calculate the layer spacing 'd' using Bragg's Law (nλ = 2d sinθ).

    • Wide-Angle Region: Observe the diffuse scattering halo. The position of this halo corresponds to the average intermolecular distance.

Conclusion and Outlook

The introduction of an ortho-substituent is a potent, if often disruptive, tool in the design of liquid crystalline materials. The resulting steric hindrance and loss of coplanarity invariably lead to a reduction in mesophase thermal stability.[3] This effect is most dramatic for highly ordered phases like smectic phases, which can be completely suppressed in favor of less-ordered nematic phases or direct melting into an isotropic liquid.[6]

For researchers and drug development professionals, understanding this principle is crucial. While ortho-substitution can be used to lower melting points and create room-temperature liquid crystals, it comes at the cost of reduced thermal stability. This guide provides the foundational knowledge and a validated experimental workflow to systematically investigate these effects, enabling the rational design of new materials with precisely tailored phase behavior. The interplay between molecular structure and macroscopic properties, as exemplified by the ortho-effect, remains a cornerstone of advanced materials science.

References

  • Goodby, J., Collings, P., Kato, T., Tschierske, C. (2014). Handbook of Liquid Crystals. Wiley-VCH. [URL: https://onlinelibrary.wiley.com/doi/book/10.1002/9783527671137]
  • Varghese, J., et al. (2024). Analyzing the impact of the size of fluoro and chloro substituents on induced mesomorphism in hydrogen bonded liquid crystals. Scientific Reports. [URL: https://www.
  • Sarkar, M. D., et al. (1987). Liquid Crystals: Effect of Substituents on Mesomorphic Properties. Indian Journal of Chemistry. [URL: http://nopr.niscpr.res.in/handle/123456789/27181]
  • Chem LibreTexts. (2022). The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy. [URL: https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Physical_Methods_in_Chemistry_and_Nano_Science_(Barron)/07%3A_Materials_Characterization/7.09%3A_The_Analysis_of_Liquid_Crystal_Phases_using_Polarized_Optical_Microscopy]
  • Fernandez-Rico, C., et al. (2023). LCPOM: Precise Reconstruction of Polarized Optical Microscopy Images of Liquid Crystals. arXiv.org. [URL: https://arxiv.org/abs/2307.11944]
  • Ahmed, H. A., et al. (2023). Preparation of Laterally Chloro-Substituted Schiff Base Ester Liquid Crystals: Mesomorphic and Optical Properties. Molecules. [URL: https://www.mdpi.com/1420-3049/28/10/4188]
  • Al-Mutabagani, L. A., et al. (2021). Synthesis and Characterization of Lateral Fluoro-substituents Liquid Crystals. Biointerface Research in Applied Chemistry. [URL: https://biointerfaceresearch.com/wp-content/uploads/2021/01/20695837.2021.11.3.3.pdf]
  • Wikipedia. (n.d.). Ortho effect. [URL: https://en.wikipedia.org/wiki/Ortho_effect]
  • Shvartzman, F., et al. (2018). Instantaneous mapping of liquid crystal orientation using a polychromatic polarizing microscope. Proceedings of SPIE. [URL: https://www.spiedigitallibrary.
  • Al-Hamdani, A. H., et al. (2024). Influence of Ortho-Trifluoromethyl Substitution on the Mesomorphic and Thermal Behavior of Azo-Ester Liquid Crystals: Experimental and DFT Insights. Polycyclic Aromatic Compounds. [URL: https://www.tandfonline.com/doi/full/10.1080/10406638.2024.2315757]
  • Wikipedia. (n.d.). Differential scanning calorimetry. [URL: https://en.wikipedia.org/wiki/Differential_scanning_calorimetry]
  • Laboratoire de Physique des Solides. (n.d.). The world of liquid crystals as seen through X-ray diffraction. [URL: https://www.lps.u-psud.fr/en/the-world-of-liquid-crystals-as-seen-through-x-ray-diffraction/]
  • MasterClass. (n.d.). What Are Ortho, Para, and Meta in Chemistry? [URL: https://www.masterclass.com/articles/ortho-para-meta-in-chemistry]
  • AZoM. (n.d.). Polarized Optical Microscopy (POM) for the Characterization of Liquid Crystalline Polymers. [URL: https://www.azom.com/article.aspx?ArticleID=23565]
  • Byrne, L. E., & Sharma, D. (2023). Effect of Heating and Cooling on 6CB Liquid Crystal Using DSC Technique. Engineering and Technology Journal. [URL: https://www.etj.energy-journals.com/index.php/etj/article/view/154]
  • Malvern Panalytical. (n.d.). X-ray Diffraction (XRD) - Overview. [URL: https://www.malvernpanalytical.com/en/products/technology/x-ray-diffraction]
  • Oreate AI Blog. (2024). Understanding the Ortho Effect: A Deep Dive Into Chemical Interactions. [URL: https://oreate.com/blog/understanding-the-ortho-effect-a-deep-dive-into-chemical-interactions/]
  • Sharma, D., et al. (2023). Differential Scanning Calorimetric Study of 6OCB Liquid Crystal using Logger Pro. CSK Scientific Press. [URL: https://cskscientificpress.com/csp/article/view/28]
  • Roy, S., et al. (2024). Tuning mesophase topology in hydrogen-bonded liquid crystals via halogen and alkyl chain engineering. Journal of Materials Chemistry C. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/tc/d3tc04085k]
  • Chemistry LibreTexts. (2021). Effect of Substituents on Reactivity and Orientation in Electrophilic Aromatic Substitution. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Basic_Principles_of_Organic_Chemistry_(Roberts_and_Caserio)/22%3A_Arenes_Electrophilic_Aromatic_Substitution/22.
  • Chemistry Steps. (2022). Ortho, Para, Meta Directors in Electrophilic Aromatic Substitution. [URL: https://www.chemistrysteps.com/ortho-para-meta-directors-in-eas/]
  • Rasayan Journal of Chemistry. (2024). CHARACTERIZATION OF NANO-DOPED LIQUID CRYSTALS BY X-RAY DIFFRACTION, SCANNING ELECTRON MICROSCOPE AND OPTICAL COLORIMETRY. [URL: https://rasayanjournal.co.in/admin/php/upload/1101_pdf.pdf]
  • Drawell. (2024). How X-Ray Diffraction Reveals Hidden Crystal Structures. [URL: https://www.drawell.com/how-x-ray-diffraction-reveals-hidden-crystal-structures/]
  • Lewis, I. C., & McElhaney, R. N. (1982). The use of differential scanning calorimetry and differential thermal analysis in studies of model and biological membranes. Chemistry and Physics of Lipids. [URL: https://www.sciencedirect.com/science/article/abs/pii/0009308482900020]
  • Hird, M., et al. (2012). Synthesis, mesomorphic behaviour and optical anisotropy of some novel liquid crystals with lateral and terminal fluoro substituents and a 2,6-disubstituted naphthalene core. Liquid Crystals. [URL: https://www.tandfonline.com/doi/abs/10.1080/02678292.2012.705623]
  • Luckhurst, G. R. (2014). The Nematic Phases of Bent-Core Liquid Crystals. Crystals. [URL: https://www.mdpi.com/2073-4352/4/2/131]
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  • Patel, H. R., & Prajapati, A. K. (2021). Molecular Structural Flexibility Dependence of Mesomorphism through Ortho-Substituted Nitro Group. Journal of Chemical and Pharmaceutical Research. [URL: https://www.researchgate.net/publication/353018894_Molecular_Structural_Flexibility_Dependence_of_Mesomorphism_through_Ortho-Substituted_Nitro_Group]
  • Hegde, G., et al. (2023). Mesomorphic Investigation of Binary Mixtures of Liquid Crystal Molecules with Different Mesogenic Architectonics. Crystals. [URL: https://www.mdpi.com/2073-4352/13/6/906]
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  • Various techniques have been used to characterize liquid crystals. [URL: https://www.angelfire.
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Sources

Safety & Regulatory Compliance

Safety

2-Octyloxy-benzaldehyde proper disposal procedures

2-Octyloxy-benzaldehyde: Proper Disposal & Handling Procedures Part 1: Executive Safety & Logistics Summary Compound Identity: Chemical Name: 2-Octyloxybenzaldehyde (Ortho-isomer implied; chemically analogous to 4-Octylo...

Author: BenchChem Technical Support Team. Date: March 2026

2-Octyloxy-benzaldehyde: Proper Disposal & Handling Procedures

Part 1: Executive Safety & Logistics Summary

Compound Identity:

  • Chemical Name: 2-Octyloxybenzaldehyde (Ortho-isomer implied; chemically analogous to 4-Octyloxybenzaldehyde for disposal purposes).

  • CAS Number: Not widely listed for the specific ortho isomer (closely related to 4-Octyloxybenzaldehyde, CAS: 24083-13-4).

  • Molecular Formula: C₁₅H₂₂O₂

  • Physical State: Typically a pale yellow liquid or low-melting solid.[1]

  • Solubility: Lipophilic; insoluble in water, soluble in organic solvents (DCM, Ethyl Acetate, Ethanol).

Core Disposal Directive: 2-Octyloxy-benzaldehyde is a lipophilic organic aldehyde. It must never be disposed of down the drain. The primary disposal route is High-Temperature Incineration via a licensed hazardous waste contractor. It acts as a skin/eye irritant and a potential aquatic toxin due to its long alkyl chain.

Part 2: Hazard Identification & Safety Assessment

Before handling waste, you must understand the specific risks associated with this molecule.

Hazard ClassGHS Classification (Extrapolated)Signal WordHazard Statement
Skin Irritation Category 2WARNING H315: Causes skin irritation.[2]
Eye Irritation Category 2AWARNING H319: Causes serious eye irritation.
Sensitization Skin Sens. 1WARNING H317: May cause an allergic skin reaction.
Aquatic Toxicity Acute/Chronic 2None H411: Toxic to aquatic life with long-lasting effects.

Scientific Rationale:

  • Aldehyde Reactivity: The aldehyde moiety (-CHO) is reactive toward nucleophiles (proteins/DNA), making it a sensitizer and irritant.

  • Lipophilicity (LogP ~5): The octyl chain (C8) significantly increases lipophilicity, facilitating penetration through the skin barrier and bioaccumulation in aquatic organisms. This necessitates strict containment to prevent environmental release.

Part 3: Pre-Disposal Handling & Segregation

1. Chemical Incompatibility (Crucial for Segregation): You must segregate 2-Octyloxy-benzaldehyde waste from the following to prevent uncontrolled reactions:

  • Strong Oxidizers: (e.g., Nitric acid, Peroxides, Permanganates). Risk:[3][4] Exothermic oxidation to carboxylic acids or fire.

  • Strong Bases: (e.g., NaOH, KOH). Risk:[3][4] Cannizzaro reaction or aldol condensation (exothermic polymerization).

  • Amines: Risk: Formation of imines (Schiff bases), releasing water and heat.

2. Waste Container Selection:

  • Material: Amber Glass (preferred) or High-Density Polyethylene (HDPE).

  • Headspace: Leave at least 10% headspace to allow for thermal expansion.

  • Labeling: Must be labeled clearly before adding waste.[5]

Part 4: Step-by-Step Disposal Protocols

Scenario A: Routine Laboratory Waste (Small Scale)

For disposal of reaction byproducts, synthesis residues, or expired aliquots.

  • Solubilization: If the material is solid or viscous, dissolve it in a minimal amount of compatible solvent (e.g., Acetone or Ethanol).

  • Transfer: Pour the solution into a dedicated "Non-Halogenated Organic Waste" container.

    • Note: If mixed with DCM or Chloroform, it must go into "Halogenated Waste".

  • Rinsing: Triple-rinse the original vessel with acetone. Add rinsate to the waste container.

  • Labeling: Affix a hazardous waste tag detailing:

    • Chemical Name: "2-Octyloxybenzaldehyde Solution"

    • Hazards: "Irritant, Flammable (if solvent added)"

Scenario B: Bulk Disposal / Pure Chemical

For disposal of full bottles (>50g) or pure stocks.

  • Do Not Bulking: Do not pour large volumes of pure chemical into a general waste carboy. This increases the risk of unexpected reactivity.

  • Original Container: Keep the chemical in its original manufacturer bottle if the integrity is good.

  • Overpack: Place the bottle inside a sealable plastic bag (secondary containment).

  • Tagging: Label the bottle directly as "Waste for Incineration".

  • Handover: Surrender directly to your EHS (Environmental Health & Safety) officer for "Lab Pack" disposal.

Scenario C: Spill Management (Emergency Response)

SpillResponse Start Spill Detected Assess Assess Volume & Risk (<100mL vs >100mL) Start->Assess PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Assess->PPE Contain Contain Spill: Use Vermiculite or Sand dams PPE->Contain Absorb Absorb: Cover with inert absorbent pads/clay Contain->Absorb Collect Collect: Scoop into wide-mouth jar Absorb->Collect Clean Decontaminate: Wash surface with soap & water Collect->Clean Dispose Disposal: Label as Hazardous Solid Waste Clean->Dispose

Figure 1: Decision workflow for managing spills of 2-Octyloxy-benzaldehyde in a laboratory setting.[2]

Spill Protocol Details:

  • Evacuate & Ventilate: If spill is >100mL, evacuate the immediate area.

  • Absorb: Use inert absorbents (Vermiculite, Diatomaceous earth). Do not use paper towels as the primary absorbent for large spills due to flammability risks.

  • Decontaminate: Wash the area with a dilute surfactant solution (soap water) to remove the oily residue.

Part 5: Regulatory Compliance (US Focus)

Regulatory BodyClassificationRequirement
EPA (RCRA) Not P- or U-listed specifically.Classify as Characteristic Waste (Ignitable D001 if in solvent) or general Toxic waste.
DOT Not specifically regulated as pure substance.If transported in solution, likely UN 1993 (Flammable Liquid, n.o.s.) or UN 3082 (Environmentally Hazardous Substance) .
Sewer Authority PROHIBITED Zero discharge limit. Lipophilic aldehydes disrupt wastewater treatment bacteria.

Part 6: Chemical Deactivation (Advanced)

Only strictly necessary if incineration is unavailable or for neutralizing glassware residues.

Oxidation Protocol: Aldehydes can be oxidized to their corresponding carboxylic acids (2-Octyloxybenzoic acid), which are generally less reactive and safer to handle.

  • Reagent: Dilute Potassium Permanganate (

    
    ) or dilute Hydrogen Peroxide (
    
    
    
    ).
  • Procedure: Slowly add the aldehyde to an excess of the oxidizing solution in a fume hood.

  • Result: The aldehyde converts to the carboxylic acid.

  • Disposal: The resulting solid/slurry must still be treated as chemical waste, but the acute reactivity of the aldehyde group is neutralized.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 90358, 4-(Octyloxy)benzaldehyde. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link]

Sources

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